molecular formula C10H11NO2 B1211215 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid CAS No. 41034-52-0

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Katalognummer: B1211215
CAS-Nummer: 41034-52-0
Molekulargewicht: 177.2 g/mol
InChI-Schlüssel: OXFGRWIKQDSSLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFGRWIKQDSSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347435
Record name 1,2,3,4-Tetrahydroisoquinoline carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41034-52-0
Record name 1,2,3,4-Tetrahydroisoquinoline carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroisoquinoline carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41034-52-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is a conformationally constrained analog of the amino acid phenylalanine. Its rigid structure makes it a valuable scaffold in medicinal chemistry, offering a platform for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, synthesis, and known biological activities.

Core Properties of this compound

This section summarizes the fundamental chemical and physical properties of the molecule. While specific experimental data for the parent compound is limited in publicly available literature, data for closely related derivatives provides valuable insights.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[1][2]
Molecular Weight 177.20 g/mol [2][3]
Appearance White to off-white powder/solid[1][2]
CAS Number 41034-52-0 (for the racemate)[2]
Melting Point Data not available for the parent compound. The hydrochloride of the methyl ester of the (S)-enantiomer has a melting point of 248-250 °C (decomposed).
Solubility Data not available. Generally, such carboxylic acids are expected to have some solubility in water and polar organic solvents like DMSO and ethanol.[4][5][6]
Spectral Data

¹H and ¹³C NMR Spectroscopy of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (in D₂O) [7]

¹H NMR Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-42.99t6.3
H-33.44, 3.58td6.4, 12.7 and 6.3, 12.9
OCH₃3.84, 3.87s
H-14.86s
Ar-H6.85, 7.15s
¹³C NMR Chemical Shift (ppm)
C-427.0
C-342.7
OCH₃58.5
C-161.1
Aromatic C113.4, 114.3, 123.1, 127.3
Quaternary Aromatic C149.8, 150.9
C=O175.0

Mass Spectrometry

Mass spectral data for the parent 1,2,3,4-tetrahydroisoquinoline shows a molecular ion peak at m/z 133.[8][9] For this compound, the molecular ion peak is expected at m/z 177. Key fragmentation would likely involve the loss of the carboxylic acid group (-45 amu).

Synthesis of this compound

The Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinolines.[10][11][12][13] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Experimental Protocol: Pictet-Spengler Synthesis (General Procedure)

This protocol outlines a general method for the synthesis of 1-substituted tetrahydroisoquinolines, which can be adapted for the synthesis of the title compound.[14]

Materials:

  • β-phenylethylamine derivative

  • Glyoxylic acid (as the aldehyde component to yield the 1-carboxylic acid)

  • Strong acid catalyst (e.g., concentrated HCl, trifluoroacetic acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-phenylethylamine derivative in the chosen anhydrous solvent.

  • Addition of Reagents: Add an equimolar amount of glyoxylic acid to the solution.

  • Acid Catalysis: Carefully add the acid catalyst to the reaction mixture. The amount of catalyst may vary depending on the specific substrates and solvent used.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can range from a few hours to overnight.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promising activity as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key regulators of the intrinsic apoptosis pathway.

Bcl-2/Mcl-1 Signaling Pathway in Apoptosis

The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, or programmed cell death. A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members determines the cell's fate. In many cancers, anti-apoptotic proteins are overexpressed, allowing cancer cells to evade apoptosis. Inhibitors of Bcl-2 and Mcl-1 can restore the natural apoptotic process in these cells.[15][16][17][18]

Bcl2_Mcl1_Pathway cluster_Pro_Apoptotic Pro-Apoptotic Signals cluster_Apoptosis Cellular Outcome Bax Bax/Bak Apoptosis Apoptosis Bax->Apoptosis Bcl2 Bcl-2 Bcl2->Bax Mcl1 Mcl-1 Mcl1->Bax Inhibitor 1,2,3,4-Tetrahydro- isoquinoline-1- carboxylic acid (derivatives) Inhibitor->Bcl2 Inhibitor->Mcl1

Caption: Bcl-2/Mcl-1 signaling pathway and inhibition.

Experimental Protocol: Fluorescence Polarization Assay for Bcl-2/Mcl-1 Inhibition

Fluorescence polarization (FP) is a powerful technique to study protein-ligand interactions in solution. This protocol describes a competitive binding assay to determine the inhibitory potency of compounds against Bcl-2 or Mcl-1.[19][20][21][22][23]

Principle:

A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bad) binds to the anti-apoptotic protein (Bcl-2 or Mcl-1), resulting in a high FP signal. An unlabeled inhibitor competes for the same binding site, displacing the fluorescent peptide and causing a decrease in the FP signal.

Materials:

  • Recombinant human Bcl-2 or Mcl-1 protein

  • Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock solution of the Bcl-2 or Mcl-1 protein in assay buffer.

    • Prepare a 2X stock solution of the fluorescently labeled BH3 peptide in assay buffer.

    • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in assay buffer to create a 4X stock solution.

  • Assay Plate Setup:

    • Add 5 µL of the 4X test compound solution to the appropriate wells of the 384-well plate.

    • For control wells (maximum and minimum polarization), add 5 µL of assay buffer with the same final DMSO concentration.

  • Protein Addition: Add 10 µL of the 2X Bcl-2 or Mcl-1 protein solution to all wells except the minimum polarization control wells (which receive 10 µL of assay buffer).

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for protein-inhibitor binding.

  • Tracer Addition: Add 5 µL of the 2X fluorescently labeled BH3 peptide solution to all wells.

  • Final Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light, to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization of the plate using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).

Data Analysis:

The raw FP data (in millipolarization units, mP) is converted to percent inhibition. The IC₅₀ value, the concentration of inhibitor that causes 50% displacement of the fluorescent probe, is determined by fitting the data to a four-parameter logistic equation.

FP_Assay_Workflow Start Start Prep Prepare Reagents (Protein, Peptide, Inhibitor) Start->Prep Plate Dispense Inhibitor and Controls into Plate Prep->Plate Add_Prot Add Bcl-2/Mcl-1 Protein Plate->Add_Prot Incubate1 Incubate (15-30 min) Add_Prot->Incubate1 Add_Tracer Add Fluorescent BH3 Peptide Incubate1->Add_Tracer Incubate2 Incubate (≥ 1 hour) Add_Tracer->Incubate2 Read Measure Fluorescence Polarization Incubate2->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for the fluorescence polarization assay.

Conclusion

This compound represents a privileged scaffold in drug discovery. Its constrained nature provides a unique three-dimensional structure that can be exploited for the development of potent and selective inhibitors of various biological targets, including the anti-apoptotic proteins Bcl-2 and Mcl-1. Further research into the synthesis of novel derivatives and the elucidation of their precise mechanisms of action holds significant promise for the development of new therapeutics, particularly in the field of oncology. This guide provides a foundational understanding of the core properties and biological relevance of this important molecule, serving as a valuable resource for researchers in the field.

References

The Biological Activity of Tetrahydroisoquinoline Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The incorporation of a carboxylic acid moiety, particularly at the 1 or 3 position, creates tetrahydroisoquinoline carboxylic acids (Tics), a class of constrained amino acids that exhibit a wide range of biological activities.[4][5] These compounds serve as versatile building blocks and key intermediates in the development of novel therapeutics, particularly in the areas of cardiovascular disease, oncology, and neurology.[1][6][7] This guide provides an in-depth overview of their biological activities, quantitative data, key experimental protocols, and strategic workflows relevant to drug development professionals.

Introduction to Tetrahydroisoquinoline Carboxylic Acids

Tetrahydroisoquinoline carboxylic acids are considered rigid analogues of natural amino acids like phenylalanine, tyrosine, and proline.[5][8] This structural constraint imparts favorable conformational properties, enhancing binding affinity and selectivity for various biological targets.[1] The most prominent example is Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, where the substitution of a proline residue with a Tic derivative led to a highly successful antihypertensive drug.[5][8] The versatility of the THIQ scaffold allows for extensive derivatization, making it a focal point in the design of peptidomimetics and small molecule inhibitors targeting diverse enzymes and receptors.[1][5][8]

Key Biological Activities and Therapeutic Targets

Derivatives of tetrahydroisoquinoline carboxylic acid have demonstrated significant activity against a multitude of therapeutic targets. Their inherent bioactivity and adaptability make them ideal candidates for drug discovery programs.[1]

Cardiovascular Effects: ACE Inhibition

The most well-established application of this scaffold is in the treatment of hypertension.[1] 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is a crucial intermediate in the synthesis of Quinapril, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][5] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.

Anticancer and Antitumor Activity

Various derivatives have been evaluated for their potential as anticancer agents, showing inhibitory effects on several cancer-related targets and cell lines.[3][9]

  • Aminopeptidase N (APN/CD13) Inhibition: APN is a zinc-dependent metallopeptidase that is overexpressed in the tumor vasculature and plays a role in angiogenesis, tumor invasion, and metastasis.[7][10] Certain THIQ-3-carboxylic acid derivatives have been designed as potent and selective APN inhibitors.[7]

  • Cytotoxicity in Cancer Cell Lines: Peptide-based derivatives incorporating the Tic scaffold have shown significant antiproliferative activity. For instance, a decapeptide named DEC-1, which includes a Tic moiety, exhibited potent cytotoxic effects against the MCF-7 breast cancer cell line, with activity comparable to the standard drug tamoxifen.[11] Other studies have demonstrated good inhibitory activities against HCT116 (colon cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A375 (melanoma) cell lines.[9]

Neuroprotective and Neurological Applications

The THIQ core is present in compounds being investigated for neurological disorders. Derivatives of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, in particular, serve as key intermediates in the development of drugs targeting conditions like depression, anxiety, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][12]

Enzyme Inhibition

Beyond ACE and APN, THIQ carboxylic acid derivatives have shown inhibitory activity against other enzyme classes.

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger. Inhibitors of PDE4 have therapeutic potential in inflammatory diseases. Certain 3-substituted carboxylic ester derivatives of THIQ have demonstrated moderate to good inhibition against PDE4B.[13]

  • Monoamine Reuptake Inhibition: Some THIQ derivatives, like Diclofensine, are effective monoamine reuptake inhibitors, blocking the uptake of dopamine, norepinephrine, and serotonin, which is a mechanism relevant to antidepressants.[13]

Quantitative Biological Data

The following tables summarize the quantitative inhibitory activities of various tetrahydroisoquinoline carboxylic acid derivatives reported in the literature.

Compound/DerivativeTarget Enzyme/Cell LineActivity TypeValueReference
Compound 12h Aminopeptidase N (APN/CD13)IC506.28 ± 0.11 µM[7]
Bestatin (Reference)Aminopeptidase N (APN/CD13)IC505.55 ± 0.01 µM[7]
DEC-1 (Decapeptide) MCF-7 (Breast Cancer)IC503.38 µM[11]
Tamoxifen (Reference)MCF-7 (Breast Cancer)IC502.68 µM[11]
Compound 13a Phosphodiesterase 4B (PDE4B)IC500.88 µM[13]
Rolipram (Reference)Phosphodiesterase 4B (PDE4B)IC50~18.5 µM (21-fold less potent)[13]
Diclofensine Dopamine ReuptakeIC500.74 nM[13]
Diclofensine Noradrenaline ReuptakeIC502.3 nM[13]
Diclofensine Serotonin ReuptakeIC503.7 nM[13]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of tetrahydroisoquinoline carboxylic acids.

Synthesis: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental method for synthesizing the tetrahydroisoquinoline core.[1][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4][7]

  • Reactants: A β-arylethylamine (e.g., phenethylamine) and a carbonyl compound (e.g., an aldehyde).[7]

  • Catalyst: A protic acid (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid.[4][7]

  • General Procedure:

    • The β-arylethylamine and the carbonyl compound are dissolved in a suitable solvent.

    • The acid catalyst is added to the mixture.

    • The reaction is stirred, often with heating (conventional or microwave irradiation), for a period ranging from minutes to hours.[7]

    • The reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS).

    • Upon completion, the reaction is worked up by neutralizing the acid and extracting the product.

    • The crude product is purified, typically by column chromatography or recrystallization, to yield the desired tetrahydroisoquinoline derivative.[7]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][12]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[6][12]

    • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (tetrahydroisoquinoline carboxylic acid derivatives). Control wells (untreated and vehicle-treated) are also included. The plate is then incubated for a specified duration (e.g., 24-72 hours).[12]

    • MTT Addition: A sterile MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well.[6]

    • Incubation: The plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.[6][12]

    • Solubilization: A solubilization solution (e.g., DMSO, isopropanol, or a specialized SDS-based buffer) is added to each well to dissolve the formazan crystals.[5][6]

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[6]

    • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Enzyme Inhibition: Aminopeptidase N (APN/CD13) Assay

This fluorometric or colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of APN.[2][13]

  • Principle: The assay uses a synthetic substrate, such as L-Alanine-p-nitroanilide or L-Leucine-7-amido-4-methylcoumarin, which is cleaved by APN to release a chromogenic (p-nitroanilide) or fluorogenic (methylcoumarin) product. The rate of product formation is proportional to enzyme activity.[13][14]

  • Protocol:

    • Reaction Setup: In a 96-well plate, add the assay buffer (e.g., 50-60 mM Tris or PBS, pH 7.2-7.4).[13][14]

    • Inhibitor Addition: Add serial dilutions of the test compounds to the appropriate wells.

    • Enzyme Addition: Add a solution of APN enzyme (e.g., from porcine kidney microsomes or recombinant human CD13) to all wells except the blank.[13][14]

    • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[2][13]

    • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes).[13][14]

    • Measurement: Read the absorbance (e.g., at 405 nm for p-nitroanilide) or fluorescence (e.g., Ex/Em = 341/441 nm for methylcoumarin) using a plate reader.[13][14]

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control and determine the IC50 value.

Enzyme Inhibition: Angiotensin-Converting Enzyme (ACE) Assay

This fluorometric assay quantifies ACE activity and is used to screen for inhibitors like Quinapril.[3][15][16]

  • Principle: The assay employs a synthetic fluorogenic peptide substrate that is cleaved by ACE, releasing a fluorescent product. The increase in fluorescence is directly proportional to ACE activity.[3][17]

  • Protocol:

    • Standard Curve: Prepare a standard curve using the fluorescent product to quantify the reaction output.[3]

    • Reaction Setup: In a 96-well plate, add assay buffer, ACE enzyme, and serial dilutions of the test compounds. Include positive (uninhibited enzyme) and negative (no enzyme) controls.[3][15]

    • Pre-incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.[15][16]

    • Reaction Initiation: Add the fluorogenic ACE substrate to all wells to start the reaction.[3]

    • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 320/405 nm or 325/395 nm) in kinetic mode for 30-60 minutes at 37°C.[3][16]

    • Data Analysis: Determine the reaction rate (slope of the kinetic curve) for each well. Calculate the percentage of inhibition and determine the IC50 value for each test compound.

Strategic Workflows for Drug Discovery

The development of drugs based on tetrahydroisoquinoline carboxylic acids follows a structured path from synthesis to biological evaluation.

General Synthesis Workflow

The Pictet-Spengler reaction is a cornerstone for creating the core THIQ structure, which can then be further modified to produce a library of derivatives for screening.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_diversify Diversification A β-Arylethylamine C Pictet-Spengler Reaction A->C B Aldehyde / Ketone B->C D THIQ Carboxylic Acid Core C->D Acid Catalyst E Functional Group Interconversion D->E F Peptide Coupling D->F G Library of Derivatives E->G F->G

A typical workflow for synthesizing a library of THIQ derivatives.
Biological Screening Cascade

Once a library of compounds is synthesized, a hierarchical screening process is used to identify promising lead candidates. This cascade moves from broad, high-throughput assays to more specific and complex biological models.

G A Synthesized THIQ Derivative Library B Primary Screening (High-Throughput) A->B C Hit Identification B->C Identify Active Compounds D Secondary Screening (Enzyme Inhibition Assays) - e.g., ACE, APN, PDE4 C->D Confirm Target Engagement E Tertiary Screening (Cell-Based Assays) - e.g., MTT Cytotoxicity C->E Assess Cellular Effects F Lead Compound Selection D->F E->F G In Vivo Studies (Animal Models) F->G Validate in Living System H Preclinical Candidate G->H

A hierarchical screening cascade for identifying lead compounds.
Signaling Pathway: RAAS Inhibition

This diagram illustrates the mechanism of action for THIQ carboxylic acid-based ACE inhibitors within the Renin-Angiotensin-Aldosterone System (RAAS).

G cluster_system Renin-Angiotensin-Aldosterone System (RAAS) Angio Angiotensinogen (from Liver) AngI Angiotensin I Angio->AngI Cleaved by AngII Angiotensin II AngI->AngII Converted by Effects Vasoconstriction Aldosterone Secretion (Increased Blood Pressure) AngII->Effects Leads to ACE ACE ACE->AngII Renin Renin (from Kidney) Renin->AngI Inhibitor THIQ-Carboxylic Acid (e.g., Quinapril) Inhibitor->ACE Inhibits

Mechanism of RAAS modulation by THIQ-based ACE inhibitors.

Conclusion and Future Outlook

Tetrahydroisoquinoline carboxylic acids represent a highly valuable and versatile class of compounds in modern drug discovery. Their proven success, exemplified by drugs like Quinapril, underscores the potential of this scaffold. Current research continues to explore their utility as anticancer agents, neuroprotective compounds, and inhibitors of various enzymes.[1][7][12] The ability to readily synthesize diverse libraries, combined with their favorable pharmacological properties, ensures that these molecules will remain a cornerstone of medicinal chemistry efforts. Future work will likely focus on developing derivatives with even greater selectivity and potency, as well as exploring novel therapeutic applications for this privileged structural motif.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid (THIQ-1-COOH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and biological relevance of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH), a pivotal heterocyclic scaffold in medicinal chemistry.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic non-natural amino acid. The core structure consists of a tetrahydroisoquinoline ring system with a carboxylic acid group at the 1-position. This substitution introduces a chiral center at the C1 position, leading to the existence of (R) and (S) enantiomers.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂--INVALID-LINK--
Molecular Weight 177.20 g/mol --INVALID-LINK--
CAS Number (Racemate) 41034-52-0--INVALID-LINK--
CAS Number ((S)-enantiomer) 151004-92-1--INVALID-LINK--
Appearance White to off-white powder/solid--INVALID-LINK--, --INVALID-LINK--

Table 2: Predicted Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (a structural isomer, for reference)

PropertyPredicted ValueSource
pKa 2.21 ± 0.20--INVALID-LINK--
LogP -1.3--INVALID-LINK--
Solubility Soluble in Hot Water, Basic Water--INVALID-LINK--
Stereochemistry

The presence of a stereocenter at the C1 position is a critical feature of THIQ-1-COOH, as the biological activity of its derivatives often resides in a single enantiomer. The (S)-enantiomer, in particular, is a valuable building block for the synthesis of various bioactive compounds, especially those targeting neurological disorders.[1]

G cluster_racemate Racemic THIQ-1-COOH cluster_s_enantiomer (S)-THIQ-1-COOH cluster_r_enantiomer (R)-THIQ-1-COOH racemate s_enantiomer racemate->s_enantiomer Chiral Separation r_enantiomer racemate->r_enantiomer Chiral Separation s_label (S) r_label (R)

Figure 1: Racemic mixture and enantiomers of THIQ-1-COOH.

Experimental Protocols

Synthesis of Racemic THIQ-1-COOH Derivatives

The Pictet-Spengler reaction is a fundamental method for the synthesis of the tetrahydroisoquinoline core.[2][3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization under acidic conditions.

Representative Protocol: Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

This protocol describes the synthesis of a dimethoxy-substituted derivative of THIQ-1-COOH, illustrating the application of the Petasis and Pomeranz–Fritsch–Bobbitt reactions.[3]

Step 1: Synthesis of the Aminoacetal Intermediate

A chiral aminoacetal is synthesized from (R)-phenylglycinol and 2-bromo-1,1-diethoxyethane in dry DMF with anhydrous K₂CO₃ at 110 °C.[3]

Step 2: Petasis Reaction

The synthesized aminoacetal undergoes a three-component Petasis reaction with an appropriate boronic acid and glyoxylic acid to form a chiral oxazinone derivative.[3]

Step 3: Pomeranz–Fritsch–Bobbitt Cyclization and Hydrogenation

The oxazinone derivative is then subjected to Pomeranz–Fritsch–Bobbitt cyclization. The aminoacetal (265 mg, 0.81 mmol) is dissolved in 20% hydrochloric acid (6 mL) and stirred at room temperature for 72 hours under argon. The mixture is then hydrogenated in the presence of 10% Pd/C (380 mg) for 24 hours.[3]

Step 4: Deprotection and Isolation

The crude product is worked up and purified to yield the final (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.[3]

G start β-Arylethylamine + Aldehyde/Ketone ps_reaction Pictet-Spengler Reaction start->ps_reaction racemic_thiq Racemic THIQ-1-COOH ps_reaction->racemic_thiq chiral_sep Chiral Separation (e.g., Enzymatic Resolution) racemic_thiq->chiral_sep s_enantiomer (S)-THIQ-1-COOH chiral_sep->s_enantiomer r_enantiomer (R)-THIQ-1-COOH chiral_sep->r_enantiomer

Figure 2: General workflow for the synthesis and resolution of THIQ-1-COOH.
Chiral Separation of THIQ-1-COOH Enantiomers

The separation of (R) and (S)-enantiomers is crucial for evaluating their distinct biological activities. This can be achieved through various methods, including enzymatic resolution and chiral High-Performance Liquid Chromatography (HPLC).

2.2.1. Enzymatic Resolution

Enzymatic resolution offers a highly selective method for obtaining enantiomerically pure THIQ-1-COOH. For instance, D-amino acid oxidase has been utilized for the efficient deracemization of 1,2,3,4-tetrahydroisoquinoline carboxylic acids.[3]

2.2.2. Chiral HPLC

Chiral HPLC is a widely used analytical and preparative technique for separating enantiomers.

Representative Chiral HPLC Method:

While a specific protocol for the parent THIQ-1-COOH is not detailed in the provided search results, a general approach for the chiral separation of acidic compounds using a chiral stationary phase (CSP) is outlined below.

  • Column: A polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phase is often effective. For acidic compounds, an anion-exchange type CSP like CHIRALPAK QN-AX can be suitable.

  • Mobile Phase: A typical mobile phase for normal phase separation consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

Biological Significance and Signaling Pathways

Derivatives of THIQ-1-COOH have shown a wide range of biological activities, making them attractive scaffolds for drug discovery. They have been investigated for their potential as neuroprotective agents, with some derivatives showing affinity for NMDA and dopamine receptors.[2][4]

Interaction with NMDA Receptors

Certain 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated affinity for the ion channel binding site of the NMDA receptor complex.[5] The (S)-enantiomers, in some cases, exhibit significantly higher potency than their (R)-counterparts, highlighting the importance of stereochemistry in receptor binding.[5]

Dopamine Receptor Ligands

The tetrahydroisoquinoline framework is also a key feature in molecules that interact with dopamine receptors.[2][4] The development of novel THIQ derivatives continues to be an active area of research for potential treatments of dopamine-related neurological and psychiatric disorders.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_release Dopamine Release d2_receptor Dopamine D2 Receptor dopamine_release->d2_receptor Binds downstream Downstream Signaling d2_receptor->downstream nmda_receptor NMDA Receptor nmda_receptor->downstream thiq THIQ-1-COOH Derivatives thiq->d2_receptor Modulates thiq->nmda_receptor Modulates

Figure 3: Potential modulation of dopaminergic and glutamatergic signaling.

Conclusion

This compound is a fundamentally important chiral building block in medicinal chemistry. Its rigid structure and the stereochemical diversity offered by its enantiomers provide a versatile platform for the design of novel therapeutic agents, particularly in the realm of neuroscience. Further exploration of its synthesis, chiral separation, and biological activities will undoubtedly lead to the development of new and improved pharmaceuticals.

References

A Comprehensive Technical Guide to the Research History of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (TIQ-1-CA) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the historical and current research surrounding this compound, with a focus on its synthesis, neuroprotective effects, and potential as a therapeutic agent. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside a quantitative summary of the biological activities of various derivatives. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the research landscape.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a structural motif present in numerous natural products and synthetic molecules of significant pharmacological importance.[1] The addition of a carboxylic acid at the 1-position endows the molecule with unique properties, making this compound a versatile building block in drug discovery.[2][3] Research has primarily focused on its utility in the development of agents targeting neurological disorders, such as Parkinson's and Alzheimer's disease, owing to the neuroprotective potential of its derivatives.[2] This guide will delve into the key milestones in the research history of TIQ-1-CA, from its initial synthesis to the exploration of its diverse biological functions.

Synthesis of this compound and Its Derivatives

The synthesis of the TIQ-1-CA scaffold has been approached through several strategic methodologies, each offering distinct advantages in terms of stereocontrol and substituent diversity. Key among these are the Ugi three-component reaction, the Petasis reaction, and the Pomeranz–Fritsch–Bobbitt cyclization.

Ugi Three-Component Reaction

The Ugi reaction provides a convergent approach to synthesizing derivatives of TIQ-1-CA. This one-pot, multi-component reaction typically involves a 3,4-dihydroisoquinoline, an isocyanide, and a carboxylic acid to furnish 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides.[4][5] Subsequent hydrolysis of the carboxamide yields the desired this compound.[5] While efficient, the use of chiral, non-racemic acids in the Ugi reaction has been reported to induce only poor diastereoselectivities.[4][5]

Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

A powerful and often stereoselective route to TIQ-1-CA derivatives involves a combination of the Petasis borono-Mannich reaction and the Pomeranz–Fritsch–Bobbitt cyclization.[6][7] The Petasis reaction, a three-component reaction of an amine, a carbonyl compound (like glyoxylic acid), and a boronic acid, can be employed to generate key intermediates.[6] When an aminoacetaldehyde acetal is used as the amine component, the product is a suitable substrate for the subsequent acid-catalyzed Pomeranz–Fritsch–Bobbitt cyclization to form the tetrahydroisoquinoline ring system.[6] This combined approach has been successfully utilized in the diastereoselective synthesis of derivatives such as (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.[6]

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential in treating neurological disorders and cancer.

Neuroprotective Effects and NMDA Receptor Antagonism

The structural similarity of some THIQ derivatives to endogenous neurotoxins has spurred research into their role in neurodegenerative diseases like Parkinson's disease.[8] Conversely, other derivatives have demonstrated neuroprotective properties.[2] A key mechanism underlying these effects is the interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and excitotoxicity.[9] Several 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have shown significant affinity for the ion channel binding site of the NMDA receptor complex.[9] For instance, the (S)-configured derivative with a 2-methylphenyl substituent at the 1-position and a methyl group at the 8-position exhibits a high affinity with a Ki value of 0.0374 µM.[9] Furthermore, conformationally constrained (phosphonoalkyl)tetrahydroisoquinoline-1- and 3-carboxylates have been designed as novel NMDA antagonists, with 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid being identified as a potent lead with an IC50 of 270 nM in a [3H]CPP binding assay.

Anticancer Activity and Enzyme Inhibition

Derivatives of TIQ-1-CA have also emerged as promising candidates for cancer therapy. A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[10] The lead compound in this series demonstrated a Ki of 5.2 µM against the Bcl-2 protein.[10] Active compounds from this series were found to possess potent binding affinities for both Bcl-2 and Mcl-1 and exhibited anti-proliferative activities against cancer cells, inducing apoptosis and caspase-3 activation.[10]

Quantitative Data Summary

The following tables summarize the reported quantitative biological data for various this compound derivatives.

Table 1: NMDA Receptor Antagonist Activity

CompoundAssayTargetValue
(S)-1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinolineRadioligand BindingNMDA Receptor Ion ChannelKi = 0.0374 µM[9]
1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid[3H]CPP BindingNMDA ReceptorIC50 = 270 nM

Table 2: Bcl-2/Mcl-1 Inhibition

CompoundAssayTargetValue
Lead Compound 1 (substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative)Fluorescence PolarizationBcl-2 ProteinKi = 5.2 µM[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

Synthesis Protocols

5.1.1. General Procedure for Petasis Reaction followed by Pomeranz–Fritsch–Bobbitt Cyclization

This protocol is adapted from the diastereoselective synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.[6]

  • Petasis Reaction: To a solution of the chiral aminoacetaldehyde acetal (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add the corresponding boronic acid (1.1 equiv) and glyoxylic acid monohydrate (1.1 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Pomeranz–Fritsch–Bobbitt substrate.

  • Pomeranz–Fritsch–Bobbitt Cyclization: Dissolve the purified substrate in an acidic solution (e.g., 6 M HCl).

  • Stir the solution at room temperature for 24-72 hours.

  • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final this compound derivative.

Biological Assay Protocols

5.2.1. Fluorescence Polarization Assay for Bcl-2 Binding

This protocol is a general guideline for a competitive fluorescence polarization assay.

  • Reagent Preparation:

    • Prepare a stock solution of the Bcl-2 protein in assay buffer.

    • Prepare a stock solution of a fluorescently labeled peptide tracer (e.g., FITC-labeled Bak BH3 peptide) in assay buffer.

    • Prepare serial dilutions of the test compound (TIQ-1-CA derivative) in assay buffer containing a constant concentration of DMSO.

  • Assay Procedure (96-well black plate):

    • Add a fixed volume of the test compound dilutions or vehicle control to the wells.

    • Add a fixed volume of the Bcl-2 protein solution to all wells except the tracer-only control.

    • Incubate the plate at room temperature for 15-30 minutes to allow for protein-inhibitor binding.

    • Add a fixed volume of the fluorescent tracer solution to all wells.

    • Incubate the plate at room temperature for at least 30 minutes, protected from light, to reach binding equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation ~485 nm, emission ~535 nm for FITC).

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

5.2.2. MTT Assay for Antiproliferative Activity

This protocol outlines the general steps for assessing the antiproliferative effects of TIQ-1-CA derivatives on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the TIQ-1-CA derivative in a complete culture medium.

    • Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle-treated and untreated control wells.

    • Incubate the cells for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

Signaling Pathway

ERK1_2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus GrowthFactor Growth Factor / Neurotrophic Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation ERK_n ERK1/2 ERK->ERK_n Translocation TF Transcription Factors (e.g., CREB) ERK_n->TF Phosphorylation Gene Gene Expression (Neuroprotection, Survival) TF->Gene Activation

Caption: Proposed ERK1/2 signaling pathway involved in neuroprotection.

Experimental Workflows

Petasis_Pomeranz_Fritsch_Bobbitt_Workflow cluster_petasis Petasis Reaction cluster_cyclization Pomeranz-Fritsch-Bobbitt Cyclization A Aminoacetaldehyde Acetal P_reaction Reaction (Room Temp, 24-48h) A->P_reaction B Boronic Acid B->P_reaction C Glyoxylic Acid C->P_reaction P_product Intermediate Substrate P_reaction->P_product C_reaction Acid-catalyzed Cyclization (e.g., 6M HCl) P_product->C_reaction Final_product 1,2,3,4-Tetrahydroisoquinoline- 1-carboxylic Acid Derivative C_reaction->Final_product

Caption: Workflow for the synthesis of TIQ-1-CA derivatives.

MTT_Assay_Workflow start Seed Cells in 96-well plate treat Treat with TIQ-1-CA Derivatives start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan Crystals (DMSO) incubate2->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for the MTT antiproliferation assay.

Conclusion

The research into this compound and its derivatives has unveiled a class of compounds with significant therapeutic potential, particularly in the realms of neuroprotection and oncology. The synthetic versatility of the TIQ-1-CA scaffold, accessible through powerful methods like the Petasis reaction and Ugi reaction, allows for the generation of diverse chemical libraries for biological screening. The demonstrated activity of its derivatives as NMDA receptor antagonists and Bcl-2/Mcl-1 inhibitors highlights the promise of this compound class in addressing complex diseases. Future research will likely focus on optimizing the pharmacological properties of these derivatives, elucidating their precise mechanisms of action, and advancing the most promising candidates toward clinical development. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and evolving field.

References

The Natural Occurrence of Tetrahydroisoquinoline Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the botanical distribution, biosynthesis, isolation, and analysis of tetrahydroisoquinoline alkaloids, providing a critical resource for drug discovery and development.

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids represent a large and structurally diverse class of natural products, renowned for their significant and wide-ranging pharmacological activities.[1][2] These compounds are predominantly found in the plant kingdom and have been a cornerstone in the development of various pharmaceuticals.[3] This technical guide provides a comprehensive overview of the natural occurrence of THIQ alkaloids, detailing their distribution in key plant families, and presenting quantitative data on their presence. Furthermore, it outlines detailed experimental protocols for their extraction, isolation, and structural elucidation, and illustrates key biosynthetic and signaling pathways to support further research and drug development in this field.

Natural Occurrence and Distribution

Tetrahydroisoquinoline alkaloids are biosynthesized from tyrosine-derived precursors and are particularly abundant in specific plant families.[4] The primary families known for producing these compounds include Papaveraceae, Berberidaceae, Annonaceae, and Ranunculaceae.[5] Simpler THIQ alkaloids are also found in families such as Cactaceae, Chenopodiaceae, and Fabaceae.[1]

Quantitative Distribution of Key Tetrahydroisoquinoline Alkaloids

The concentration of specific THIQ alkaloids can vary significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following tables summarize the quantitative data for prominent THIQ alkaloids in several key plant families.

Table 1: Quantitative Analysis of Major Alkaloids in Papaver somniferum (Papaveraceae)

AlkaloidPlant PartConcentration Range (% dry weight)Reference(s)
MorphineLatex/Capsule0.42 - 1.66[6]
CodeineLatex/Capsule0.03 - 0.17[6]
ThebaineLatex/Capsule0.01 - 0.53[6]
NoscapineLatex/Capsule0.01 - 0.31[6]
PapaverineLatex/Capsule0.00 - 0.10[6]

Table 2: Quantitative Analysis of Major Alkaloids in Berberis Species (Berberidaceae)

AlkaloidPlant SpeciesPlant PartConcentration (µg/g dry weight)Reference(s)
BerberineBerberis darwiniiRootsup to 26,482.20[7]
BerberineBerberis darwiniiStemsup to 6,639.58[7]
PalmatineBerberis darwiniiRootsup to 9,978.27[8]
JatrorrhizineBerberis aristataRoots-[9]
ColumbamineBerberis aristataRoots-[9]
MagnoflorineBerberis aristataRoots-[9]

Table 3: Notable Tetrahydroisoquinoline Alkaloids from the Annonaceae Family

AlkaloidPlant SpeciesReference(s)
ReticulineAnnona muricata[10]
CoclaurineAnnona muricata[10]
CoreximineAnnona muricata[10]
AtherosperminineAnnona muricata[10]
AnonaineAnnona salzmannii[4]
LiriodenineAnnona salzmannii[4]

Table 4: Notable Tetrahydroisoquinoline Alkaloids from the Ranunculaceae Family

AlkaloidPlant SpeciesReference(s)
MagnoflorineThalictrum foetidum[11]
ChelidonineChelidonium majus-
SanguinarineMacleaya cordata[12]
ProtopineLamprocapnos spectabilis[12]

Biosynthesis of Benzylisoquinoline Alkaloids

The biosynthesis of the vast array of benzylisoquinoline alkaloids (BIAs), a major subgroup of THIQs, originates from the amino acid L-tyrosine. A key step is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the central precursor to most BIAs.[13] From (S)-norcoclaurine, a series of enzymatic reactions, including hydroxylations, O-methylations, N-methylations, and phenol-coupling reactions, lead to the vast structural diversity of these alkaloids.[2][14] The central intermediate, (S)-reticuline, serves as a critical branch point, leading to the formation of various structural classes, including morphinans (e.g., morphine), protoberberines (e.g., berberine), and benzophenanthridines (e.g., sanguinarine).[3]

Biosynthetic Pathway of Benzylisoquinoline Alkaloids Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine TYDC 4-HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA->Norcoclaurine Reticuline (S)-Reticuline (Central Intermediate) Norcoclaurine->Reticuline Multiple Steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Thebaine Thebaine Reticuline->Thebaine Multiple Steps Papaverine Papaverine Reticuline->Papaverine Multiple Steps Berberine Berberine Scoulerine->Berberine Multiple Steps Sanguinarine Sanguinarine Scoulerine->Sanguinarine Multiple Steps Noscapine Noscapine Scoulerine->Noscapine Multiple Steps Morphine Morphine Codeine Codeine Codeine->Morphine Thebaine->Codeine

Caption: Generalized biosynthetic pathway of major benzylisoquinoline alkaloids.

Experimental Protocols

The successful isolation and characterization of tetrahydroisoquinoline alkaloids from plant matrices rely on robust and well-defined experimental protocols. The following sections detail a generalized workflow and specific methodologies for extraction, purification, and structural elucidation.

General Experimental Workflow for Alkaloid Isolation and Identification

The overall process for isolating and identifying THIQ alkaloids involves several key stages, from sample preparation to final structural confirmation.

Experimental Workflow for Alkaloid Isolation Start Plant Material (Dried and Powdered) Defatting Defatting (e.g., with Hexane) Start->Defatting Extraction Alkaloid Extraction (e.g., Acidified Water or Methanol) Defatting->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Partitioning Acid-Base Partitioning Filtration->Partitioning Crude_Extract Crude Alkaloid Extract Partitioning->Crude_Extract Chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Pure_Compound Isolated Pure Alkaloid Chromatography->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Caption: A generalized experimental workflow for the isolation of tetrahydroisoquinoline alkaloids.

Detailed Methodologies

1. Extraction of Tetrahydroisoquinoline Alkaloids

A common and effective method for the extraction of THIQ alkaloids involves an acid-base extraction procedure.

  • Sample Preparation: The plant material (e.g., roots, stems, leaves) is dried and finely powdered to increase the surface area for extraction.

  • Defatting: The powdered plant material is first extracted with a non-polar solvent, such as n-hexane, to remove lipids and other non-polar compounds. This is typically done using a Soxhlet apparatus or by maceration with stirring for 24 hours.

  • Acidic Extraction: The defatted plant material is then extracted with an acidic aqueous solution (e.g., 1-5% HCl or H₂SO₄).[15] This protonates the basic nitrogen of the alkaloids, converting them into their water-soluble salt forms. This extraction is repeated multiple times to ensure complete recovery.

  • Basification and Liquid-Liquid Extraction: The acidic aqueous extract is filtered and then basified with a base (e.g., NH₄OH or NaOH) to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents. The basified aqueous solution is then partitioned with an immiscible organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate) in a separatory funnel. The alkaloids move into the organic layer. This extraction is repeated several times.

  • Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

2. Purification by Column Chromatography

The crude alkaloid extract is typically a complex mixture of different alkaloids and other compounds. Column chromatography is a standard technique for their separation.

  • Stationary Phase: Silica gel or alumina are commonly used as the stationary phase.

  • Mobile Phase: A gradient of solvents with increasing polarity is typically used for elution. For example, starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol.

  • Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed by thin-layer chromatography (TLC) to identify those containing the desired alkaloids.

  • Further Purification: Fractions containing the same compound are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) to obtain a pure compound.

3. Structural Elucidation

The structure of the isolated pure alkaloid is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for de novo structure elucidation.

    • ¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity to neighboring protons.[16]

    • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.[17][18]

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[16]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., -OH, -NH, C=O).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores present in the molecule, which can be characteristic of certain alkaloid classes.

Key Signaling Pathways

Many tetrahydroisoquinoline alkaloids exert their potent biological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the mechanisms of action of these compounds.

Morphine Signaling Pathway

Morphine, a potent analgesic, primarily acts on the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Its activation leads to a cascade of intracellular events that ultimately result in analgesia but also side effects like tolerance and dependence.

Morphine Signaling Pathway Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Binds and Activates Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels Gi->Ca_channel Inhibits K_channel GIRK Channels (K⁺) Gi->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_channel->Neurotransmitter_release Leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Caption: Simplified signaling pathway of morphine via the μ-opioid receptor.

Berberine Signaling Pathways

Berberine, a protoberberine alkaloid, exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. These effects are mediated through its interaction with multiple signaling pathways.

Berberine Signaling Pathways Berberine Berberine NFkB NF-κB Pathway Berberine->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Berberine->MAPK Modulates PI3K_Akt PI3K/Akt/mTOR Pathway Berberine->PI3K_Akt Inhibits Inflammation ↓ Inflammation NFkB->Inflammation Leads to MAPK->Inflammation Leads to Apoptosis ↑ Apoptosis (in cancer cells) MAPK->Apoptosis Leads to Neuroprotection Neuroprotection MAPK->Neuroprotection Contributes to PI3K_Akt->Apoptosis Inhibition of Cell_Proliferation ↓ Cell Proliferation PI3K_Akt->Cell_Proliferation Leads to PI3K_Akt->Neuroprotection Contributes to

Caption: Overview of key signaling pathways modulated by berberine.

Conclusion

Tetrahydroisoquinoline alkaloids are a vital class of natural products with immense potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of their natural occurrence, with a focus on their distribution and quantification in key plant families. The detailed experimental protocols for their extraction, isolation, and structural elucidation offer a practical framework for researchers. Furthermore, the visualization of the biosynthetic and key signaling pathways provides a deeper understanding of their formation and mechanism of action. Continued research into this fascinating group of compounds is essential for unlocking their full therapeutic potential and for the discovery of novel drug leads.

References

Preliminary Investigation of THIQ-1-COOH Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary investigation of 1-carboxy-tetrahydroisoquinoline (THIQ-1-COOH) derivatives. This class of compounds holds significant promise in drug discovery due to the versatile pharmacological activities associated with the tetrahydroisoquinoline scaffold. This document outlines synthetic methodologies, summarizes biological activities with available quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways.

Core Concepts and Synthesis Strategies

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The introduction of a carboxylic acid group at the 1-position (THIQ-1-COOH) offers a handle for further derivatization and can significantly influence the compound's physicochemical properties and biological targets.

Two primary synthetic strategies for the construction of the THIQ-1-COOH core and its derivatives are the Ugi multicomponent reaction and the Pictet-Spengler reaction.

Ugi Four-Component Reaction (U-4CR): This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino-carboxamide derivatives. For the synthesis of THIQ-1-COOH precursors, 3,4-dihydroisoquinoline can be used as the imine component. Subsequent hydrolysis of the resulting amide yields the desired THIQ-1-carboxylic acid.

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with a carbonyl compound, typically under acidic conditions, to form a tetrahydroisoquinoline. To introduce a carboxylic acid at the C1-position, a glyoxylic acid derivative can be used as the carbonyl component.

Biological Activities and Structure-Activity Relationships (SAR)

Compound IDStructureTarget/AssayActivity (IC₅₀/EC₅₀)Cell Line(s)Reference
GM-3-18 THIQ derivative with a 4-chlorophenyl groupKRas Inhibition0.9 - 10.7 µMColo320, DLD-1, HCT116, SNU-C1, SW480[1]
GM-3-121 THIQ derivative with a 4-ethylphenyl groupAnti-angiogenesis1.72 µMHCT116[1]

Note: The structures for GM-3-18 and GM-3-121 were not explicitly provided in the search results, but their descriptions suggest they are derivatives of the tetrahydroisoquinoline scaffold.

The available data, although limited for THIQ-1-COOH specifically, suggests that substitutions on the phenyl ring of the THIQ core and modifications at the C1 position can significantly impact biological activity. Further systematic SAR studies on a library of THIQ-1-COOH derivatives are warranted to elucidate the key structural features for potency and selectivity against various biological targets.

Experimental Protocols

This section provides detailed methodologies for the synthesis of THIQ-1-COOH derivatives and for key biological assays to evaluate their activity.

Synthesis Protocols

1. General Protocol for the Ugi Four-Component Reaction for THIQ-1-carboxamide Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials: 3,4-Dihydroisoquinoline, an aldehyde (e.g., benzaldehyde), a carboxylic acid (e.g., acetic acid), an isocyanide (e.g., tert-butyl isocyanide), and methanol (MeOH) as the solvent.

  • Procedure:

    • To a solution of 3,4-dihydroisoquinoline (1.0 eq) in methanol, add the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the isocyanide (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the desired 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

2. General Protocol for the Pictet-Spengler Reaction for THIQ-1-COOH Synthesis

This protocol provides a general framework for the synthesis of the THIQ-1-COOH scaffold.

  • Materials: A β-phenylethylamine derivative, glyoxylic acid, and a suitable acidic catalyst (e.g., trifluoroacetic acid - TFA) in a solvent like dichloromethane (DCM).

  • Procedure:

    • Dissolve the β-phenylethylamine derivative (1.0 eq) in dichloromethane.

    • Add glyoxylic acid (1.1 eq) to the solution.

    • Add the acidic catalyst (e.g., TFA, 0.1-1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC.

    • After the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the THIQ-1-COOH derivative.

    • Confirm the structure of the product by spectroscopic analysis.

Biological Assay Protocols

1. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: 96-well plates, cell culture medium, THIQ-1-COOH derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2][3][4]

    • Treat the cells with various concentrations of the THIQ-1-COOH derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][3][4]

    • Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.[2][4]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

2. Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

  • Materials: White-walled 96-well plates, cell culture medium, THIQ-1-COOH derivative, and a commercial caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with the THIQ-1-COOH derivative as described for the MTT assay.

    • After the treatment period, add the caspase-3/7 reagent to each well according to the manufacturer's instructions.[5]

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a microplate reader.

    • Express the results as a fold change in caspase activity compared to the vehicle-treated control.

3. Western Blot for Apoptosis-Related Proteins (Bax, Bcl-2, p53)

This technique is used to detect and quantify the expression levels of key proteins involved in apoptosis.

  • Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (against Bax, Bcl-2, p53, and a loading control like β-actin or GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescence detection reagent.

  • Procedure:

    • Lyse the treated and untreated cells and determine the protein concentration of the lysates.[6][7]

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[8][9][10]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody overnight at 4°C.[11]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.[7]

    • Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels and the Bax/Bcl-2 ratio.[8][9][10]

Signaling Pathways

THIQ derivatives have been implicated in various signaling pathways, including those leading to apoptosis. The following diagrams, generated using the DOT language, illustrate key pathways potentially modulated by THIQ-1-COOH derivatives.

Mitochondria-Mediated Apoptosis Pathway

This pathway is a common mechanism of action for many anticancer agents. THIQ derivatives may induce apoptosis by influencing the balance of pro- and anti-apoptotic proteins of the Bcl-2 family and activating the p53 tumor suppressor protein.

Mitochondria_Apoptosis cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade THIQ-1-COOH THIQ-1-COOH p53 p53 THIQ-1-COOH->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion forms pores Bcl2->Bax inhibits Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase9 Caspase9 Cytochrome_c->Caspase9 activates Caspase37 Caspase37 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes

Caption: Mitochondria-mediated apoptosis induced by THIQ-1-COOH derivatives.

LFA-1/ICAM-1 Interaction Inhibition Workflow

Certain THIQ derivatives have been identified as inhibitors of the Lymphocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction, which is crucial for immune cell adhesion and trafficking. This presents a potential therapeutic avenue for inflammatory diseases.

LFA1_ICAM1_Inhibition cluster_interaction Cell-Cell Adhesion cluster_inhibition Inhibition by THIQ Derivative cluster_outcome Functional Outcome T-Cell T-Cell LFA1 LFA-1 APC Antigen Presenting Cell ICAM1 ICAM-1 LFA1->ICAM1 Binding Adhesion_Blocked Adhesion Blocked THIQ_Derivative THIQ_Derivative THIQ_Derivative->LFA1 Inhibits Inflammation_Reduced Reduced Inflammation Adhesion_Blocked->Inflammation_Reduced

Caption: Inhibition of LFA-1/ICAM-1 mediated cell adhesion by a THIQ derivative.

Conclusion

This technical guide provides a foundational understanding of the preliminary investigation of THIQ-1-COOH derivatives. The synthetic accessibility of the THIQ-1-COOH scaffold, coupled with the diverse biological activities of the broader THIQ class, highlights the potential of these compounds in drug discovery. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate novel derivatives. The visualized signaling pathways offer insights into their potential mechanisms of action. Further comprehensive SAR studies are crucial to unlock the full therapeutic potential of this promising class of molecules.

References

Spectroscopic and Methodological Profile of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. This valuable chiral building block is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders.[1][2] This document compiles available spectroscopic data, details experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for (R)-(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid [3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
2.99t6.32H-4
3.44td6.4, 12.71H-3
3.58td6.3, 12.91H-3
3.84s3OCH₃
3.87s3OCH₃
4.86s1H-1
6.85s1Aromatic H
7.15s1Aromatic H

Solvent: D₂O, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for (R)-(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid [3]

Chemical Shift (δ) ppmAssignment
27.0C-4
42.7C-3
58.5OCH₃
58.5OCH₃
61.1C-1
113.4Aromatic CH
114.3Aromatic CH
123.1Aromatic C
127.3Aromatic C
149.8Aromatic C-O
150.9Aromatic C-O
175.0C=O

Solvent: D₂O, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[4][5] For this compound, the following characteristic absorption bands can be expected.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-H (Carboxylic Acid)Very broad
3000-2850C-H (Aliphatic & Aromatic)Sharp, superimposed on O-H band
1760-1690C=O (Carboxylic Acid)Strong, sharp
1600-1450C=C (Aromatic)Medium to weak
1320-1210C-O (Carboxylic Acid)Medium
1440-1395 & 950-910O-H (Bend)Medium
Mass Spectrometry (MS)

Mass spectrometry of amino acids can be performed using various techniques, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).[6] The expected molecular weight of this compound is 177.20 g/mol .[1]

Table 4: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.20
Exact Mass177.078978594 Da

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for the parent compound are not explicitly available. However, based on general laboratory practices for similar compounds, the following methodologies are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for this type of compound).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum, often with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Spectrum Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration should be in the range of 1-10 µg/mL. An acid, such as formic acid, may be added to promote ionization in positive ion mode.

  • Instrument Setup (ESI-MS):

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

    • Calibrate the mass analyzer using a known standard.

  • Spectrum Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion modes can be explored.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to identify any characteristic fragment ions.

Synthesis and Characterization Workflow

The synthesis of this compound and its derivatives often involves a multi-step process followed by purification and spectroscopic characterization. A general workflow is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction(s) (e.g., Pictet-Spengler) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Interpretation and Structure Confirmation nmr->analysis ir->analysis ms->analysis

Figure 1: General workflow for the synthesis and characterization of this compound.

References

The Therapeutic Potential of Tetrahydroisoquinoline Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a versatile class of bioactive molecules.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide array of pharmacological activities.[1] This technical guide provides a comprehensive overview of the therapeutic potential of THIQ derivatives, focusing on their applications in oncology, virology, and neuroprotection. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Therapeutic Applications and Quantitative Bioactivity

Tetrahydroisoquinoline derivatives have demonstrated significant potential across multiple therapeutic areas. Their diverse biological activities stem from the versatile nature of the THIQ core, which allows for extensive chemical modification to achieve desired pharmacological profiles.

Anticancer Activity

THIQ compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][3] Their mechanisms of action are varied and include the inhibition of key oncogenic signaling pathways and the disruption of processes essential for tumor growth and survival, such as angiogenesis.[4]

One of the key targets for some THIQ derivatives is the KRas protein, a frequently mutated oncogene in various cancers.[4] For instance, compound GM-3-18 has shown significant KRas inhibitory activity across multiple colon cancer cell lines.[4] Another avenue of anticancer activity is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Compound GM-3-121 has demonstrated potent anti-angiogenesis properties.[4]

Compound IDCancer Cell LineAssayIC50 (µM)Reference
GM-3-18 Colo320 (Colon)KRas Inhibition0.9 - 10.7[4]
DLD-1 (Colon)KRas Inhibition0.9 - 10.7[4]
HCT116 (Colon)KRas Inhibition0.9 - 10.7[4]
SNU-C1 (Colon)KRas Inhibition0.9 - 10.7[4]
SW480 (Colon)KRas Inhibition0.9 - 10.7[4]
GM-3-121 -Anti-angiogenesis1.72[4]
Compound 15 MCF-7 (Breast)Cytotoxicity15.16[2]
HepG-2 (Liver)Cytotoxicity18.74[2]
A549 (Lung)Cytotoxicity18.68[2]
Antiviral Activity

Recent studies have highlighted the potential of THIQ derivatives as antiviral agents, particularly against SARS-CoV-2.[5][6] These compounds can interfere with viral replication processes. For example, the novel heterocyclic compound trans-1 has been shown to effectively suppress authentic SARS-CoV-2 replication in Vero E6 and Calu-3 cells.[5][6]

Compound IDVirusCell LineAssayEC50 (µM)Reference
trans-1 SARS-CoV-2Vero E6Viral Replication Inhibition3.15[5]
SARS-CoV-2Calu-3Viral Replication Inhibition2.78[5]
trans-2 SARS-CoV-2Vero E6Viral Replication Inhibition12.02[5]
Chloroquine (Reference) SARS-CoV-2Calu-3Viral Replication Inhibition44.90[6]
Neuroprotective Activity

Isoquinoline alkaloids, including THIQ derivatives, have shown promise in the context of neurodegenerative diseases. Their neuroprotective effects are often attributed to their ability to mitigate oxidative stress, reduce neuroinflammation, and modulate key signaling pathways involved in neuronal survival.[7][8] For instance, 1,2,3,4-tetrahydroisoquinoline (TIQ) itself has been shown to protect dopaminergic neurons against malonate-induced neurotoxicity.[9] The mechanisms underlying these effects can involve the inhibition of monoamine oxidase and an increase in glutathione levels.[9]

Quantitative data for the neuroprotective effects of a broader range of specific THIQ compounds is an active area of research.

Synthetic Methodologies

The synthesis of the tetrahydroisoquinoline core is well-established, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent methods. These reactions allow for the construction of the bicyclic THIQ framework from readily available starting materials.

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the THIQ ring system.[10][11]

  • Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or toluene).

  • Addition of Carbonyl Compound: To the stirred solution, add the aldehyde or ketone (1.0-1.2 equivalents) dropwise at room temperature.

  • Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, hydrochloric acid).

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel.

G cluster_0 Pictet-Spengler Reaction Workflow Start β-arylethylamine + Aldehyde/Ketone Step1 Condensation Start->Step1 1. Intermediate1 Schiff Base/ Iminium Ion Step1->Intermediate1 Step2 Intramolecular Electrophilic Aromatic Substitution (Acid-catalyzed) Intermediate1->Step2 2. Intermediate2 Spirocyclic Intermediate Step2->Intermediate2 Step3 Rearomatization Intermediate2->Step3 3. End Tetrahydroisoquinoline Step3->End

Caption: General workflow of the Pictet-Spengler reaction.

Bischler-Napieralski Reaction

This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[12][13][14][15]

  • Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamide (1.0 equivalent) in an anhydrous solvent (e.g., acetonitrile or toluene).

  • Addition of Dehydrating Agent: Add the dehydrating agent (e.g., POCl₃, 1.1-2.0 equivalents) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for the required time (typically 1-4 hours), monitoring by TLC.

  • Workup: Cool the mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide) and extract the product with an organic solvent.

  • Purification: Dry the organic extract over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude 3,4-dihydroisoquinoline by column chromatography or crystallization.

  • Reduction: Dissolve the purified 3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol) and add a reducing agent (e.g., sodium borohydride) in portions at 0 °C. Stir the reaction until completion (monitored by TLC).

  • Final Workup and Purification: Quench the reaction with water, remove the solvent under reduced pressure, and extract the product with an organic solvent. Dry, concentrate, and purify the final tetrahydroisoquinoline product.

G cluster_1 Bischler-Napieralski Reaction Workflow Start β-arylethylamide Step1 Dehydration/ Cyclization (e.g., POCl₃) Start->Step1 1. Intermediate1 3,4-Dihydroisoquinoline Step1->Intermediate1 Step2 Reduction (e.g., NaBH₄) Intermediate1->Step2 2. End Tetrahydroisoquinoline Step2->End

Caption: General workflow of the Bischler-Napieralski reaction.

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel THIQ compounds, a variety of in vitro and in vivo assays are employed. The following sections detail representative protocols for evaluating their anticancer, antiviral, and neuroprotective activities.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the THIQ compound in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro Antiviral Activity against SARS-CoV-2: Plaque Reduction Neutralization Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

  • Cell Seeding: Seed Vero E6 cells in a 24-well plate and grow to confluence.

  • Virus-Compound Incubation: Prepare serial dilutions of the THIQ compound. Mix each dilution with a known amount of SARS-CoV-2 virus and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cells and add the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a CO₂ incubator.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value.

In Vivo Anti-Angiogenesis: Zebrafish Assay

The zebrafish model is a powerful tool for in vivo screening of compounds affecting angiogenesis due to the optical transparency of the embryos.[3][17]

  • Embryo Collection and Staging: Collect zebrafish embryos and raise them to the desired developmental stage (e.g., 24 hours post-fertilization).

  • Compound Exposure: Place the embryos in a 24-well plate and expose them to various concentrations of the THIQ compound dissolved in the embryo medium.

  • Incubation: Incubate the embryos for a defined period (e.g., 24-48 hours) at 28.5°C.

  • Imaging: Anesthetize the embryos and mount them for microscopic imaging. Use a fluorescent microscope to visualize the developing vasculature (e.g., in a Tg(fli1:EGFP) transgenic line).

  • Data Analysis: Quantify the extent of intersegmental vessel (ISV) growth and branching. Compare the vasculature of treated embryos to that of vehicle-treated controls to determine the anti-angiogenic effect.

G cluster_2 Zebrafish Anti-Angiogenesis Assay Workflow Start Zebrafish Embryos Step1 Compound Exposure Start->Step1 Step2 Incubation Step1->Step2 Step3 Microscopic Imaging Step2->Step3 End Quantification of Vascular Development Step3->End

Caption: Workflow for the zebrafish anti-angiogenesis assay.

In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress Model

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).[18]

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate.

  • Compound Pre-treatment: Treat the cells with various concentrations of the THIQ compound for a specified period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a defined duration.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 3.1.

  • Data Analysis: Compare the viability of cells pre-treated with the THIQ compound to those treated with H₂O₂ alone to determine the neuroprotective effect.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of tetrahydroisoquinoline compounds are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Anticancer Signaling Pathways

Many THIQ derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the KRAS and PI3K/AKT/mTOR pathways.

The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutant KRAS is often constitutively active, leading to uncontrolled cell proliferation and survival. THIQ compounds can inhibit this pathway at various levels.

G cluster_3 KRAS Signaling Pathway EGFR Growth Factor Receptor (e.g., EGFR) SOS SOS1 (GEF) EGFR->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation THIQ THIQ Compound THIQ->KRAS_GTP Inhibits

Caption: Simplified KRAS signaling pathway and a potential point of inhibition by THIQ compounds.

This pathway is central to cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Some natural product-derived alkaloids have been shown to target this pathway.[19][20][21]

G cluster_4 PI3K/AKT/mTOR Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth THIQ THIQ Compound THIQ->PI3K Inhibits THIQ->AKT Inhibits THIQ->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR pathway with potential inhibitory points for THIQ compounds.

Neuroprotective Signaling Pathways

The neuroprotective effects of isoquinoline alkaloids are often multifactorial, involving the modulation of pathways related to oxidative stress, inflammation, and apoptosis.[7][8][22]

G cluster_5 Neuroprotective Mechanisms of THIQ Alkaloids OxidativeStress Oxidative Stress (e.g., H₂O₂) Apoptosis Apoptosis OxidativeStress->Apoptosis Inflammation Neuroinflammation (e.g., NF-κB activation) Inflammation->Apoptosis NeuronalSurvival Neuronal Survival Apoptosis->NeuronalSurvival Decreases THIQ THIQ Alkaloid Antioxidant Increased Antioxidant Enzyme Activity (e.g., SOD, GSH) THIQ->Antioxidant Promotes AntiInflammatory Inhibition of Pro-inflammatory Mediators THIQ->AntiInflammatory Promotes AntiApoptotic Modulation of Apoptotic Proteins THIQ->AntiApoptotic Promotes Antioxidant->OxidativeStress Reduces Antioxidant->NeuronalSurvival Promotes AntiInflammatory->Inflammation Reduces AntiInflammatory->NeuronalSurvival Promotes AntiApoptotic->Apoptosis Inhibits

Caption: Overview of key neuroprotective mechanisms of THIQ alkaloids.

Conclusion

Tetrahydroisoquinoline compounds represent a rich and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer, viral infections, and neurodegenerative diseases, coupled with well-established synthetic routes, makes them an attractive area for further investigation. This technical guide provides a foundational understanding of the therapeutic potential of THIQs, offering detailed methodologies and insights into their mechanisms of action to aid researchers in the design and development of the next generation of THIQ-based drugs.

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, quantitative structure-activity relationships (QSAR), and therapeutic applications of this important class of compounds. Detailed experimental protocols for key synthetic methodologies are presented, alongside a critical analysis of their role as anticancer agents, particularly as inhibitors of the Bcl-2 protein family, and as neuroprotective agents with potential applications in neurodegenerative diseases such as Parkinson's and Alzheimer's. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the tetrahydroisoquinoline framework.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in numerous natural products and synthetic molecules with significant pharmacological properties. The incorporation of a carboxylic acid moiety at the 1-position endows the scaffold with unique conformational constraints and functional handles for further chemical modification, making this compound a versatile building block in drug discovery.[1][2] Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[2] This guide will delve into the technical details of its synthesis, biological evaluation, and the signaling pathways it modulates.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The most prominent methods include the Petasis reaction, the Pomeranz–Fritsch–Bobbitt cyclization, and Ugi multicomponent reactions.

Petasis Reaction Coupled with Pomeranz–Fritsch–Bobbitt Cyclization

A powerful and convergent approach for the synthesis of THIQ-1-COOH derivatives involves a sequence of the Petasis (borono-Mannich) reaction followed by the Pomeranz–Fritsch–Bobbitt cyclization.[3][4] This strategy allows for the stereoselective synthesis of chiral THIQ-1-COOH analogs.[3]

Experimental Protocol: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid [3]

  • Step 1: Synthesis of the Aminoacetal Intermediate. A chiral aminoacetaldehyde acetal is prepared by reacting an appropriate chiral amine with a suitable acetaldehyde acetal derivative. This intermediate is crucial for introducing stereochemistry.[3]

  • Step 2: Petasis Reaction. The chiral aminoacetal is then subjected to a three-component Petasis reaction with an arylboronic acid and glyoxylic acid. This reaction forms a key morpholinone derivative.[3]

  • Step 3: Pomeranz–Fritsch–Bobbitt Cyclization. The morpholinone derivative is subsequently treated with a strong acid, such as hydrochloric acid, to effect the cyclization and formation of the tetrahydroisoquinoline ring system. This is followed by hydrogenation to yield the final product.[3]

A generalized workflow for this synthetic approach is depicted below.

G cluster_synthesis Petasis/Pomeranz-Fritsch-Bobbitt Synthesis start Chiral Amine + Acetaldehyde Derivative aminoacetal Chiral Aminoacetal Intermediate start->aminoacetal petasis_reaction Petasis Reaction aminoacetal->petasis_reaction petasis_reagents Arylboronic Acid + Glyoxylic Acid petasis_reagents->petasis_reaction morpholinone Morpholinone Derivative petasis_reaction->morpholinone cyclization Pomeranz-Fritsch-Bobbitt Cyclization morpholinone->cyclization product This compound Derivative cyclization->product

Generalized workflow for the Petasis/Pomeranz-Fritsch-Bobbitt synthesis.
Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) offers a highly efficient one-pot method for the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxamide derivatives, which can be subsequently hydrolyzed to the corresponding carboxylic acids.[5]

Experimental Protocol: One-pot Ugi-azide and Heck Reactions for Tetrahydroisoquinoline Synthesis [6]

  • Step 1: Ugi-azide Reaction. A mixture of a 2-bromobenzaldehyde, an amine hydrochloride (e.g., allylamine hydrochloride), trimethylsilyl azide, and an isocyanide in a suitable solvent like methanol is stirred at a specific temperature (e.g., 40 °C) for 24 hours.[6]

  • Step 2: Intramolecular Heck Reaction. After the completion of the Ugi reaction, the solvent is evaporated, and the crude adduct is redissolved in a solvent such as acetonitrile. A palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., K2CO3) are added, and the mixture is heated (e.g., 105 °C) under an inert atmosphere to facilitate the intramolecular Heck cyclization, yielding the tetrahydroisoquinoline scaffold.[6]

Biological Activities and Therapeutic Applications

Anticancer Activity: Inhibition of Bcl-2 Family Proteins

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as promising inhibitors of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1.[7] These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

CompoundR1R2Bcl-2 Ki (µM)Mcl-1 Ki (µM)Bcl-xL Ki (µM)
Lead Compound 1 HH5.2>50>50
11t 4-Cl-Ph3,4-di-Cl-Ph0.891.23>50

Note: Data extracted from a study on substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives.[7] "Ph" denotes a phenyl group.

The data indicates that strategic substitutions on the tetrahydroisoquinoline scaffold can significantly enhance the binding affinity for Bcl-2 and Mcl-1, while maintaining selectivity over Bcl-xL. Compound 11t emerged as a potent dual inhibitor.[7]

The intrinsic apoptosis pathway is initiated by various cellular stresses, leading to the activation of pro-apoptotic BH3-only proteins. These proteins then inhibit the anti-apoptotic Bcl-2 family members (Bcl-2, Mcl-1, etc.), thereby allowing the pro-apoptotic effector proteins Bax and Bak to oligomerize on the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis. Inhibitors based on the this compound scaffold can disrupt the inhibitory function of anti-apoptotic Bcl-2 proteins, thereby promoting cancer cell death.

G cluster_apoptosis Intrinsic Apoptosis Pathway stress Cellular Stress bh3_only BH3-only Proteins (e.g., Bim, Puma) stress->bh3_only bcl2_anti Anti-apoptotic Bcl-2 Family (Bcl-2, Mcl-1) bh3_only->bcl2_anti bax_bak Bax / Bak bcl2_anti->bax_bak momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp cytochrome_c Cytochrome c Release momp->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis inhibitor THIQ-1-COOH Derivatives inhibitor->bcl2_anti

Role of THIQ-1-COOH derivatives in the Bcl-2 mediated apoptosis pathway.
Neuroprotective Effects and Neurological Disorders

The 1,2,3,4-tetrahydroisoquinoline scaffold is also of significant interest for the development of treatments for neurodegenerative diseases.[8] Derivatives have shown potential as neuroprotective agents, with some studies suggesting their relevance in conditions like Alzheimer's and Parkinson's diseases.

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in neuronal survival, plasticity, and memory. Dysregulation of the ERK pathway has been implicated in the pathophysiology of Alzheimer's disease, contributing to amyloid-β plaque formation and tau hyperphosphorylation.[2][9] Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been shown to modulate this pathway, suggesting a potential therapeutic avenue.[9]

G cluster_erk ERK Signaling Pathway in Alzheimer's Disease growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tau Tau Hyperphosphorylation erk->tau app Amyloid Precursor Protein (APP) Processing erk->app survival Neuronal Survival & Plasticity erk->survival thiq_modulator THIQ Derivatives (Modulator) thiq_modulator->erk

Modulation of the ERK signaling pathway by THIQ derivatives.

Conclusion

This compound and its derivatives constitute a versatile and highly valuable scaffold in the field of medicinal chemistry. The synthetic methodologies outlined in this guide, particularly the combination of the Petasis reaction with Pomeranz–Fritsch–Bobbitt cyclization and the efficiency of Ugi multicomponent reactions, provide robust platforms for the generation of diverse chemical libraries. The demonstrated biological activities, especially the potent and selective inhibition of Bcl-2 family proteins and the modulation of key signaling pathways in neurodegenerative diseases, underscore the significant therapeutic potential of this compound class. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of these molecules into novel clinical candidates. This guide serves as a foundational resource to aid researchers in this endeavor.

References

Methodological & Application

Asymmetric Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives are a class of privileged heterocyclic scaffolds widely found in natural products and synthetic pharmaceuticals.[1] These compounds exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and neuroprotective effects.[1][2] Specifically, the chiral amino acid 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a valuable building block in medicinal chemistry.[2] Its rigid structure makes it a conformationally constrained analog of phenylalanine, a feature that is highly sought after in drug design to enhance potency, selectivity, and metabolic stability of peptide-based drugs and other therapeutic agents. A notable example of its application is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Quinapril.[3]

The critical importance of stereochemistry in determining the pharmacological profile of bioactive molecules necessitates the development of efficient and highly selective asymmetric syntheses for this target. This document provides detailed application notes and protocols for several key modern strategies for the asymmetric synthesis of this compound and its derivatives.

Biological Significance and Applications

The this compound core is a key structural motif in a variety of biologically active molecules. Its derivatives are being investigated for a range of therapeutic applications:

  • Neuroprotective Agents: Derivatives of THIQ-1-carboxylic acid are being studied for their potential to treat neurodegenerative conditions such as Parkinson's and Alzheimer's disease.[2]

  • Enzyme Inhibition: The constrained nature of the molecule makes it an excellent scaffold for designing specific enzyme inhibitors, which is a cornerstone of modern drug design.[2][4]

  • Peptidomimetics: As a rigid analog of phenylalanine or tyrosine, it is incorporated into peptides to induce specific conformations, leading to enhanced receptor binding and improved pharmacological properties.[5]

  • Dopaminergic System Modulation: Certain derivatives have shown potential in treating diseases related to the dopaminergic system.[6]

The synthetic methods detailed below provide researchers with versatile and stereocontrolled access to this important class of molecules, enabling further exploration in drug discovery and development.

Key Asymmetric Synthetic Strategies

Several powerful strategies have been developed for the enantioselective synthesis of this compound. The following sections provide detailed protocols for four prominent methods:

  • Diastereoselective Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

  • Catalytic Asymmetric Pictet-Spengler Reaction

  • Chemoenzymatic Deracemization via D-Amino Acid Oxidase

  • Biocatalytic Asymmetric Pictet-Spengler Reaction via Norcoclaurine Synthase

Protocol 1: Diastereoselective Synthesis via Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

This two-stage protocol offers a robust diastereoselective route to substituted 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. The first stage is a three-component Petasis reaction to form a key intermediate, followed by an acid-mediated cyclization. This protocol is adapted from the synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.[1][7]

Experimental Workflow

G cluster_0 Stage 1: Petasis Reaction cluster_1 Stage 2: Pomeranz–Fritsch–Bobbitt Cyclization A Chiral Amino Acetal (e.g., (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol) D Mix A, B, C in Dichloromethane (DCM) A->D B Boronic Acid (e.g., 3,4-Dimethoxyphenylboronic acid) B->D C Glyoxylic Acid C->D E Stir at Room Temperature (24-48 h) D->E F Reaction Work-up & Column Chromatography E->F G Isolated Diastereomeric Morpholinone Intermediate F->G H Morpholinone Intermediate G->H I Dissolve in Trifluoroacetic Acid (TFA) H->I J Stir at Room Temperature (1-3 h) I->J K Evaporate Solvent J->K L Catalytic Hydrogenation (e.g., H2, Pd/C in Methanol) K->L M Final Product Purification L->M N Chiral this compound M->N

Caption: Workflow for the diastereoselective synthesis of THIQ-1-carboxylic acid.

Methodology

Stage 1: Petasis Three-Component Reaction

  • Reagent Preparation: In a round-bottom flask, dissolve the chiral amino acetal (e.g., (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, 1.0 equiv.) in dichloromethane (DCM).

  • Reaction Assembly: To the solution, add the substituted phenylboronic acid (e.g., 3,4-dimethoxyphenylboronic acid, 1.1 equiv.) and glyoxylic acid monohydrate (1.2 equiv.).

  • Reaction Conditions: Stir the resulting mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the diastereomeric morpholinone intermediates.

Stage 2: Pomeranz–Fritsch–Bobbitt Cyclization and Deprotection

  • Cyclization: Dissolve the purified morpholinone intermediate (1.0 equiv.) in trifluoroacetic acid (TFA).

  • Reaction Conditions: Stir the solution at room temperature for 1-3 hours until cyclization is complete (monitored by TLC).

  • Solvent Removal: Remove the TFA under reduced pressure.

  • Deprotection: Dissolve the crude cyclized product in methanol. Add a catalytic amount of Palladium on carbon (10 wt. % Pd/C).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Data Summary
EntryChiral AuxiliaryBoronic AcidDiastereomeric Ratio (d.r.)Overall YieldEnantiomeric Excess (e.e.)Reference
1(S)-Phenylglycinol derivative3,4-Dimethoxyphenyl-79:2165% (for major)90%[8]
2(R)-Phenylglycinol derivative3,4-Dimethoxyphenyl-3:158% (for major)>95%[1]

Protocol 2: Catalytic Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful C-C bond-forming reaction for the synthesis of tetrahydroisoquinolines. The use of a chiral Brønsted acid, such as a SPINOL- or BINOL-derived phosphoric acid, can render this reaction highly enantioselective. This protocol provides a general procedure for this transformation.

Experimental Workflow

G A β-Phenylethylamine E Combine reactants and catalyst in a non-polar solvent (e.g., Toluene) A->E B Glyoxylic Acid Derivative (e.g., ethyl glyoxylate) B->E C Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP, 1-5 mol%) C->E D Molecular Sieves D->E F Stir at specified temperature (e.g., 0°C to rt) for 24-72 h E->F G Reaction Quench & Solvent Evaporation F->G H Purification via Column Chromatography G->H I Enantioenriched THIQ-1-carboxylic Acid Ester H->I J Ester Hydrolysis (e.g., LiOH, THF/H2O) I->J K Final Chiral Acid Product J->K

Caption: General workflow for the catalytic asymmetric Pictet-Spengler reaction.

Methodology
  • Reaction Setup: To an oven-dried flask containing a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 1-5 mol%) and activated molecular sieves (4 Å).

  • Reagent Addition: Add the solvent (e.g., toluene or dichloromethane). Cool the mixture to the desired temperature (e.g., 0 °C). Add the β-phenylethylamine (1.0 equiv.) followed by the glyoxylic acid derivative (e.g., ethyl glyoxylate, 1.2 equiv.).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature for 24-72 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the molecular sieves, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel.

  • Hydrolysis (if ester was used): Dissolve the purified ester in a mixture of THF and water. Add an excess of a base (e.g., lithium hydroxide) and stir at room temperature until saponification is complete. Acidify the reaction mixture and extract the product with a suitable organic solvent. Dry, concentrate, and purify to obtain the final carboxylic acid.

Data Summary

The Pictet-Spengler reaction of β-arylethylamines with aldehydes is well-established, with enantioselectivities often exceeding 90%.

EntryCatalyst (mol%)Amine SubstrateAldehydeYielde.e. (%)Reference
1(R)-TRIP (5%)TryptamineVarious Aliphatic75-95%82-94%[9]
2Chiral PA (10%)N-carbamoyl-β-arylethylamineVariousHigh>90%[10]

Protocol 3: Chemoenzymatic Deracemization using D-Amino Acid Oxidase (FsDAAO)

This protocol utilizes a biocatalytic deracemization process to convert a racemic mixture of this compound into the enantiopure (S)-form. The process involves the selective oxidation of the (R)-enantiomer by a D-amino acid oxidase from Fusarium solani (FsDAAO), followed by in-situ non-selective reduction of the resulting imine back to the racemic starting material, allowing for a dynamic kinetic resolution.

Logical Relationship Diagram

G racemate Racemic THIQ-1-COOH ((R)- and (S)-enantiomers) s_enantiomer (S)-THIQ-1-COOH (Desired Product) racemate->s_enantiomer Contains r_enantiomer (R)-THIQ-1-COOH racemate->r_enantiomer Contains imine Intermediate Imine r_enantiomer->imine FsDAAO Oxidation imine->racemate Chemical Reductant (e.g., Ammonia-Borane) Non-selective Reduction

Caption: Dynamic kinetic resolution of racemic THIQ-1-carboxylic acid.

Methodology
  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., phosphate buffer, pH 7.5-8.0).

  • Reaction Assembly: In a reaction vessel, dissolve the racemic this compound (1.0 equiv.) in the buffer.

  • Component Addition: Add the chemical reducing agent (e.g., ammonia-borane complex, 1.5-2.0 equiv.).

  • Enzyme Addition: Initiate the reaction by adding the D-amino acid oxidase (FsDAAO) enzyme solution. The enzyme loading will depend on its specific activity.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours. Ensure adequate aeration as the oxidase requires oxygen.

  • Monitoring: Monitor the conversion and enantiomeric excess of the (S)-enantiomer by chiral HPLC.

  • Work-up and Purification: Once the reaction has reached completion (>98% conversion, >99% e.e.), stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetonitrile or by acidification). Centrifuge to remove the precipitated protein. The supernatant can be purified by standard methods such as ion-exchange chromatography or crystallization to isolate the (S)-enantiomer.

Data Summary
EntrySubstrateReductantConversione.e. of (S)-enantiomerReference
1rac-THIQ-1-COOHAmmonia-borane>98%>99%[11]
2rac-THIQ-3-COOHAmmonia-borane>98%>99%[11]

Protocol 4: Biocatalytic Asymmetric Pictet-Spengler Reaction using Norcoclaurine Synthase (NCS)

Norcoclaurine Synthase (NCS) is an enzyme that catalyzes the Pictet-Spengler condensation of dopamine with 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine, the precursor to all benzylisoquinoline alkaloids. NCS has been shown to accept a range of aldehyde substrates, offering a green, highly enantioselective route to certain THIQ derivatives. While its natural amine substrate is dopamine, this protocol outlines a general approach.

Experimental Workflow

G A Dopamine D Combine substrates and enzyme in reaction vessel A->D B Aldehyde Substrate (e.g., 4-hydroxyphenylacetaldehyde) B->D C NCS Enzyme Solution in Buffer (e.g., HEPES, pH 7.0) C->D E Incubate with gentle shaking (e.g., 30-37°C) for 12-24 h D->E F Reaction Quench (e.g., acidification or solvent addition) E->F G Product Extraction (e.g., with Ethyl Acetate) F->G H Purification (HPLC or Column) G->H I Enantiopure (S)-THIQ Product H->I

Caption: Workflow for the NCS-catalyzed asymmetric Pictet-Spengler reaction.

Methodology
  • Enzyme and Buffer: Prepare a solution of purified Norcoclaurine Synthase (NCS) in a suitable buffer (e.g., 50 mM HEPES, pH 7.0).

  • Substrate Solutions: Prepare stock solutions of dopamine (or another suitable β-phenylethylamine) and the desired aldehyde (e.g., glyoxylic acid, though substrate scope for carboxylated aldehydes may be limited) in the same buffer.

  • Reaction Initiation: In a reaction vessel, combine the dopamine solution (e.g., final concentration 1-5 mM) and the aldehyde solution (e.g., final concentration 1-5 mM). Initiate the reaction by adding the NCS enzyme solution.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (typically 30-37 °C) with gentle shaking for 12-24 hours.

  • Work-up: Terminate the reaction by acidifying the mixture with HCl or by adding an organic solvent like ethyl acetate.

  • Extraction and Purification: Extract the product from the aqueous layer using ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the product using preparative HPLC or column chromatography. The enantiomeric excess is typically very high (>99% for accepted substrates).

Data Summary

NCS exhibits high stereoselectivity but has a more limited substrate scope, particularly for the amine component.

EntryAmine SubstrateAldehyde SubstrateProducte.e. of (S)-enantiomerReference
1Dopamine4-Hydroxyphenylacetaldehyde(S)-Norcoclaurine>99%
2DopamineVarious PhenylacetaldehydesSubstituted (S)-THIQs>95%

References

Application Notes and Protocols for Chiral Building Blocks in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategies and techniques employed in the utilization of chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals. Detailed protocols for key synthetic transformations and analytical methods are included to facilitate practical application in a research and development setting.

Application Note 1: Strategies for Accessing Enantiomerically Pure Pharmaceuticals

The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a critical aspect of modern drug development, as the pharmacological and toxicological profiles of enantiomers can differ significantly.[1] Three primary strategies are employed to obtain enantiomerically pure compounds: the chiral pool, asymmetric synthesis, and chiral resolution.[1][2]

  • Chiral Pool Synthesis: This approach utilizes readily available, naturally occurring chiral molecules such as amino acids, sugars, terpenes, and alkaloids as starting materials.[3][4] The inherent chirality of these building blocks is incorporated into the target molecule, often simplifying the synthetic route.[3] A notable example is the synthesis of the antiviral drug Tamiflu, which can be derived from naturally occurring quinic acid or shikimic acid.[5][6]

  • Asymmetric Synthesis: This strategy involves the conversion of a prochiral starting material into a chiral product through the use of a chiral catalyst, reagent, or auxiliary.[1][7]

    • Chiral Catalysts: These include metal complexes with chiral ligands (e.g., Noyori's catalysts for asymmetric hydrogenation, Jacobsen's catalyst for asymmetric epoxidation) and organocatalysts (e.g., proline and its derivatives).[7][8] These catalysts can induce high levels of enantioselectivity, often with low catalyst loadings.[9]

    • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Evans' oxazolidinone auxiliaries and prolinol-derived auxiliaries are widely used for stereoselective alkylations and aldol reactions.[10][11]

  • Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers.[12] Common techniques include:

    • Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different physical properties.[12][13]

    • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[14][15]

The choice of strategy depends on factors such as the availability of suitable starting materials, the complexity of the target molecule, and the scalability of the process.

Application Note 2: Asymmetric Synthesis Using Chiral Auxiliaries - The Evans Oxazolidinones

Evans' oxazolidinone auxiliaries are powerful tools for the asymmetric synthesis of a wide range of chiral compounds, particularly in the context of stereoselective aldol reactions and alkylations.[10][11] These auxiliaries are typically derived from readily available amino acids.[10] The underlying principle is the temporary attachment of the chiral auxiliary to a prochiral substrate, which then directs the approach of a reagent to one face of the molecule, leading to a high degree of diastereoselectivity.[1]

The stereochemical outcome of reactions employing Evans' auxiliaries is highly predictable and can be rationalized by the formation of a rigid, chelated transition state. The substituents on the oxazolidinone ring create a sterically hindered environment that controls the facial selectivity of the reaction.[11] After the desired stereocenter has been created, the auxiliary can be cleaved under conditions that do not epimerize the newly formed chiral center, and the auxiliary can often be recovered and reused.[11]

Example Application: Enantioselective Synthesis of a Pregabalin Intermediate

(S)-Pregabalin is an anticonvulsant drug where the therapeutic activity resides in the (S)-enantiomer.[3] An Evans' oxazolidinone auxiliary can be used to establish the key stereocenter in the synthesis of a crucial intermediate for (S)-Pregabalin.[16][17] The process involves the acylation of the chiral auxiliary, followed by diastereoselective alkylation of the resulting enolate.[16]

Reaction StepReagents and ConditionsDiastereomeric Ratio (dr)Yield (%)Reference
Acylation4-methylpentanoyl chloride, n-BuLi, THF, -78 °C to 0 °CN/AHigh[3]
Asymmetric AlkylationLDA, Benzyl bromoacetate, THF, -78 °C>99:1~85[16]
Auxiliary CleavageLiOH, H2O2, THF/H2ON/A~90[16]

Application Note 3: Asymmetric Catalysis - The Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and enantioselective method for the synthesis of chiral 2,3-epoxyalcohols from primary and secondary allylic alcohols.[7][18] This reaction utilizes a catalytic system composed of titanium tetra(isopropoxide) (Ti(OiPr)4), a chiral dialkyl tartrate (such as diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[18][19]

The choice of the tartrate enantiomer dictates the absolute configuration of the resulting epoxide, making it possible to selectively synthesize either enantiomer of the product.[18] The SAE is highly valued in pharmaceutical synthesis for its predictable stereochemical outcome and broad substrate scope.[7][18]

The catalytic cycle involves the formation of a chiral titanium-tartrate complex that coordinates both the allylic alcohol and the TBHP. This organized transition state directs the delivery of the oxygen atom to one face of the double bond.

SubstrateTartrate LigandEnantiomeric Excess (ee%)Yield (%)Reference
GeraniolD-(-)-DIPT>9580-90[18]
(E)-2-Hexen-1-olL-(+)-DET>9885-95[18]
Cinnamyl alcoholD-(-)-DET>9780-90[7]

Application Note 4: Analytical Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of a chiral drug is a critical quality control step.[14] Several analytical techniques are available for determining the enantiomeric excess (ee) of a sample.[18]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and reliable methods for separating and quantifying enantiomers.[14][19] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric excess through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[18]

    • Chiral Derivatizing Agents: A chiral reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is reacted with the enantiomeric mixture to form diastereomers.[8] These diastereomers have distinct NMR signals that can be integrated to determine their ratio.[8]

Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination
MethodPrincipleAdvantagesDisadvantages
Chiral HPLCDifferential interaction with a chiral stationary phase.High accuracy and precision, applicable to a wide range of compounds.[19]Requires method development, can be time-consuming.[18]
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid)Conversion of enantiomers into diastereomers with distinct NMR spectra.Rapid analysis, provides structural information.[8]Requires derivatization, potential for kinetic resolution.[18]

Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol

This protocol describes the synthesis of (2S,3S)-2,3-epoxygeraniol using D-(-)-diisopropyl tartrate (DIPT).

Materials:

  • Anhydrous dichloromethane (CH2Cl2)

  • Powdered 4Å molecular sieves

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP) in toluene (5.5 M solution)

  • 10% aqueous solution of tartaric acid

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add powdered 4Å molecular sieves.

  • Add anhydrous CH2Cl2 and cool the suspension to -20 °C.

  • Add D-(-)-DIPT followed by Ti(OiPr)4 via syringe. Stir the mixture at -20 °C for 30 minutes.

  • Add geraniol to the reaction mixture.

  • Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene dropwise, maintaining the internal temperature below -10 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

  • Stir vigorously for 1 hour, then separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.

Protocol 2: Chiral HPLC Separation of Ibuprofen Enantiomers

This protocol outlines a method for the analytical separation of (S)- and (R)-ibuprofen.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column: Chiralcel OJ-R (150 x 4.6 mm).[20]

Mobile Phase:

  • Acetonitrile : Water (35:65 v/v).[20]

Procedure:

  • Sample Preparation: Prepare a standard solution of racemic ibuprofen in the mobile phase at a known concentration (e.g., 1 mg/mL). For tablet analysis, crush a tablet, dissolve the powder in the mobile phase, sonicate, and filter to remove excipients.[14]

  • HPLC Analysis:

    • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

    • Set the UV detector wavelength to 225 nm.[21]

    • Inject the sample onto the column.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times (if known from standards) or by spiking with a pure enantiomer.

    • Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers: ee (%) = [ |A(S) - A(R)| / (A(S) + A(R)) ] x 100

Protocol 3: Determination of Enantiomeric Excess of a Chiral Amine using Mosher's Acid

This protocol describes the derivatization of a chiral primary amine with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride) and subsequent analysis by ¹H NMR.

Materials:

  • Chiral primary amine

  • (R)-Mosher's acid chloride

  • Anhydrous deuterated chloroform (CDCl3)

  • Triethylamine or pyridine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Derivatization:

    • Dissolve the chiral amine in anhydrous diethyl ether in a dry flask under an inert atmosphere.

    • Add an excess of triethylamine or pyridine.

    • Cool the solution to 0 °C.

    • Slowly add a solution of (R)-Mosher's acid chloride in anhydrous diethyl ether.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • NMR Analysis:

    • Dissolve the resulting diastereomeric amides in CDCl3.

    • Acquire the ¹H NMR spectrum.

    • Identify a well-resolved signal corresponding to a proton in a different chemical environment in the two diastereomers (e.g., a proton adjacent to the stereocenter).

    • Integrate the signals for each diastereomer.

  • Data Analysis:

    • Calculate the enantiomeric excess (ee) from the integration values (I) of the two diastereomers: ee (%) = [ |I(diastereomer 1) - I(diastereomer 2)| / (I(diastereomer 1) + I(diastereomer 2)) ] x 100

Visualizations

G cluster_strategies Strategies for Accessing Chiral Molecules Prochiral_Substrate Prochiral Substrate Asymmetric_Synthesis Asymmetric Synthesis Prochiral_Substrate->Asymmetric_Synthesis Chiral Catalyst or Auxiliary Chiral_Pool Chiral Pool (e.g., Amino Acids, Sugars) Direct_Use Direct Use in Synthesis Chiral_Pool->Direct_Use Racemic_Mixture Racemic Mixture Chiral_Resolution Chiral Resolution Racemic_Mixture->Chiral_Resolution Separation Technique Enantiomerically_Pure_Product Enantiomerically Pure Product Asymmetric_Synthesis->Enantiomerically_Pure_Product High ee Chiral_Resolution->Enantiomerically_Pure_Product Separated Enantiomers Direct_Use->Enantiomerically_Pure_Product

Caption: Overview of major strategies for obtaining enantiomerically pure compounds.

G cluster_workflow Experimental Workflow: Asymmetric Synthesis and Analysis Start Start: Prochiral Substrate Reaction Asymmetric Reaction (e.g., Sharpless Epoxidation) Start->Reaction 1. Introduce Chirality Workup Reaction Work-up & Purification Reaction->Workup 2. Isolate Product Analysis Enantiomeric Excess Determination Workup->Analysis 3. Quality Control Final_Product Final Enantiomerically Enriched Product Analysis->Final_Product 4. Characterized Product

Caption: A typical experimental workflow for asymmetric synthesis and analysis.

G cluster_catalytic_cycle Catalytic Cycle of Sharpless Asymmetric Epoxidation Catalyst_Formation Ti(OiPr)4 + Chiral Tartrate -> Chiral Ti-Tartrate Complex Substrate_Binding Complex + Allylic Alcohol -> Substrate-Catalyst Adduct Catalyst_Formation->Substrate_Binding Oxidant_Coordination Adduct + TBHP -> Activated Complex Substrate_Binding->Oxidant_Coordination Oxygen_Transfer Intramolecular Oxygen Transfer Oxidant_Coordination->Oxygen_Transfer Product_Release Release of Chiral Epoxide & Regeneration of Catalyst Oxygen_Transfer->Product_Release Product_Release->Substrate_Binding Catalyst Turnover

Caption: Simplified catalytic cycle for the Sharpless asymmetric epoxidation.

References

Diastereoselective Synthesis of Tetrahydroisoquinoline-1-Carboxylic Acid (THIQ-1-COOH) Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) derivatives. THIQ-1-COOH and its analogs are crucial chiral building blocks in the development of various pharmaceuticals and natural product synthesis. The methodologies outlined below focus on achieving high diastereoselectivity through established and robust chemical transformations.

Introduction

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a carboxylic acid at the C1 position, particularly with stereochemical control, provides a versatile handle for further functionalization and peptide coupling. This document details three primary strategies for the diastereoselective synthesis of THIQ-1-COOH derivatives: the Petasis-Pomeranz–Fritsch–Bobbitt sequence, the Pictet-Spengler reaction, and the Ugi multicomponent reaction. Each section includes a summary of the methodology, a detailed experimental protocol for a representative derivative, and a summary of reported quantitative data.

Petasis Reaction followed by Pomeranz–Fritsch–Bobbitt Cyclization

This two-stage, one-pot approach is a powerful method for the synthesis of THIQ-1-COOH derivatives. The initial Petasis three-component reaction between a secondary amine, a boronic acid, and glyoxylic acid establishes the key stereocenter. The diastereoselectivity is typically controlled by a chiral auxiliary on the amine component. The subsequent intramolecular Pomeranz–Fritsch–Bobbitt cyclization, often acid-catalyzed, constructs the tetrahydroisoquinoline ring system.

Quantitative Data Summary
EntryAmine ComponentBoronic AcidProductDiastereomeric Ratio (d.r.)Yield (%)Ref.
1(R)-N-(2,2-diethoxyethyl)-2-phenylglycinol3,4-Dimethoxyphenylboronic acid(-)-6,7-Dimethoxy-THIQ-1-COOH3:158 (of major diastereomer)[1]
2Chiral Aminoacetaldehyde AcetalArylboronic Acid(+)-6,7-Dimethoxy-THIQ-1-COOHup to 79:2183-quantitative (Petasis step)[1]
Experimental Protocol: Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid[1]

Step 1: Petasis Reaction to form Diastereomeric Oxazin-2-ones

  • To a solution of (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol (1.0 mmol) in dichloromethane (10 mL), add 3,4-dimethoxyphenylboronic acid (1.2 mmol) and glyoxylic acid monohydrate (1.2 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product contains two diastereomeric oxazin-2-ones in a 3:1 ratio as determined by 1H NMR.

  • Separate the diastereomers by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Debenzylation of the Major Diastereomer

  • Dissolve the major diastereomer from the previous step (1.0 mmol) in methanol (15 mL).

  • Add 10% Pd/C (10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated aminoacetal.

Step 3: Pomeranz–Fritsch–Bobbitt Cyclization

  • Dissolve the aminoacetal from Step 2 (1.0 mmol) in a mixture of trifluoroacetic acid and water (9:1, 10 mL).

  • Stir the solution at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to afford the crude product.

  • Recrystallize the crude product from ethanol/water to yield pure (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Experimental Workflow

Petasis_PFB_Workflow cluster_petasis Petasis Reaction cluster_workup1 Workup & Separation cluster_debenzylation Debenzylation cluster_pfb Pomeranz-Fritsch-Bobbitt Cyclization Amine Chiral Amine Petasis_Reaction Mixing in DCM RT, 24h Amine->Petasis_Reaction BoronicAcid Boronic Acid BoronicAcid->Petasis_Reaction GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Petasis_Reaction Diastereomers Diastereomeric Oxazin-2-ones Petasis_Reaction->Diastereomers Workup1 Aqueous Wash & Extraction Diastereomers->Workup1 Chromatography Column Chromatography Workup1->Chromatography Major_Diastereomer Major Diastereomer Chromatography->Major_Diastereomer Hydrogenation H2, Pd/C MeOH, RT, 12h Major_Diastereomer->Hydrogenation Aminoacetal Aminoacetal Hydrogenation->Aminoacetal Cyclization TFA/H2O RT, 4h Aminoacetal->Cyclization Final_Product THIQ-1-COOH Derivative Cyclization->Final_Product

Caption: Workflow for the Petasis-Pomeranz–Fritsch–Bobbitt Synthesis.

Diastereoselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. Diastereoselectivity can be achieved by using a chiral β-arylethylamine (derived from a chiral amino acid) or by employing a chiral auxiliary. This approach is highly valuable for its atom economy and the direct formation of the THIQ core.

Quantitative Data Summary
Entryβ-ArylethylamineAldehyde/Keto-acidCatalyst/AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)Ref.
1N-(Phenylsulfonyl)alkyloxazolidinone-Lewis AcidHigh54 (overall)[2]
2N-Carbamoyl-β-arylethylaminesVarious AldehydesChiral IDPi Catalyst-High[3]
Experimental Protocol: General Procedure for Diastereoselective Pictet-Spengler Reaction

Note: A detailed, step-by-step protocol for a specific THIQ-1-COOH derivative via this method was not available in the initial search. The following is a generalized procedure.

  • Dissolve the chiral β-arylethylamine (1.0 mmol) and the aldehyde or keto-acid (1.1 mmol) in a suitable solvent (e.g., dichloromethane, toluene, or acetonitrile).

  • Add the acid catalyst (e.g., trifluoroacetic acid, BF3·OEt2, or a chiral Brønsted acid) (0.1 - 1.0 equiv) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) for the required time (typically 12-48 hours).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the diastereomerically enriched THIQ-1-COOH derivative.

Logical Relationship of the Pictet-Spengler Reaction

Pictet_Spengler cluster_reactants Reactants cluster_conditions Reaction Conditions Amine β-Arylethylamine (with chiral center or auxiliary) Imine Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde or Keto-acid Carbonyl->Imine Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Imine Solvent Solvent Temperature Temperature Cyclization Intramolecular Electrophilic Aromatic Substitution Imine->Cyclization Product Diastereomerically Enriched THIQ-1-COOH Cyclization->Product

Caption: Key steps in the Diastereoselective Pictet-Spengler Reaction.

Ugi Multicomponent Reaction

The Ugi reaction is a powerful one-pot, four-component reaction (4-CR) that allows for the rapid assembly of complex molecules from simple starting materials. For the synthesis of THIQ-1-COOH derivatives, a 3,4-dihydroisoquinoline (which acts as the imine component), an isocyanide, and a carboxylic acid are typically used. The stereochemical outcome can be influenced by using a chiral carboxylic acid or a chiral isocyanide, although diastereoselectivities are often moderate.

Quantitative Data Summary

Note: Specific quantitative data for the diastereoselective synthesis of THIQ-1-COOH derivatives via the Ugi reaction was limited in the initial search results. The reaction often produces mixtures of diastereomers with low to moderate selectivity.

Experimental Protocol: General Procedure for the Ugi Synthesis of THIQ-1-Carboxamides[4]
  • To a solution of the 3,4-dihydroisoquinoline (1.0 mmol) in methanol (5 mL), add the isocyanide (1.0 mmol) and the carboxylic acid (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude N-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide can be purified by column chromatography.

  • Hydrolysis of the carboxamide (e.g., with aqueous HCl) can yield the corresponding THIQ-1-COOH, though racemization can occur under harsh hydrolysis conditions.

Ugi Reaction Experimental Workflow

Ugi_Reaction cluster_components Ugi 3-Component Reaction cluster_hydrolysis Hydrolysis (Optional) DHIQ 3,4-Dihydroisoquinoline Ugi_Reaction Mixing in MeOH RT, 24-72h DHIQ->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->Ugi_Reaction Carboxamide THIQ-1-Carboxamide Ugi_Reaction->Carboxamide Hydrolysis Aqueous Acid (e.g., HCl) Carboxamide->Hydrolysis Final_Product THIQ-1-COOH Hydrolysis->Final_Product

Caption: General workflow for the Ugi synthesis of THIQ-1-COOH derivatives.

Conclusion

The diastereoselective synthesis of THIQ-1-COOH derivatives can be effectively achieved through several robust methodologies. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol. The Petasis-Pomeranz–Fritsch–Bobbitt sequence offers excellent diastereoselectivity when a suitable chiral amine is employed. The Pictet-Spengler reaction provides a direct and atom-economical route, with stereocontrol induced by chiral starting materials or catalysts. The Ugi reaction allows for rapid library synthesis, although diastereoselectivity can be a challenge. The protocols and data presented herein serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

Application Notes and Protocols for the Synthesis of Tetrahydroisoquinoline-1-carboxylic Acids via the Petasis Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of tetrahydroisoquinoline-1-carboxylic acids utilizing the Petasis three-component reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization. This powerful two-step sequence offers a versatile and efficient method for the preparation of this important heterocyclic scaffold, which is a key structural motif in numerous biologically active molecules and pharmaceuticals.

Introduction

The 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of natural products and synthetic compounds with diverse pharmacological activities. The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound (in this case, glyoxylic acid), and an organoboronic acid, provides a convergent and atom-economical route to α-amino acids. By employing aminoacetaldehyde acetals as the amine component, the resulting Petasis product is primed for a subsequent acid-catalyzed intramolecular cyclization, known as the Pomeranz–Fritsch–Bobbitt reaction, to construct the tetrahydroisoquinoline ring system.[1][2][3] This approach allows for the introduction of diversity at two key positions of the final product through the choice of the boronic acid and the amine substituent. Furthermore, the use of chiral amines enables the diastereoselective synthesis of enantiomerically enriched tetrahydroisoquinoline-1-carboxylic acids.[1][4][5]

Reaction Principle

The overall synthetic strategy involves two key transformations:

  • Petasis Borono-Mannich (PBM) Reaction: A three-component reaction between an aminoacetaldehyde acetal, glyoxylic acid, and a substituted arylboronic acid. This step forms the crucial α-amino acid intermediate.

  • Pomeranz–Fritsch–Bobbitt Cyclization: The aminoacetal product from the Petasis reaction undergoes an acid-catalyzed intramolecular cyclization to form the final tetrahydroisoquinoline-1-carboxylic acid.

Reaction_Principle cluster_petasis Petasis Reaction cluster_cyclization Pomeranz-Fritsch-Bobbitt Cyclization amine Aminoacetaldehyde Acetal petasis_product α-Amino Acetal Intermediate amine->petasis_product glyoxylic_acid Glyoxylic Acid glyoxylic_acid->petasis_product boronic_acid Arylboronic Acid boronic_acid->petasis_product cyclization_product Tetrahydroisoquinoline-1- carboxylic Acid petasis_product->cyclization_product   Acid Catalyst (e.g., HCl)

Figure 1: Overall synthetic strategy.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of tetrahydroisoquinoline-1-carboxylic acids using the Petasis reaction and subsequent cyclization.

Table 1: Diastereoselective Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid [1][5]

Chiral Amine InductorDiastereomeric Ratio (d.r.) of Petasis ProductYield of Petasis ProductOverall Yield of Final ProductEnantiomeric Excess (e.e.)
(S)-(-)-Phenylethylamine79:21HighGood90%
(S)-(-)-α-Naphthylethylamine65:35HighGood-
(S)-(+)-Tetrahydronaphthyl-1-amine56:44HighGood-
(R)-(-)-1-Indanamine70:30HighGood-
(R)-N-(2,2-diethoxyethyl)-2-phenylglycinol3:198% (as oxazinones)--

Table 2: Synthesis of Substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids [2]

Aminoacetal Substituent (R¹)Boronic Acid Substituent (R²)Yield of Petasis Product (Amino Acid)Yield of Cyclization ProductOverall Yield
2,3-Dimethoxybenzyl3,4-Dimethoxyphenyl94%72%67%
2,3-Methylenedioxybenzyl3,4-Dimethoxyphenyl99%58%57%
3,4,5-Trimethoxybenzyl3,4-Dimethoxyphenyl90%69%62%
2,3-Methylenedioxybenzyl3-Methoxyphenyl73%--
2,3-Dimethoxybenzyl3,4-Methylenedioxyphenyl95%--

Experimental Protocols

General Protocol for the Petasis Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Appropriate N-substituted aminoacetaldehyde acetal

  • Glyoxylic acid monohydrate

  • Substituted arylboronic acid

  • Dichloromethane (DCM), anhydrous

  • Ethanol (EtOH)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the N-substituted aminoacetaldehyde acetal (1.0 equiv).

  • Add glyoxylic acid monohydrate (1.0-1.2 equiv) and the substituted arylboronic acid (1.0-1.2 equiv).

  • Add anhydrous dichloromethane to achieve a concentration of approximately 0.1-0.2 M.

  • Stir the reaction mixture at room temperature for 24-78 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove any insoluble by-products.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude α-amino acetal product.

  • The crude product may be purified by column chromatography on silica gel or used directly in the next step.

General Protocol for the Pomeranz–Fritsch–Bobbitt Cyclization

Materials:

  • Crude or purified α-amino acetal from the Petasis reaction

  • Hydrochloric acid (HCl), 20% aqueous solution or other suitable acid

  • Sodium hydroxide (NaOH) solution for neutralization

  • Ethyl acetate (EtOAc) or other suitable organic solvent for extraction

Procedure:

  • Dissolve the α-amino acetal (1.0 equiv) in a 20% aqueous solution of hydrochloric acid.

  • Stir the mixture at room temperature for 24-72 hours. The reaction should be protected from light.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, carefully neutralize the reaction mixture with a suitable base (e.g., 5% NaOH solution) to the isoelectric point of the amino acid.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Petasis Reaction Mechanism

Petasis_Mechanism Amine R¹R²NH (Aminoacetaldehyde Acetal) Iminium [R¹R²N=CHR³]⁺ Iminium Ion Amine->Iminium Carbonyl R³CHO (Glyoxylic Acid) Carbonyl->Iminium BoronicAcid ArB(OH)₂ AteComplex [ArB(OH)₃]⁻ 'Ate' Complex BoronicAcid->AteComplex + OH⁻ BoronateEster Boronate Ester Intermediate Iminium->BoronateEster AteComplex->BoronateEster Product R¹R²N-CH(R³)Ar (α-Amino Acetal) BoronateEster->Product Intramolecular Rearrangement

Figure 2: Proposed mechanism of the Petasis reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_petasis_rxn Petasis Reaction cluster_workup1 Work-up cluster_cyclization_rxn Pomeranz-Fritsch-Bobbitt Cyclization cluster_workup2 Final Work-up and Purification Reactants 1. Combine Aminoacetaldehyde Acetal, Glyoxylic Acid, and Boronic Acid in DCM Stir 2. Stir at Room Temperature (24-78 h) Reactants->Stir Monitor1 3. Monitor by TLC/LC-MS Stir->Monitor1 Filter1 4. Filter Reaction Mixture Monitor1->Filter1 Wash 5. Wash with Water and Brine Filter1->Wash Dry1 6. Dry and Concentrate Wash->Dry1 Purify1 7. Purify (optional) or Proceed Dry1->Purify1 Acid 8. Dissolve in 20% HCl Purify1->Acid Stir2 9. Stir at Room Temperature (24-72 h) Acid->Stir2 Monitor2 10. Monitor by TLC/LC-MS Stir2->Monitor2 Neutralize 11. Neutralize with Base Monitor2->Neutralize Isolate 12. Isolate Product (Filtration or Extraction) Neutralize->Isolate Purify2 13. Purify by Recrystallization or Chromatography Isolate->Purify2

Figure 3: Experimental workflow for the synthesis.

References

The Pictet-Spengler Synthesis of Tetrahydroisoquinolines: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and versatile method for the construction of the tetrahydroisoquinoline core structure. This heterocyclic motif is a privileged scaffold found in a vast array of biologically active natural products, pharmaceuticals, and clinical candidates.[1][2][3] Discovered in 1911 by Amé Pictet and Theodor Spengler, this acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone has been continuously developed and refined, leading to highly efficient and stereoselective methodologies.[3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of tetrahydroisoquinoline derivatives via the Pictet-Spengler reaction, with a focus on practical implementation in a research and development setting.

General Reaction Mechanism

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base (or imine) from the condensation of a β-arylethylamine and a carbonyl compound. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, typically at the electron-rich position ortho to the ethylamine substituent, to form a spirocyclic intermediate. Subsequent rearrangement and deprotonation restore aromaticity and yield the final tetrahydroisoquinoline product.[3][5]

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 β-Arylethylamine Imine Schiff Base (Imine) R1->Imine Condensation (-H₂O) plus1 + R2 Aldehyde/Ketone R2->Imine Iminium Iminium Ion Imine->Iminium +H⁺ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Spirocycle->Product Rearrangement & -H⁺ Protocol_1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve β-arylethylamine and aldehyde in CH₂Cl₂ B Cool to 0 °C A->B C Add TFA B->C D Warm to rt and stir for 12-24h C->D E Monitor by TLC D->E F Quench with NaHCO₃ E->F Reaction Complete G Extract with CH₂Cl₂ F->G H Wash with brine, dry, and filter G->H I Concentrate H->I J Column Chromatography I->J Protocol_3_Workflow cluster_reaction On-Resin Reaction cluster_washing Washing cluster_cleavage Cleavage & Analysis A Swell resin in 10% aq. TFA B React for 2h at rt A->B C Wash with H₂O, DMF, CH₂Cl₂ B->C D Lyophilize resin C->D E Cleave product from resin D->E F Analyze and purify E->F

References

Application Notes and Protocols for the Pomeranz–Fritsch–Bobbitt Cyclization in the Synthesis of Tetrahydroisoquinoline-1-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif present in a wide array of natural products and pharmacologically active compounds. The unique conformational constraints of this bicyclic system make it an attractive framework for the design of novel therapeutics. Among the various substituted THIQs, 1-carboxy-substituted derivatives (THIQ-1-COOH) are of particular interest as they serve as versatile intermediates for the synthesis of more complex molecules and can exhibit biological activity in their own right.

The Pomeranz–Fritsch–Bobbitt (PFB) cyclization is a powerful and classical method for the construction of the tetrahydroisoquinoline core. This reaction, particularly the Bobbitt modification, provides an efficient route to 1,2,3,4-tetrahydroisoquinolines through the acid-catalyzed intramolecular cyclization of an aminoacetal onto an aromatic ring. When combined with modern synthetic methods, such as the Petasis three-component reaction, the PFB cyclization becomes a highly effective strategy for the synthesis of THIQ-1-carboxylic acids.

These application notes provide a detailed overview and experimental protocols for the synthesis of THIQ-1-COOH derivatives using the Pomeranz–Fritsch–Bobbitt cyclization, aimed at researchers in organic synthesis and drug development.

Reaction Principle

The synthesis of THIQ-1-COOH via the PFB cyclization typically involves a two-stage process:

  • Formation of the Precursor: An N-aryl-N-(2,2-dialkoxyethyl)amino acid is synthesized. A highly efficient method for this is the Petasis reaction, a three-component condensation of a benzylamine, glyoxylic acid, and a boronic acid, which directly furnishes the desired precursor.

  • Pomeranz–Fritsch–Bobbitt Cyclization: The aminoacetal precursor undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. The Bobbitt modification, which involves the in-situ hydrogenation of an imine intermediate to an amine, is particularly effective for preparing the saturated THIQ ring. The choice of acid catalyst and reaction conditions is crucial for the success of the cyclization and can be tailored based on the electronic properties of the aromatic ring.

Experimental Protocols

The following protocols provide a general framework for the synthesis of THIQ-1-COOH derivatives. It is recommended to optimize the reaction conditions for each specific substrate.

Protocol 1: Synthesis of the Aminoacetal Precursor via Petasis Reaction

This protocol describes the synthesis of an N-(aryl)-N-(2,2-diethoxyethyl)amino acid, the immediate precursor for the PFB cyclization.

Materials:

  • Substituted benzylamine (1.0 equiv)

  • Aminoacetaldehyde diethyl acetal (1.2 equiv)

  • Glyoxylic acid monohydrate (1.2 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH) as solvent

  • Sodium sulfate or Magnesium sulfate (for drying)

Procedure:

  • To a solution of the substituted benzylamine (1.0 equiv) in the chosen solvent, add aminoacetaldehyde diethyl acetal (1.2 equiv) and glyoxylic acid monohydrate (1.2 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-(aryl)-N-(2,2-diethoxyethyl)amino acid.

  • Purify the crude product by column chromatography on silica gel if required.

Protocol 2: Pomeranz–Fritsch–Bobbitt Cyclization to THIQ-1-COOH

This protocol outlines the acid-catalyzed cyclization of the aminoacetal precursor to the final THIQ-1-COOH product. The choice of acid is critical and depends on the activation of the aromatic ring.

Materials:

  • N-(aryl)-N-(2,2-diethoxyethyl)amino acid (1.0 equiv)

  • Acid catalyst (e.g., 6 M HCl, 70% HClO₄, or concentrated H₂SO₄)

  • Sodium carbonate or Sodium hydroxide solution (for neutralization)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

Method A: Using Perchloric Acid (for non-activated systems) [1]

  • Dissolve the N-(aryl)-N-(2,2-diethoxyethyl)amino acid (1.0 equiv) in 70% perchloric acid (HClO₄).[1]

  • Stir the mixture at room temperature for 1-2 hours.[1] Monitor the reaction by TLC or LC-MS.

  • Carefully dilute the reaction mixture with water and neutralize by slowly adding it to a saturated solution of sodium carbonate or a cooled solution of sodium hydroxide until the pH is basic.[1]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude THIQ-1-COOH.[1]

  • Purify the product by crystallization or column chromatography.

Method B: Using Hydrochloric Acid (for activated systems) [1]

  • Dissolve the N-(aryl)-N-(2,2-diethoxyethyl)amino acid (1.0 equiv) in 6 M hydrochloric acid (HCl).[1]

  • Stir the mixture at room temperature for 1-2 hours.[1] The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully neutralize with a cold aqueous solution of sodium hydroxide (e.g., 3 M NaOH) until the pH is basic.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent in vacuo.[1]

  • Purify the resulting THIQ-1-COOH by appropriate methods.

Data Presentation

The following table summarizes representative examples of the Pomeranz–Fritsch–Bobbitt cyclization for the synthesis of substituted tetrahydroisoquinolines. While specific examples for a wide range of THIQ-1-COOH derivatives are not extensively tabulated in the literature, the conditions presented below for related THIQ syntheses can serve as a starting point for optimization.

EntrySubstrate (Aminoacetal)Acid CatalystConditionsProductYield (%)Reference
1N-(Phenyl)-N-(2,2-diethoxyethyl)amine70% HClO₄rt, 1 h1,2,3,4-Tetrahydroisoquinoline95[1]
2N-(3-Methoxyphenyl)-N-(2,2-diethoxyethyl)amine6 M HClrt, 1 h7-Methoxy-1,2,3,4-tetrahydroisoquinoline85[1]
3N-(4-Methoxyphenyl)-N-(2,2-diethoxyethyl)amine70% HClO₄rt, 1 h6-Methoxy-1,2,3,4-tetrahydroisoquinoline92[1]
4N-(3,4-Dimethoxybenzyl)aminoacetal derivativeConc. HClReflux(–)-6,7-Dimethoxy-THIQ-1-COOH66 (overall)[2]

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Pomeranz–Fritsch–Bobbitt cyclization of an N-aryl-N-(2,2-diethoxyethyl)amino acid to a tetrahydroisoquinoline-1-carboxylic acid.

PFB_Mechanism cluster_0 Acid-Catalyzed Formation of Oxocarbenium Ion cluster_1 Intramolecular Cyclization cluster_2 Rearomatization and Final Product Start N-Aryl-N-(2,2-diethoxyethyl)amino acid ProtonatedAcetal Protonated Acetal Start->ProtonatedAcetal + H⁺ Oxocarbenium Oxocarbenium Ion Intermediate ProtonatedAcetal->Oxocarbenium - EtOH CyclizedIntermediate Cyclized Intermediate (Wheland-type) Oxocarbenium->CyclizedIntermediate Electrophilic Aromatic Substitution Dihydroisoquinoline Dihydroisoquinolinium Intermediate CyclizedIntermediate->Dihydroisoquinoline - H⁺ FinalProduct Tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) Dihydroisoquinoline->FinalProduct Tautomerization/ Deprotonation PFB_Workflow cluster_precursor Precursor Synthesis (Petasis Reaction) cluster_cyclization PFB Cyclization Start_Materials Benzylamine + Glyoxylic Acid + Aminoacetaldehyde Diethyl Acetal Petasis_Reaction Three-Component Reaction (e.g., in DCM or MeOH, rt) Start_Materials->Petasis_Reaction Precursor N-Aryl-N-(2,2-diethoxyethyl)amino acid Petasis_Reaction->Precursor Cyclization Acid-Catalyzed Cyclization (e.g., 6 M HCl or 70% HClO₄, rt) Precursor->Cyclization Workup Aqueous Work-up & Neutralization Cyclization->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Final_Product THIQ-1-COOH Purification->Final_Product

References

Application Notes and Protocols for the Solid-Phase Synthesis of Tetrahydroisoquinoline Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of tetrahydroisoquinoline carboxamides. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the tetrahydroisoquinoline scaffold in a wide range of biologically active molecules. Solid-phase synthesis offers a robust and efficient method for the generation of libraries of these compounds for drug discovery and lead optimization.

Introduction

The tetrahydroisoquinoline core is a privileged scaffold in drug discovery, found in numerous natural products and synthetic compounds with diverse pharmacological activities. The solid-phase synthesis approach allows for the rapid and systematic generation of analogs by attaching a tetrahydroisoquinoline scaffold to a solid support, followed by sequential chemical modifications and final cleavage to yield the desired carboxamides. This methodology is highly amenable to automation and the creation of compound libraries for high-throughput screening.

The general strategy involves the use of a suitable resin, typically a Rink Amide resin for the direct production of C-terminal amides, and an appropriate protecting group strategy, such as Fmoc or Boc, to control the reactivity of the scaffold's amino group.

Data Presentation

The following table summarizes the results from a representative solid-phase synthesis of a library of 1-substituted tetrahydroisoquinoline carboxamides. The synthesis utilized a BOC-protected tetrahydroisoquinoline scaffold attached to a Marshall linker resin. After deprotection, various carboxylic acids were coupled to the secondary amine, followed by cleavage from the resin with different amines to generate the final products.[1][2]

Compound IDScaffold UsedCarboxylic Acid CoupledCleavage AmineCrude Yield (%)[1][2]Purity (% by HPLC)[1][2]
1 A4-Fluorobenzoic acid4-Fluorobenzylamine85>95
2 A3-Methoxybenzoic acidCyclohexylamine90>95
3 AAcetic acidBenzylamine88>90
4 B4-Fluorobenzoic acid4-Fluorobenzylamine92>95
5 B3-Methoxybenzoic acidCyclohexylamine85>95
6 BAcetic acidBenzylamine95>90
7 C4-Fluorobenzoic acid4-Fluorobenzylamine80>95
8 C3-Methoxybenzoic acidCyclohexylamine87>95
9 CAcetic acidBenzylamine83>90

Scaffold A, B, and C represent different substituted BOC-protected tetrahydroisoquinoline carboxylic acids.

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of tetrahydroisoquinoline carboxamides using a Rink Amide resin and Fmoc-protected tetrahydroisoquinoline-3-carboxylic acid.

Materials and Reagents
  • Rink Amide AM resin (e.g., 100-200 mesh, ~0.5-0.8 mmol/g loading)

  • Fmoc-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • A diverse set of carboxylic acids for acylation

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Protocol 1: Loading of the Tetrahydroisoquinoline Scaffold onto Rink Amide Resin
  • Resin Swelling: Place the Rink Amide resin in a solid-phase synthesis vessel. Add DMF (10 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. Drain the DMF.

  • Fmoc Deprotection of the Resin: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Add a fresh 20% piperidine in DMF solution and agitate for an additional 20 minutes. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), followed by DCM (3 x 10 mL), and again with DMF (3 x 10 mL).

  • Activation of the Scaffold: In a separate vial, dissolve Fmoc-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (3 equivalents relative to resin loading), OxymaPure® or HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated scaffold solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Capping (Optional): To cap any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes. Wash the resin as described in step 5.

Protocol 2: Acylation of the Tetrahydroisoquinoline Nitrogen
  • Fmoc Deprotection of the Scaffold: Add a solution of 20% piperidine in DMF to the resin-bound tetrahydroisoquinoline. Agitate for 5 minutes. Drain the solution. Add a fresh 20% piperidine in DMF solution and agitate for an additional 20 minutes. Drain and wash the resin as described in Protocol 1, step 2.

  • Acylation:

    • In a separate vial, dissolve the desired carboxylic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the acylation cocktail to the deprotected resin-bound scaffold.

    • Agitate the mixture at room temperature for 2-4 hours, or until a Kaiser test indicates the absence of free primary/secondary amines.

  • Washing: Drain the acylation solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 3: Cleavage and Isolation of the Tetrahydroisoquinoline Carboxamide
  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage: Add the cleavage cocktail to the dried resin (10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA, and then with DCM. Combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with stirring. A precipitate should form.

  • Collection and Purification: Collect the crude product by filtration or centrifugation. Wash the precipitate with cold diethyl ether. Dry the product under vacuum. The crude product can be further purified by reverse-phase HPLC if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of tetrahydroisoquinoline carboxamides.

G cluster_0 Resin Preparation cluster_1 Scaffold Coupling cluster_2 Acylation cluster_3 Cleavage & Isolation Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotect_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect_Resin Activate_Scaffold Activate Fmoc-THIQ-COOH (DIC/Oxyma) Couple_Scaffold Couple Scaffold to Resin Fmoc_Deprotect_Resin->Couple_Scaffold Activate_Scaffold->Couple_Scaffold Wash_1 Wash Couple_Scaffold->Wash_1 Fmoc_Deprotect_Scaffold Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Fmoc_Deprotect_Scaffold Couple_Acid Couple Carboxylic Acid (HATU/DIPEA) Fmoc_Deprotect_Scaffold->Couple_Acid Wash_2 Wash Couple_Acid->Wash_2 Cleave Cleave from Resin (TFA/TIS/H2O) Wash_2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify G Start Resin-Bound Scaffold Deprotection Deprotection (e.g., Piperidine) Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Coupling of Next Building Block Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Washing_2->Deprotection Repeat for next cycle Final_Product Final Resin-Bound Product Washing_2->Final_Product Final Cycle

References

Application Notes and Protocols for the Synthesis of THIQ-1-COOH Derivatives via the Ugi Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline (THIQ) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, anti-HIV, and antihypertensive properties. Specifically, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) derivatives are crucial building blocks in the synthesis of pharmacologically active molecules. The Ugi four-component reaction (Ugi-4CR) offers a powerful and efficient one-pot method for the synthesis of α-acylamino amide derivatives, which can serve as precursors to THIQ-1-COOH. This multicomponent reaction is characterized by its high atom economy, operational simplicity, and the ability to generate diverse molecular libraries.

This document provides detailed application notes and experimental protocols for the synthesis of THIQ-1-COOH derivatives utilizing a three-component Ugi reaction followed by hydrolysis. The methodology involves the reaction of a 3,4-dihydroisoquinoline, an isocyanide, and a carboxylic acid to yield 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which are subsequently hydrolyzed to the desired THIQ-1-COOH derivatives.

Synthesis Pathway Overview

The synthesis proceeds in two main stages: an Ugi three-component condensation followed by an acidic hydrolysis of the resulting amide.

cluster_0 Ugi Three-Component Reaction cluster_1 Hydrolysis A 3,4-Dihydroisoquinoline D 2-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide A->D B Isocyanide B->D C Carboxylic Acid C->D E This compound (THIQ-1-COOH) D->E Acidic Hydrolysis

Caption: Overall workflow for the synthesis of THIQ-1-COOH derivatives.

Experimental Protocols

Part 1: Synthesis of 2-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides via Ugi Reaction

This protocol details the general procedure for the Ugi three-component reaction between a 3,4-dihydroisoquinoline, an isocyanide, and a carboxylic acid.

Materials:

  • 3,4-Dihydroisoquinoline or its 6,7-dimethoxy derivative

  • Appropriate isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide)

  • Appropriate carboxylic acid (e.g., benzoic acid, acetic acid)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

General Procedure:

  • To a solution of the 3,4-dihydroisoquinoline (1.0 mmol) in anhydrous methanol (5 mL), add the carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide.

Part 2: Hydrolysis of 2-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides

This protocol describes the acidic hydrolysis of the Ugi product to yield the final this compound.

Materials:

  • 2-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide

  • 10% Hydrochloric acid (HCl)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for work-up (Büchner funnel, filtration flask)

General Procedure:

  • A solution of the 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (1.0 mmol) in 10% hydrochloric acid (10 mL) is heated at reflux for 8 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • Wash the solid with cold water.

  • Dry the product under vacuum to yield the this compound hydrochloride.

Data Presentation

The following tables summarize the yields of representative 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides synthesized via the Ugi reaction and the subsequent hydrolysis to the corresponding THIQ-1-COOH derivatives.

Table 1: Synthesis of 2-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides

Entry3,4-DihydroisoquinolineCarboxylic AcidIsocyanideProductYield (%)
13,4-DihydroisoquinolineBenzoic acidCyclohexyl isocyanide2-Benzoyl-N-cyclohexyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide75
23,4-DihydroisoquinolineAcetic acidCyclohexyl isocyanide2-Acetyl-N-cyclohexyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide68
36,7-Dimethoxy-3,4-dihydroisoquinolineBenzoic acidCyclohexyl isocyanide2-Benzoyl-N-cyclohexyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxamide82
46,7-Dimethoxy-3,4-dihydroisoquinolineBenzoic acidtert-Butyl isocyanide2-Benzoyl-N-tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxamide78

Table 2: Hydrolysis to 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acids

EntryStarting CarboxamideProductYield (%)
12-Benzoyl-N-cyclohexyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamideThis compound85
22-Benzoyl-N-tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxamide6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid88

Reaction Mechanism and Workflow Visualization

The Ugi reaction proceeds through a series of equilibrium steps, culminating in an irreversible Mumm rearrangement to form the stable α-acylamino amide product.

Ugi_Mechanism cluster_steps Reaction Steps DHI 3,4-Dihydroisoquinoline step1 Protonation of DHI DHI->step1 Acid Carboxylic Acid Acid->step1 step3 Addition of Carboxylate Acid->step3 Isonitrile Isocyanide step2 Nucleophilic attack by Isocyanide Isonitrile->step2 step1->step2 step2->step3 step4 Mumm Rearrangement (irreversible) step3->step4 Ugi_Product 2-Acyl-N-substituted-THIQ-1-carboxamide step4->Ugi_Product

Caption: Simplified mechanism of the Ugi three-component reaction.

Applications in Drug Discovery

The THIQ-1-COOH scaffold is a key component in a variety of therapeutic agents. For example, it is a central fragment in the development of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension. The diversity-oriented synthesis enabled by the Ugi reaction allows for the rapid generation of libraries of THIQ-1-COOH derivatives. These libraries can then be screened for biological activity against various targets, accelerating the drug discovery process. The ability to readily modify the substituents at the 1 and 2 positions of the THIQ ring, as well as the amide side chain, provides a powerful tool for structure-activity relationship (SAR) studies.

Conclusion

The Ugi three-component reaction provides an efficient and versatile route for the synthesis of 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which are valuable precursors to THIQ-1-COOH derivatives. The presented protocols are robust and can be adapted for the synthesis of a wide range of analogs for applications in medicinal chemistry and drug discovery. The high yields and operational simplicity make this a highly attractive method for both academic and industrial research settings.

Application Notes and Protocols for the Use of THIQ-1-COOH in Constrained Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational constraint of peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. By reducing the inherent flexibility of linear peptides, it is possible to pre-organize them into their bioactive conformation, leading to increased receptor affinity and selectivity, improved metabolic stability, and enhanced cell permeability. 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH), a conformationally rigid analog of proline and phenylalanine, is a valuable building block for introducing conformational constraints into peptide scaffolds. Its incorporation, particularly in combination with cyclization, has proven highly effective in the development of potent and selective ligands for various biological targets, most notably opioid receptors.

These application notes provide a comprehensive overview of the use of THIQ-1-COOH in constrained peptide synthesis, with a focus on the well-established Dmt-Tic pharmacophore (2',6'-dimethyl-L-tyrosine followed by 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) for targeting the delta-opioid receptor (DOR). Detailed protocols for solid-phase peptide synthesis (SPPS) and on-resin cyclization are provided, along with quantitative data on synthesis yields and biological activity.

Key Applications

The incorporation of THIQ-1-COOH, often as the Tic residue, is a key strategy in the design of peptidomimetics with improved pharmacological profiles. One of the most successful applications is in the development of ligands for opioid receptors. The Dmt-Tic pharmacophore is a well-established motif that confers potent and selective antagonist activity at the delta-opioid receptor (DOR).[1][2] By incorporating this pharmacophore into cyclic peptide scaffolds, researchers can develop novel ligands with unique pharmacological profiles, such as dual-function ligands or highly selective antagonists.[1]

Data Presentation

The following tables summarize quantitative data from the synthesis and pharmacological evaluation of a series of cyclic peptides containing the Dmt-Tic pharmacophore.

Table 1: On-Resin Cyclization Yields of Dmt-Tic Containing Peptides [1]

Peptide SequenceRing SizeMonomer/Dimer RatioOverall Yield of Crude Product (%)
Dmt-c[D-Lys-Phe-Phe-Asp]-NH217~3:135
Dmt-c[D-Lys-Phe-Ala-Asp]-NH217~3:140
Dmt-c[D-Lys-Ala-Phe-Asp]-NH217~3:138
Dmt-c[D-Asp-Phe-Phe-Lys]-NH217~1:132
Dmt-c[D-Asp-Phe-Ala-Lys]-NH217~1:135
Dmt-c[D-Asp-Ala-Phe-Lys]-NH217~1:130

Table 2: Antagonist Potencies (pKB) of Cyclic Dmt-Tic Peptides at the Delta-Opioid Receptor [1]

Peptide SequencepKB at DOR
Dmt-c[D-Lys-Phe-Phe-Asp]-NH28.9 ± 0.1
Dmt-c[D-Lys-Phe-Ala-Asp]-NH28.8 ± 0.2
Dmt-c[D-Lys-Ala-Phe-Asp]-NH28.7 ± 0.1
Dmt-c[D-Asp-Phe-Phe-Lys]-NH29.0 ± 0.1
Dmt-c[D-Asp-Phe-Ala-Lys]-NH28.9 ± 0.1
Dmt-c[D-Asp-Ala-Phe-Lys]-NH28.8 ± 0.2
Naltrindole (Reference DOR Antagonist)9.2 ± 0.1

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and cyclization of peptides containing THIQ-1-COOH (Tic).

Protocol 1: Solid-Phase Synthesis of Linear THIQ-Containing Peptides

This protocol outlines the manual solid-phase synthesis of a linear peptide containing a Tic residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Tic-OH)

  • Coupling reagents: TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole) or DMT/NMM/TsO- (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) for Tic incorporation[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of TBTU/HOBt, and 6 equivalents of DIPEA in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • For the incorporation of the sterically hindered Fmoc-Tic-OH, the use of DMT/NMM/TsO- as a coupling reagent is recommended for improved efficiency.[1]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF, DCM, and Methanol to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Washing and Drying: Wash the peptidyl-resin with DMF, DCM, and Methanol, and then dry it under vacuum.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of the linear peptide while it is still attached to the solid support.

Materials:

  • Peptidyl-resin from Protocol 1 with selectively deprotected side chains for cyclization (e.g., using Mtt/O-2-PhiPr protecting groups for Lys/Asp side chains)[1]

  • Cyclization reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: DIPEA

  • Solvent: DMF

Procedure:

  • Selective Side-Chain Deprotection: If applicable, selectively deprotect the side chains of the amino acids that will form the cyclic bridge (e.g., remove Mtt group from Lys side chain with 1% TFA in DCM).

  • Resin Swelling: Swell the N-terminally deprotected peptidyl-resin in DMF.

  • Cyclization Reaction:

    • Prepare a solution of 3 equivalents of PyBOP and 6 equivalents of DIPEA in DMF.

    • Add the cyclization solution to the resin.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing the product by HPLC-MS.

  • Washing: After completion of the cyclization, wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.[1]

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

G cluster_workflow Experimental Workflow: Synthesis of THIQ-Constrained Cyclic Peptides start Start: Rink Amide Resin swelling Resin Swelling (DMF) start->swelling sp_synthesis Solid-Phase Peptide Synthesis (SPPS) Fmoc/tBu Chemistry Incorporation of Fmoc-Tic-OH swelling->sp_synthesis deprotection Selective Side-Chain Deprotection (if applicable) sp_synthesis->deprotection cyclization On-Resin Cyclization (e.g., PyBOP/DIPEA) deprotection->cyclization cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) cyclization->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Characterization (Mass Spectrometry, NMR) purification->analysis final_product Final Product: Constrained Cyclic Peptide analysis->final_product

Caption: Experimental workflow for the synthesis of THIQ-constrained cyclic peptides.

G cluster_pathway Opioid Receptor Signaling Pathway (Gαi-coupled) cluster_downstream Downstream Effects of Antagonism ligand Opioid Antagonist (e.g., Dmt-Tic Peptide) receptor Delta-Opioid Receptor (GPCR) ligand->receptor Binds to and blocks g_protein Heterotrimeric G-protein (Gαi, Gβγ) receptor->g_protein Prevents activation of ac Adenylyl Cyclase g_protein->ac k_channel GIRK Channel g_protein->k_channel Gβγ activates ca_channel Voltage-gated Ca2+ Channel g_protein->ca_channel Gβγ inhibits camp cAMP ac->camp Converts ATP to no_camp_decrease No decrease in cAMP levels pka Protein Kinase A (PKA) camp->pka Activates no_pka_inhibition No inhibition of PKA no_k_efflux No K+ efflux no_ca_inhibition No inhibition of Ca2+ influx inhibition Inhibition activation Activation neuronal_excitability Prevention of Neuronal Hyperpolarization

Caption: Simplified signaling pathway of a delta-opioid receptor antagonist.

References

Unlocking Novel Peptide Therapeutics: Application and Protocols for 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid (Tic)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The incorporation of the unnatural amino acid 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (Tic) represents a powerful strategy in modern peptidomimetic design and drug discovery.[1][2][3] Tic, a conformationally constrained analog of phenylalanine, imparts significant structural rigidity to peptide backbones.[3][4][5] This inherent rigidity is instrumental in inducing and stabilizing specific secondary structures, most notably β-turns, which are crucial for the biological activity of many peptides.[4] By pre-organizing a peptide into its bioactive conformation, the entropic penalty of receptor binding is reduced, often leading to enhanced binding affinity, selectivity, and metabolic stability compared to their natural counterparts.[4][6]

One of the most well-documented applications of Tic is in the development of potent and selective opioid receptor ligands.[3][6] For instance, the substitution of Proline with Tic in endomorphin-2 (EM-2), an endogenous µ-opioid receptor agonist, has been shown to significantly increase binding affinity.[4] This enhancement is attributed to the Tic-induced β-turn, which orients the peptide in a conformation favorable for receptor interaction.[4] Beyond opioid pharmacology, Tic serves as a versatile building block in the synthesis of complex molecules targeting a range of receptors and enzymes, with applications in neuropharmacology for conditions like depression and anxiety.[7][8]

This document provides detailed protocols for the incorporation of Tic into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS), as well as methodologies for the subsequent purification and conformational analysis of these modified peptides.

Data Presentation: Enhanced Biological Activity of Tic-Containing Peptides

The incorporation of Tic can dramatically alter the pharmacological profile of a peptide. The following tables summarize quantitative data from studies on Tic-containing opioid receptor ligands, illustrating the profound impact of this unnatural amino acid on receptor affinity and selectivity.

Table 1: Opioid Receptor Binding Affinities of Tetrapeptide Analogues [6]

Peptideµ-Receptor Ki (nM)δ-Receptor Ki (nM)Selectivity (µ/δ)
H-Tyr-D-Tic-Phe-Phe-NH₂2.6 ± 0.468.5 ± 5.20.038
H-Tyr-D-Phe-Phe-Phe-NH₂1.8 ± 0.321.4 ± 2.10.084
Data adapted from Schiller et al. (1992). The D-Tic-containing peptide shows a significant shift towards µ-opioid receptor selectivity compared to its D-Phe counterpart.

Table 2: Impact of Tic Incorporation on Endomorphin-2 (EM-2) Analogue Binding Affinity [4]

PeptideSequenceµ-Opioid Receptor Binding Affinity (Ki, nM)
Endomorphin-2H-Tyr-Pro-Phe-Phe-NH₂0.69
EM-2 AnalogueH-Tyr-Tic-Phe-Phe-NH₂0.18
Replacement of Proline with Tic results in a four-fold increase in binding affinity for the µ-opioid receptor.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) for Tic Incorporation (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide containing a Tic residue using the standard Fmoc/tBu strategy.

Materials:

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides)

  • Fmoc-protected amino acids (including Fmoc-Tic-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[6]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF and DCM.[9]

  • Amino Acid Coupling (for each amino acid, including Tic):

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test; a negative result (colorless beads) indicates complete coupling.[10] If the test is positive, repeat the coupling step.

  • Washing: After each coupling step, wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[6]

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification of Tic-Containing Peptides by Reverse-Phase HPLC (RP-HPLC)

Due to the increased hydrophobicity imparted by the Tic residue, purification by RP-HPLC is a critical step.[7]

Instrumentation and Materials:

  • Preparative or semi-preparative HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. A small amount of DMSO can be used to aid dissolution if necessary.[7] Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

  • Gradient Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 60% B over 30-40 minutes.[10] Tic-containing peptides may require a higher final concentration of ACN for elution due to their increased hydrophobicity.[7]

  • Detection and Fraction Collection: Monitor the elution at 220 nm and 280 nm. Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides and can provide evidence for the β-turn induction by Tic.[1][4]

Instrumentation and Materials:

  • CD Spectrometer

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

  • Peptide sample dissolved in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified peptide and determine its concentration accurately. Dilute the stock solution with the buffer to the desired final concentration (typically in the µM range).

  • Instrument Setup:

    • Set the wavelength range for scanning (e.g., 190-260 nm).

    • Set the scanning speed, bandwidth, and response time.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample. To improve the signal-to-noise ratio, average multiple scans.

  • Data Processing:

    • Subtract the buffer baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

  • Spectral Analysis: Analyze the resulting spectrum for characteristic features of secondary structures. A type I or III β-turn, often induced by Tic, will have a distinct CD spectrum.[4]

Protocol 4: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.[11][12]

Procedure Outline:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The peptide concentration should be in the mM range.[4]

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments on a high-field NMR spectrometer (≥ 500 MHz).

    • Key experiments include:

      • ¹H NMR for initial assessment.

      • TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which are crucial for determining the peptide's fold.[4]

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software.

    • Assign the proton resonances to specific amino acid residues in the peptide sequence.

    • Identify key NOEs, particularly those that are characteristic of a β-turn (e.g., between the NH of residue i+3 and the CαH of residue i+1).

  • Structure Calculation: Use the distance restraints derived from NOE data, along with dihedral angle restraints from coupling constants, to calculate an ensemble of 3D structures of the peptide using molecular modeling software.

Visualizations

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Peptide Tic-Containing Peptide Peptide->GPCR binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway initiated by a Tic-containing peptide.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purification & Analysis SPPS Solid-Phase Peptide Synthesis (Tic Incorporation) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Purified Peptide HPLC->Pure_Peptide Conformational_Analysis Conformational Analysis (NMR, CD) Pure_Peptide->Conformational_Analysis Biological_Assay Biological Activity Assay Pure_Peptide->Biological_Assay

Caption: Experimental workflow for the synthesis, purification, and analysis of Tic-containing peptides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on preventing racemization and ensuring high enantiopurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare enantiomerically enriched this compound?

A1: The most prevalent methods for the asymmetric synthesis of this compound include:

  • The Pictet-Spengler Reaction: This is a cornerstone reaction involving the condensation of a β-arylethylamine with an aldehyde or keto acid, followed by cyclization.[1][2][3] To control stereochemistry, chiral auxiliaries, chiral catalysts (organocatalysts or metal complexes), or enzymatic methods are often employed.[4][5][6]

  • The Bischler-Napieralski Reaction followed by Asymmetric Reduction: This two-step sequence involves the cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline, which is then asymmetrically reduced to the tetrahydroisoquinoline.[7]

  • Diastereoselective Synthesis using Chiral Auxiliaries: Chiral auxiliaries, such as (S)-phenylglycinol, can be incorporated into the starting materials to direct the stereochemical outcome of the cyclization reaction.[8] The auxiliary is then cleaved to yield the desired enantiomer.

  • Chemo-enzymatic Methods: These methods utilize enzymes, such as D-amino acid oxidase, for the kinetic resolution of racemic mixtures or for deracemization, providing high enantiomeric excess.[9]

Q2: What is racemization and why is it a critical issue in the synthesis of this compound?

A2: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture of equal parts of both enantiomers (a racemate).[10] In drug development, the two enantiomers of a chiral molecule often exhibit different pharmacological activities and toxicities. Therefore, maintaining the stereochemical integrity of this compound is crucial for its therapeutic efficacy and safety.

Q3: Which factors can lead to racemization during the synthesis?

A3: Several factors can contribute to racemization:

  • Harsh Reaction Conditions: High temperatures and strongly acidic or basic conditions can promote the reversible formation of intermediates, such as iminium ions in the Pictet-Spengler reaction, allowing for epimerization at the newly formed stereocenter.[8]

  • Intermediate Stability: The formation of planar, achiral intermediates during the reaction can lead to a loss of stereochemical information.[8]

  • Hydrolysis Steps: The hydrolysis of amide or ester intermediates to the final carboxylic acid can sometimes lead to racemization, especially under harsh conditions.[9]

Troubleshooting Guides

Issue 1: Significant racemization observed in my Pictet-Spengler reaction.

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions - Lower the reaction temperature. - Use milder acid catalysts (e.g., trifluoroacetic acid instead of concentrated sulfuric acid). - Reduce the reaction time.
Unstable Iminium Ion Intermediate - Use substrates with electron-donating groups on the β-arylethylamine to facilitate the reaction under milder conditions.[8] - Consider a two-step procedure where the imine is pre-formed and then cyclized under controlled conditions.
Inappropriate Solvent - Screen different solvents to find one that favors the desired stereochemical pathway.

Issue 2: Low diastereoselectivity when using a chiral auxiliary.

Potential Cause Troubleshooting Steps
Insufficient Steric Hindrance from the Auxiliary - Choose a bulkier chiral auxiliary to enhance facial discrimination during the cyclization.
Incorrect Reaction Temperature - Optimize the reaction temperature, as selectivity can be highly temperature-dependent. Lower temperatures often lead to higher selectivity.
Lewis Acid Choice - If a Lewis acid is used to promote cyclization, screen different Lewis acids to improve diastereoselectivity.

Quantitative Data Summary

The following table summarizes the reported yields and enantiomeric excess (ee) for different methods of synthesizing chiral this compound derivatives.

MethodChiral Inductor/CatalystSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Diastereoselective Petasis/Pomeranz–Fritsch–Bobbitt(R)-N-(2,2-diethoxyethyl)-2-phenylglycinol3,4-dimethoxyphenyl boronic acid, glyoxylic acid-90[8][11]
Chemo-enzymatic DeracemizationD-amino acid oxidase from Fusarium solaniRacemic this compound82>99[9]
Organocatalytic Pictet-Spengler(R)-TRIP (chiral phosphoric acid)N-(o-nitrophenylsulfenyl)-2-arylethylamines86-92 (for various alkaloids)-[4]
Diastereoselective Synthesis(S)-phenylglycinol-derived imineGrignard reagentHigh94 (for (S)-laudanosine)[8]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Petasis and Pomeranz–Fritsch–Bobbitt Reactions[8][11]

Step 1: Synthesis of Chiral Aminoacetal (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol

  • To a solution of (R)-phenylglycinol in dry DMF, add anhydrous K₂CO₃.

  • Add an excess of 2-bromo-1,1-diethoxyethane.

  • Heat the mixture at 110 °C.

  • After completion, cool the reaction, filter, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the chiral aminoacetal.

Step 2: Petasis Reaction to form Diastereomeric Oxazin-2-ones

  • Combine the chiral aminoacetal, 3,4-dimethoxyphenyl boronic acid, and glyoxylic acid monohydrate in a suitable solvent.

  • Stir the reaction at room temperature until completion.

  • Separate the resulting diastereomeric oxazin-2-ones by column chromatography.

Step 3: Pomeranz–Fritsch–Bobbitt Cyclization and Deprotection

  • Treat the desired diastereomer from Step 2 with a suitable acid (e.g., trifluoroacetic acid) to effect cyclization.

  • Perform catalytic hydrogenation (e.g., using H₂, Pd/C) to remove the chiral auxiliary and reduce the intermediate, yielding the final product.

  • Purify the product by recrystallization.

Visualizations

Experimental Workflow for Avoiding Racemization

G cluster_start Starting Materials cluster_methods Asymmetric Synthesis Strategies cluster_conditions Key Reaction Parameters cluster_outcome Desired Outcome Start β-Arylethylamine + Chiral Aldehyde/Keto Acid PictetSpengler Asymmetric Pictet-Spengler Start->PictetSpengler Organocatalyst/ Metal Catalyst ChiralAuxiliary Diastereoselective Synthesis (Chiral Auxiliary) Start->ChiralAuxiliary e.g., (S)-phenylglycinol Enzymatic Chemo-enzymatic Resolution/Deracemization Start->Enzymatic Racemic Synthesis first Temp Low Temperature PictetSpengler->Temp Catalyst Mild Acid Catalyst PictetSpengler->Catalyst Solvent Optimized Solvent PictetSpengler->Solvent ChiralAuxiliary->Temp Product Enantiomerically Pure This compound Enzymatic->Product Temp->Product Catalyst->Product Solvent->Product G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Racemization Observed Racemization HarshConditions Harsh Reaction Conditions Racemization->HarshConditions Intermediate Unstable/Planar Intermediate Racemization->Intermediate Hydrolysis Harsh Hydrolysis Racemization->Hydrolysis MildConditions Use Milder Conditions (Temp, Acid) HarshConditions->MildConditions Substrate Modify Substrate (e.g., EDGs) Intermediate->Substrate MildHydrolysis Mild Hydrolysis Conditions Hydrolysis->MildHydrolysis

References

Technical Support Center: Chiral Separation of THIQ-1-COOH Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral separation of THIQ-1-COOH enantiomers?

The most prevalent and successful methods for resolving THIQ-1-COOH enantiomers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1] HPLC utilizing Chiral Stationary Phases (CSPs) is particularly widespread for both analytical and preparative separations.[2][3] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and cyclodextrin-based CSPs are often the columns of choice.[1]

Q2: Why is the chiral separation of THIQ-1-COOH challenging?

The challenges in separating THIQ-1-COOH enantiomers stem from several factors:

  • Structural Rigidity: The tetrahydroisoquinoline core is relatively rigid, which can limit the conformational flexibility needed for optimal interaction with some chiral selectors.

  • Multiple Interaction Sites: The molecule possesses a carboxylic acid group, a secondary amine, and an aromatic ring, all of which can interact with the stationary phase. These multiple interaction points can sometimes lead to complex or non-selective binding.

  • Tendency for Racemization: Under certain conditions, particularly during derivatization or harsh chromatographic conditions, THIQ-1-COOH can be prone to racemization, leading to inaccurate enantiomeric excess (ee) determination.[4]

Q3: How does temperature affect the separation of THIQ-1-COOH enantiomers?

Temperature is a critical parameter in chiral separations. Generally, lower temperatures enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, lower temperatures can also lead to broader peaks and longer retention times. Conversely, higher temperatures can improve peak efficiency but may reduce resolution. The optimal temperature needs to be determined empirically for each specific method.[5]

Q4: What is the importance of the mobile phase composition?

The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in achieving chiral separation. The choice of alcohol (e.g., isopropanol, ethanol) as a modifier in normal-phase chromatography can significantly impact selectivity. Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[2][5]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, unresolved peak.

  • Two co-eluting or heavily overlapping peaks.

Potential Cause Troubleshooting Step Rationale
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs (e.g., polysaccharide vs. cyclodextrin-based).The chiral recognition mechanism is highly specific to the analyte and CSP. A different stationary phase may offer better selectivity.
Suboptimal Mobile Phase Composition 1. Vary the organic modifier (e.g., switch between isopropanol and ethanol).2. Adjust the concentration of the organic modifier.3. Introduce or alter the concentration of acidic/basic additives (e.g., 0.1% TFA or DEA).The mobile phase influences the interactions between the analyte and the CSP. Fine-tuning its composition is often necessary to achieve separation.[6]
Incorrect Temperature Systematically vary the column temperature in 5-10 °C increments (both increasing and decreasing from the initial setting).Temperature affects the thermodynamics of the chiral recognition process. An optimal temperature can enhance selectivity.[5]
Low Column Efficiency Check for signs of column degradation (e.g., high backpressure, peak splitting). If necessary, replace the column.A damaged or old column will have reduced efficiency, leading to poor resolution.[7]
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

  • Poor peak integration and inaccurate quantification.

Potential Cause Troubleshooting Step Rationale
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase. For the acidic THIQ-1-COOH, a small amount of a stronger acid like TFA (0.1%) can help.Unwanted interactions between the analyte's functional groups and active sites on the stationary phase (e.g., residual silanols) can cause tailing. Additives can mask these sites.[5]
Column Overload Reduce the sample concentration and/or injection volume.Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in the mobile phase or a weaker solvent.If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion upon injection.
Column Contamination Flush the column with a strong, compatible solvent as recommended by the manufacturer.Contaminants from previous injections can build up on the column and interact with the analyte.[7]
Issue 3: Irreproducible Retention Times and/or Resolution

Symptoms:

  • Retention times shift between injections or batches.

  • Resolution varies significantly over time.

Potential Cause Troubleshooting Step Rationale
Inadequate Column Equilibration Increase the column equilibration time between injections and before starting a new batch.Chiral stationary phases, especially with polar mobile phases, can require extended equilibration to ensure a stable surface chemistry.
Mobile Phase Instability Prepare fresh mobile phase daily. Ensure proper mixing and degassing.The composition of the mobile phase can change over time due to evaporation of volatile components or degradation.
Temperature Fluctuations Use a column oven to maintain a constant and controlled temperature.Even small changes in ambient temperature can affect retention times and selectivity in chiral separations.
"Memory Effects" from Additives Dedicate a column to a specific method or use a rigorous washing procedure when changing mobile phases with different additives.Some additives can be strongly retained by the CSP and alter its properties for subsequent analyses.[8]

Experimental Protocols

Key Experiment: HPLC Chiral Separation of THIQ-1-COOH Enantiomers

Objective: To resolve the enantiomers of THIQ-1-COOH using HPLC with a polysaccharide-based chiral stationary phase.

Materials:

  • HPLC system with UV detector

  • Chiralcel OD-H column (or similar amylose-based CSP)

  • THIQ-1-COOH racemic standard

  • HPLC-grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA)

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 (v/v) ratio. Add TFA to a final concentration of 0.1%. Filter and degas the mobile phase.

  • Sample Preparation: Dissolve the THIQ-1-COOH standard in the mobile phase to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/IPA/TFA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the prepared sample. c. Record the chromatogram for a sufficient time to allow both enantiomers to elute. d. Calculate the resolution between the two enantiomeric peaks. A resolution of >1.5 is generally considered a good separation.

Visualizations

Chiral_HPLC_Troubleshooting_Workflow start_node Start: Poor or No Resolution check_csp Is the CSP appropriate? start_node->check_csp change_csp Screen different CSPs (e.g., amylose, cellulose, cyclodextrin) check_csp->change_csp No/Unknown check_mp Is the mobile phase optimal? check_csp->check_mp Yes change_csp->check_mp adjust_mp Adjust mobile phase: 1. Organic modifier type/ratio 2. Additives (acid/base) check_mp->adjust_mp No check_temp Is the temperature optimal? check_mp->check_temp Yes adjust_mp->check_temp adjust_temp Vary temperature (e.g., 15°C, 25°C, 35°C) check_temp->adjust_temp No check_column Is the column efficient? check_temp->check_column Yes adjust_temp->check_column replace_column Check for high backpressure. Replace column if necessary. check_column->replace_column No end_node Resolution Achieved check_column->end_node Yes replace_column->start_node

Caption: Troubleshooting workflow for poor resolution in chiral HPLC.

Peak_Tailing_Troubleshooting start_node Start: Peak Tailing Observed check_overload Is the column overloaded? start_node->check_overload reduce_conc Dilute sample and/or reduce injection volume. check_overload->reduce_conc Yes check_secondary_int Are there secondary interactions? check_overload->check_secondary_int No reduce_conc->check_secondary_int add_modifier Add mobile phase modifier (e.g., 0.1% TFA for acidic analyte). check_secondary_int->add_modifier Yes check_solvent Is sample solvent mismatched? check_secondary_int->check_solvent No add_modifier->check_solvent match_solvent Dissolve sample in mobile phase. check_solvent->match_solvent Yes check_contamination Is the column contaminated? check_solvent->check_contamination No match_solvent->check_contamination flush_column Flush column with a strong, compatible solvent. check_contamination->flush_column Yes end_node Symmetrical Peaks Achieved check_contamination->end_node No flush_column->start_node

Caption: Decision tree for troubleshooting peak tailing issues.

References

improving diastereoselectivity in Petasis synthesis of THIQ-1-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Petasis synthesis of tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) and its derivatives, with a focus on improving diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the Petasis reaction and how is it applied to the synthesis of THIQ-1-COOH?

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a three-component reaction involving an amine, a carbonyl compound (like glyoxylic acid), and an organoboronic acid to form α-amino acids.[1][2] For the synthesis of THIQ-1-COOH, a common strategy involves the Petasis reaction to create a key intermediate, which is then cyclized in a subsequent step, often via a Pomeranz–Fritsch–Bobbitt reaction, to form the tetrahydroisoquinoline core.[3][4][5]

Q2: What are the key factors influencing diastereoselectivity in the Petasis synthesis of THIQ-1-COOH?

The primary factor for inducing diastereoselectivity is the use of a chiral amine, often a chiral α-amino alcohol.[1][6] The stereocenter on the amine directs the approach of the boronic acid to the iminium ion intermediate. Other factors include the structure of the boronic acid, the carbonyl component, the solvent, and the reaction temperature. The formation of a rigid cyclic intermediate, such as an oxazinone, can also enhance stereocontrol.[3][7]

Q3: How can I improve a low diastereomeric ratio (d.r.) in my reaction?

To improve a low d.r., consider the following:

  • Chiral Amine: The choice of the chiral amine is critical. Chiral secondary amines like N,alpha-dimethylbenzylamine and N-benzylphenylglycinol have shown to provide high diastereoselectivity.[6] Using enantiomerically pure α-hydroxy aldehydes can also lead to high diastereoselectivity.[8]

  • Solvent: The reaction solvent can influence the transition state and thus the stereochemical outcome. It is recommended to screen different solvents. For instance, dichloromethane and acetonitrile have proven effective in some Petasis reactions.[9]

  • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Boronic Acid: The electronic properties of the boronic acid can play a role. Electron-donating groups on the aryl boronic acid generally lead to higher yields, which can indirectly impact the observed diastereoselectivity.[10] Intriguing variations in stereoselectivity have been observed with para-substituted styrenylboronic acids, suggesting that electronic factors are involved.[6]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Diastereoselectivity (e.g., close to 1:1 ratio) 1. Ineffective chiral auxiliary.2. Non-optimal reaction conditions (solvent, temperature).3. Racemization of the product or intermediates.1. Screen a panel of chiral amines, particularly those known to give high induction in Petasis reactions (e.g., phenylglycinol derivatives).[6]2. Perform a solvent screen (e.g., DCM, Toluene, Acetonitrile, HFIP).[9][10]3. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).4. Consider using a chiral catalyst, such as a chiral biphenol, which has been shown to override the intrinsic selectivity of the reaction.[8]
Low or No Product Yield 1. Low reactivity of the boronic acid (e.g., electron-withdrawing groups).[10]2. Steric hindrance from bulky substituents on the amine or aldehyde.3. Decomposition of starting materials or intermediates.1. Use more reactive boronic acids (e.g., with electron-donating groups).2. For less reactive substrates, consider microwave irradiation to increase the reaction rate.[9]3. Ensure all reagents are pure and the reaction is performed under an inert atmosphere if necessary.
Formation of Side Products 1. Protodeboronation of the boronic acid.2. Competing side reactions of the carbonyl group.1. Use of aprotic solvents can minimize protodeboronation.2. The use of glyoxylic acid monohydrate is common, but ensure its quality and consider using it as a limiting reagent.

Data on Diastereoselectivity

The diastereomeric ratio (d.r.) is highly dependent on the specific substrates and conditions used. The following table summarizes some reported data to guide your experimental design.

Chiral AmineBoronic AcidCarbonyl ComponentSolventTemperatureDiastereomeric Ratio (d.r.)Reference
(R)-N-(2,2-diethoxyethyl)-2-phenylglycinol3,4-dimethoxyphenylboronic acidGlyoxylic acidDichloromethaneRoom Temp.3:1[3]
(S)-2-phenylglycinolVinyl boronic acidα-keto acidNot specifiedRoom Temp.Single diastereomer[1]
Chiral 2-substituted pyrrolidinesVariousGlyoxylic acidNot specifiedNot specified>95:5[6]
N-benzylphenylglycinolStyrenylboronic acidGlyoxylic acidNot specifiedNot specified>95:5[6]
N,alpha-dimethylbenzylamineStyrenylboronic acidGlyoxylic acidNot specifiedNot specified3.3:1[6]

Experimental Protocols

General Procedure for the Diastereoselective Petasis Synthesis of a THIQ-1-COOH Precursor

This protocol is a generalized representation based on literature procedures.[3][5] Optimization for specific substrates is recommended.

  • Reactant Preparation: To a solution of the chiral amine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane, 0.1 M) is added glyoxylic acid monohydrate (1.0 equiv.).

  • Reaction Initiation: The mixture is stirred at room temperature for 30 minutes.

  • Addition of Boronic Acid: The corresponding boronic acid (1.1 equiv.) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then redissolved in an appropriate solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to separate the diastereomers.

  • Characterization: The diastereomeric ratio is determined by ¹H NMR analysis of the purified product.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Petasis Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Chiral Amine 2. Glyoxylic Acid 3. Boronic Acid reaction_vessel Stir in Solvent (e.g., DCM, RT) reagents->reaction_vessel Combine extraction Aqueous Work-up reaction_vessel->extraction chromatography Column Chromatography extraction->chromatography Purify analysis Determine d.r. by ¹H NMR chromatography->analysis

Caption: Workflow for the Petasis synthesis and analysis.

Key Factors for Diastereoselectivity

diastereoselectivity_factors cluster_reactants Reactants cluster_conditions Conditions center Diastereoselectivity (d.r.) chiral_amine Chiral Amine chiral_amine->center boronic_acid Boronic Acid boronic_acid->center carbonyl Carbonyl (Glyoxylic Acid) carbonyl->center solvent Solvent solvent->center temperature Temperature temperature->center

Caption: Factors influencing the diastereoselectivity.

Troubleshooting Logic

troubleshooting_logic cluster_solutions Potential Solutions start Low Diastereoselectivity? change_amine Screen Chiral Amines start->change_amine Yes change_solvent Optimize Solvent start->change_solvent Yes change_temp Lower Temperature start->change_temp Yes add_catalyst Use Chiral Catalyst start->add_catalyst Yes end_node Improved d.r. change_amine->end_node change_solvent->end_node change_temp->end_node add_catalyst->end_node

Caption: Decision tree for troubleshooting low d.r.

References

Technical Support Center: Optimizing Pictet-Spengler Reaction Conditions for THIQ-1-COOH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) and its derivatives via the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the essential starting materials for synthesizing THIQ-1-COOH using the Pictet-Spengler reaction?

A1: The synthesis of THIQ-1-COOH via a Pictet-Spengler reaction requires a β-arylethylamine (e.g., phenethylamine or a substituted analog) and an α-keto acid, most commonly glyoxylic acid or its hydrate. The α-keto acid serves as the carbonyl component that provides the carboxylic acid functionality at the 1-position of the resulting THIQ product.

Q2: What is the general mechanism for the Pictet-Spengler synthesis of THIQ-1-COOH?

A2: The reaction proceeds through an acid-catalyzed condensation of the β-arylethylamine with the α-keto acid to form a Schiff base/iminium ion intermediate. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion, leading to cyclization and the formation of the tetrahydroisoquinoline ring system. Subsequent rearomatization yields the final THIQ-1-COOH product.

Q3: What are the most common acidic catalysts used for this reaction?

A3: Strong protic acids are typically employed to catalyze this reaction. Concentrated sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) are commonly used. The choice of acid can significantly impact reaction rate and yield, and may need to be optimized for specific substrates.

Q4: Is it possible to achieve stereoselectivity in the synthesis of THIQ-1-COOH?

A4: Yes, achieving stereoselectivity is a key aspect of this reaction as a new chiral center is formed at the C1 position. Diastereoselectivity can be achieved by using a chiral β-arylethylamine, such as a derivative of phenylalanine. The choice of reaction conditions, including the solvent and acid catalyst, can influence the diastereomeric ratio of the product. For instance, the condensation of a protected (S)-phenylalanine with glyoxylic acid can yield the corresponding (1S,3S)-THIQ-1,3-dicarboxylic acid derivative with high diastereoselectivity.[1]

Q5: Are there alternative synthetic routes to THIQ-1-COOH besides the Pictet-Spengler reaction?

A5: Yes, other methods exist for the synthesis of THIQ-1-carboxylic acids. These include the Bischler-Napieralski reaction followed by reduction and carboxylation, as well as multi-component reactions like the Ugi reaction. These alternative routes can be useful if the Pictet-Spengler approach proves problematic for a particular substrate.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired THIQ-1-COOH Product

Possible Cause Suggested Solution
Insufficiently Acidic Conditions The formation of the reactive iminium ion intermediate is acid-catalyzed. Ensure the acid catalyst is of sufficient strength and concentration. Concentrated H₂SO₄ or neat TFA are often effective.
Decomposition of Starting Materials β-arylethylamines and α-keto acids can be sensitive to overly harsh acidic conditions or high temperatures. If degradation is suspected, consider using a milder acid or conducting the reaction at a lower temperature for a longer duration.
Presence of Water While some reactions utilize glyoxylic acid hydrate, excess water can inhibit the reaction by hydrolyzing the iminium ion intermediate. If using anhydrous reagents, ensure all glassware and solvents are properly dried.
Steric Hindrance Bulky substituents on either the β-arylethylamine or the α-keto acid can impede the reaction. In such cases, longer reaction times, higher temperatures, or a stronger acid catalyst may be necessary.

Problem 2: Formation of Significant Side Products, Especially via Decarboxylation

Possible Cause Suggested Solution
Decarboxylation of α-keto acid α-keto acids can undergo decarboxylation in the presence of strong acids and heat, leading to the formation of an aldehyde which will then react to form a THIQ without the C1-carboxyl group. To minimize this, conduct the reaction at the lowest effective temperature. Room temperature is often sufficient, though the reaction may take several days.[1]
Oxidation of the Product The tetrahydroisoquinoline ring system can be susceptible to oxidation, especially if the aromatic ring is electron-rich. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate this.
Formation of Iso-THIQ Isomers Depending on the substitution pattern of the β-arylethylamine, cyclization can potentially occur at different positions on the aromatic ring. This is generally less of a concern with unsubstituted or symmetrically substituted phenethylamines. For asymmetrically substituted starting materials, the regioselectivity is governed by electronic and steric factors.

Problem 3: Poor Diastereoselectivity in the Reaction

Possible Cause Suggested Solution
Suboptimal Reaction Conditions The diastereoselectivity of the Pictet-Spengler reaction can be highly dependent on the reaction conditions. Experiment with different acid catalysts (e.g., H₂SO₄ vs. TFA) and solvents. Non-polar solvents sometimes favor higher diastereoselectivity.
Racemization Under harsh acidic conditions, the newly formed stereocenter at C1 could potentially epimerize. If this is suspected, try using milder reaction conditions (lower temperature, shorter reaction time if feasible).

Data Presentation: Optimized Reaction Conditions

The following table summarizes reported conditions for the synthesis of THIQ-1-COOH and related derivatives via the Pictet-Spengler reaction.

β-ArylethylamineCarbonyl SourceAcid CatalystSolventTemp.TimeYieldReference
HFA-protected (S)-phenylalanineGlyoxylic acid hydrateConc. H₂SO₄-Room Temp.3 daysQuantitative[1]
Dopamine(+)-menthyl pyruvate----Good[2]

Note: HFA = Hexafluoroacetone. The yield for the dopamine reaction refers to the subsequent hydrolysis product, (-)-R-salsolinol-1-carboxylic acid.

Experimental Protocols

Detailed Methodology for the Synthesis of (1S,3S)-1,2,3,4-Tetrahydroisoquinoline-1,3-dicarboxylic Acid [1]

This protocol is based on the diastereoselective Pictet-Spengler reaction of a protected phenylalanine derivative.

Materials:

  • Hexafluoroacetone (HFA)-protected (S)-phenylalanine

  • Glyoxylic acid hydrate

  • Concentrated sulfuric acid (98%)

  • Anhydrous diethyl ether

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve the HFA-protected (S)-phenylalanine in a minimal amount of concentrated sulfuric acid, cooled in an ice bath.

  • To this solution, add glyoxylic acid hydrate in a single portion.

  • Remove the flask from the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., ¹⁹F NMR, if applicable, to observe the disappearance of the starting material). The reaction is typically complete within 3 days.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • To purify the product, triturate the solid with anhydrous diethyl ether.

  • Dry the purified product under vacuum to yield (1S,3S)-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity. For the specific product mentioned in the literature, the following data was reported: MS (EI): m/z (%) = 221 (5) [M]⁺, 176 (59) [M – CO₂H]⁺, 130 (100).[1]

Visualizations

Pictet_Spengler_Mechanism Amine β-Arylethylamine SchiffBase Schiff Base / Iminium Ion Amine->SchiffBase KetoAcid Glyoxylic Acid KetoAcid->SchiffBase Cyclized Cyclized Intermediate SchiffBase->Cyclized Intramolecular Electrophilic Aromatic Substitution Product THIQ-1-COOH Cyclized->Product Rearomatization H_plus H+ H_plus->SchiffBase Condensation

Caption: Mechanism of the Pictet-Spengler reaction for THIQ-1-COOH synthesis.

Experimental_Workflow start Start reactants Combine β-Arylethylamine and Glyoxylic Acid start->reactants catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reaction Stir at Controlled Temperature (e.g., RT) catalyst->reaction monitoring Monitor Reaction Progress (TLC, NMR) reaction->monitoring workup Quench with Ice & Precipitate Product monitoring->workup filtration Filter and Wash Product workup->filtration purification Purify (e.g., Trituration, Recrystallization) filtration->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for THIQ-1-COOH synthesis.

References

Technical Support Center: Purification of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound that might necessitate purification?

A1: The most prevalent synthetic method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine (like phenylalanine) with an aldehyde or ketone.[1][2] Other methods include the Ugi reaction, Petasis reaction, and Pomeranz–Fritsch–Bobbitt cyclization.[3] These reactions can lead to a variety of byproducts requiring downstream purification.

Q2: What are the likely byproducts when synthesizing this compound via the Pictet-Spengler reaction with phenylalanine and formaldehyde?

A2: While specific byproduct profiles can vary based on reaction conditions, potential impurities include:

  • Unreacted Starting Materials: Residual phenylalanine and formaldehyde.

  • Diastereomers: If a chiral starting material like L-phenylalanine is used, racemization can occur under the acidic and sometimes harsh reaction conditions, leading to the formation of the D-isomer.[4]

  • Over-alkylation Products: The secondary amine of the tetrahydroisoquinoline ring can potentially react with additional formaldehyde.

  • Side-reaction Products: Depending on the reaction conditions, other minor unidentified impurities may form.

Q3: What are the primary methods for purifying this compound?

A3: The main purification techniques are:

  • Recrystallization: This is a common and effective method for purifying crystalline solids like this compound.

  • Chromatography:

    • Preparative High-Performance Liquid Chromatography (HPLC): Particularly useful for separating diastereomers and other closely related impurities.[5][6]

    • Ion-Exchange Chromatography: Effective for separating zwitterionic compounds from non-ionic or differently charged impurities.

Q4: How can I confirm the purity of my final product?

A4: Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main compound and detect any impurities. Chiral HPLC is necessary to determine enantiomeric excess.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize upon cooling. The solution is not saturated (too much solvent was added).1. Reheat the solution to evaporate some of the solvent. 2. Allow the solution to cool slowly again. 3. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 4. Add a seed crystal of the pure compound if available.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The rate of cooling is too fast.1. Reheat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 3. Allow the solution to cool much more slowly. Consider letting it cool to room temperature and then transferring to a refrigerator.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. The volume of washing solvent was too large.1. Ensure the crystallization mixture is thoroughly cooled before filtration. 2. Minimize the amount of cold solvent used to wash the crystals. 3. The filtrate can be concentrated and a second crop of crystals can be collected.
Crystals are colored or appear impure. Impurities are co-precipitating with the product.1. Ensure the initial dissolution is complete and the solution is homogeneous before cooling. 2. Consider a hot filtration step to remove any insoluble impurities before cooling. 3. A second recrystallization may be necessary.
Preparative HPLC Purification Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the target compound from byproducts. The mobile phase composition is not optimal. The column stationary phase is not suitable.1. Adjust Mobile Phase: For zwitterionic compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. For this acidic compound, a mobile phase with a pH around 2-3 (using formic acid or trifluoroacetic acid) can protonate the carboxylic acid, potentially improving separation on a reverse-phase column.[5] 2. Change Stationary Phase: If reverse-phase HPLC is not effective, consider a mixed-mode column with both reverse-phase and ion-exchange characteristics.[6] HILIC (Hydrophilic Interaction Liquid Chromatography) can also be an option for highly polar compounds.[7]
Peak tailing or fronting. The column is overloaded. Secondary interactions between the analyte and the stationary phase.1. Reduce Sample Load: Inject a smaller amount of the crude material. 2. Modify Mobile Phase: Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can sometimes reduce peak tailing for basic compounds by masking active sites on the silica support. For this zwitterion, adjusting the pH and ionic strength of the mobile phase is the primary approach.
Low recovery from the column. The compound is irreversibly adsorbed to the stationary phase. The compound is unstable under the chromatographic conditions.1. Flush the Column: After the run, flush the column with a strong solvent to try and recover any adsorbed material. 2. Check Stability: Ensure the compound is stable at the pH of the mobile phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • For zwitterionic amino acids, aqueous solutions or mixtures of water with a miscible organic solvent (e.g., ethanol, isopropanol, or acetone) are often effective.

    • Begin by testing small amounts of the crude product in various solvent systems.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional):

    • If the solution is colored, and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

    • Boil the solution with the charcoal for a few minutes.

  • Hot Filtration (if charcoal was used or if insoluble impurities are present):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble material. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Preparative HPLC Purification

This is a starting point for method development. The exact conditions will need to be optimized for your specific crude product and HPLC system.

  • Column Selection:

    • A C18 reverse-phase column is a good starting point.

    • For difficult separations, a mixed-mode or HILIC column may be more effective.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Filter and degas both solvents before use.

  • Method Development on Analytical Scale:

    • Dissolve a small amount of the crude product in the mobile phase or a compatible solvent.

    • Inject a small volume onto an analytical HPLC column (e.g., 4.6 x 150 mm) to develop the separation method.

    • Start with a gradient such as 5% to 95% Solvent B over 20 minutes to identify the retention times of the product and impurities.

    • Optimize the gradient to achieve the best possible resolution between the target peak and its neighbors.

  • Scale-up to Preparative Scale:

    • Once a suitable separation is achieved on the analytical scale, scale up the method to a preparative column.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

    • Dissolve the crude product in the minimal amount of a suitable solvent (ideally the initial mobile phase) for injection.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the pure this compound.

  • Product Recovery:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • The final product may be lyophilized to remove residual water.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude Product (Target + Byproducts) Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC For Difficult Separations Purity_Check Purity & Structure Confirmation (HPLC, NMR, MS) Recrystallization->Purity_Check Prep_HPLC->Purity_Check Purity_Check->Recrystallization If Impure Purity_Check->Prep_HPLC If Impure Pure_Product Pure this compound Purity_Check->Pure_Product If Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_cryst Crystallization Troubleshooting cluster_hplc HPLC Troubleshooting cluster_yield Yield Improvement Start Purification Issue Identified Issue_Type What is the nature of the issue? Start->Issue_Type Crystallization_Problem Crystallization Fails or is Inefficient Issue_Type->Crystallization_Problem Crystallization HPLC_Problem Poor Separation in HPLC Issue_Type->HPLC_Problem HPLC Low_Yield Low Overall Yield Issue_Type->Low_Yield Yield C1 Adjust Solvent System Crystallization_Problem->C1 H1 Optimize Mobile Phase pH & Gradient HPLC_Problem->H1 Y1 Minimize Transfer Losses Low_Yield->Y1 C2 Control Cooling Rate C1->C2 C3 Induce Nucleation (Scratch/Seed) C2->C3 H2 Change Column Type (e.g., to Mixed-Mode) H1->H2 H3 Reduce Sample Load H2->H3 Y2 Recover Second Crop of Crystals Y1->Y2 Y3 Optimize Reaction Conversion Y2->Y3

Caption: Logical troubleshooting flowchart for purification issues.

References

Technical Support Center: Stability of THIQ-1-COOH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my THIQ-1-COOH derivative in solution?

A1: The stability of THIQ-1-COOH derivatives in solution is primarily influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions. The cyclic amino acid structure may be susceptible to ring-opening or other transformations depending on the pH.[1][2]

  • Solvent: The choice of solvent is critical. Protic solvents like water and alcohols can participate in hydrolytic reactions, while the polarity of the solvent can influence reaction rates.

  • Oxidizing Agents: The tetrahydroisoquinoline ring system can be susceptible to oxidation, which can lead to rearomatization to the corresponding isoquinoline derivative.[3][4][5] Phenolic THIQ-1-COOH derivatives are particularly prone to oxidative decarboxylation.[3]

  • Temperature: Elevated temperatures accelerate the rate of most degradation reactions.

  • Light: Exposure to UV or visible light can lead to photolytic degradation. It is crucial to determine if your compound is photosensitive.[6][7]

Q2: I am dissolving my THIQ-1-COOH derivative for an in vitro assay in an aqueous buffer. What are the potential stability issues I should be aware of?

A2: When using aqueous buffers, the main concerns are hydrolytic and oxidative degradation. The pH of the buffer is a critical parameter. For instance, compounds with amide functionalities, which may be present in N-acylated derivatives, can be surprisingly unstable under mildly acidic conditions.[2] It is recommended to perform a preliminary stability assessment in your chosen buffer at the intended experimental temperature. This can be a simple experiment where the compound is incubated in the buffer for the duration of the assay, and its concentration is monitored over time by a suitable analytical method like HPLC.

Q3: What are the recommended storage conditions for solid THIQ-1-COOH derivatives and their solutions?

A3: For solid compounds, it is best to store them in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., in a refrigerator at 2-8 °C or a freezer at -20 °C).

For solutions, storage conditions depend on the solvent and the inherent stability of the derivative. If a full stability study has not been conducted, it is advisable to prepare solutions fresh before use. If storage is necessary, solutions should be kept at low temperatures and protected from light. For long-term storage, flash-freezing aliquots in an appropriate solvent and storing them at -80 °C is a common practice. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound concentration over time in an aqueous buffer. Hydrolytic Degradation: The compound may be unstable at the pH of the buffer.1. Analyze a sample of the solution at different time points using HPLC to confirm degradation. 2. Assess the stability of the compound in buffers of different pH values to find an optimal range. 3. If the experimental conditions allow, consider using a less nucleophilic buffer.
Appearance of a new, unexpected peak in the chromatogram after sample preparation. Oxidative Degradation: The compound may be oxidizing in the presence of air or other oxidizing agents.1. Prepare samples under an inert atmosphere (e.g., nitrogen or argon). 2. De-gas solvents before use. 3. Consider adding an antioxidant to the sample matrix if compatible with the downstream analysis.
Inconsistent results from experiments conducted on different days. Photodegradation: The compound may be sensitive to light.1. Protect the compound and its solutions from light at all times by using amber vials and covering glassware with aluminum foil. 2. Conduct a photostability study to confirm light sensitivity.[6]
Compound precipitates out of solution. Poor Solubility or Degradation to an Insoluble Product: The solvent may not be appropriate for the concentration used, or a degradation product may be less soluble.1. Determine the solubility of the compound in the chosen solvent. 2. Consider using a co-solvent to improve solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradant.

Quantitative Stability Data (Hypothetical)

The following tables present hypothetical stability data for a representative THIQ-1-COOH derivative ("Compound X") under various stress conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Stability of Compound X in Different Solvents at 25°C

Solvent% Remaining after 24h% Remaining after 7 days
Acetonitrile99.598.2
DMSO99.899.1
Methanol97.392.5
Water95.185.3
PBS (pH 7.4)94.583.2

Table 2: Forced Degradation of Compound X in Solution

ConditionStressorTime (h)% DegradationMajor Degradation Product
Acid Hydrolysis0.1 M HCl at 60°C815.2Hydrolyzed Product A
Base Hydrolysis0.1 M NaOH at 60°C421.5Rearomatized Product B
Oxidation3% H₂O₂ at 25°C2418.9Oxidized Product C
ThermalWater at 80°C4812.4Thermal Degradant D
PhotolyticICH Q1B Option II249.8Photodegradant E

Experimental Protocols

Protocol 1: General Stability Assessment in a Selected Solvent
  • Solution Preparation: Prepare a stock solution of the THIQ-1-COOH derivative in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several clear and amber vials. Store one set of vials under ambient laboratory conditions and another set at an elevated temperature (e.g., 40°C).

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours, and 7 days), withdraw an aliquot from each vial.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration at time 0.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways.[8][9]

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and monitor for degradation over time.[10]

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain at an appropriate temperature (e.g., 60°C) and monitor for degradation.[10]

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and monitor for degradation.[8]

  • Thermal Degradation: Dissolve the compound in a stable solvent (e.g., water or acetonitrile) and heat at a high temperature (e.g., 80°C).[10]

  • Photostability: Expose a solution of the compound to a light source as specified by ICH Q1B guidelines.[6] A control sample should be kept in the dark.

  • Analysis: For each condition, analyze the stressed samples by LC-MS to identify the mass of the degradation products and elucidate their structures.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome prep Prepare Stock Solution of THIQ-1-COOH Derivative acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (e.g., 3% H2O2, 25°C) prep->oxid Expose to Stress therm Thermal Stress (e.g., 80°C) prep->therm Expose to Stress photo Photostability (ICH Q1B) prep->photo Expose to Stress hplc HPLC Analysis (% Remaining Parent) acid->hplc lcms LC-MS Analysis (Degradant Identification) acid->lcms base->hplc base->lcms oxid->hplc oxid->lcms therm->hplc therm->lcms photo->hplc photo->lcms path Identify Degradation Pathways hplc->path lcms->path method Develop Stability- Indicating Method path->method

Caption: Workflow for a forced degradation study of a THIQ-1-COOH derivative.

Logical_Relationship cluster_compound Compound Properties cluster_factors Influencing Factors cluster_degradation Potential Degradation Pathways cluster_outcome Result comp THIQ-1-COOH Derivative loss Loss of Potency / Formation of Impurities ph pH hydro Hydrolysis ph->hydro decarbox Decarboxylation ph->decarbox solv Solvent solv->hydro temp Temperature temp->decarbox light Light photo_deg Photodegradation light->photo_deg oxidant Oxidants ox Oxidation/ Rearomatization oxidant->ox hydro->loss ox->loss photo_deg->loss decarbox->loss

Caption: Factors influencing the stability of THIQ-1-COOH derivatives.

References

troubleshooting low yield in Ugi synthesis of THIQ-1-COOH amides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Ugi synthesis for producing Tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) amides. Below are frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Ugi reaction is resulting in a low or no yield. What are the most common causes?

Low yields in the Ugi four-component reaction (U-4CR) can stem from several factors. The primary culprits often involve the purity of reagents, suboptimal reaction conditions, or the occurrence of competing side reactions.[1][2] Key areas to investigate include:

  • Reagent Quality: The presence of impurities or moisture can significantly hinder the reaction. Isocyanides are particularly susceptible to hydrolysis.[1][3] It is crucial to use freshly purified or high-purity reagents and anhydrous solvents.[1]

  • Imine Formation: The Ugi reaction is believed to proceed through the formation of an imine from the aldehyde and amine components.[3][4] If this initial condensation is slow or inefficient, it can become the rate-limiting step and lower the overall yield.

  • Reaction Conditions: Concentration, solvent, temperature, and the order of reagent addition play a critical role. Ugi reactions generally favor high concentrations (0.5M - 2.0M).[4][5] Polar solvents like methanol or ethanol are commonly used and often give superior yields compared to less polar options.[5][6]

  • Side Reactions: The most common competing pathways are the Passerini reaction and the hydrolysis of the isocyanide.[1][4]

Q2: How can I identify if a competing Passerini reaction is the cause of my low yield?

The Passerini reaction is a three-component reaction involving the aldehyde, carboxylic acid, and isocyanide, which produces an α-acyloxy carboxamide.[1][4] This pathway can dominate if the imine formation is slow.

Identification Methods:

  • Mass Spectrometry (MS): Analyze a sample of your crude reaction mixture. The Passerini product will have a molecular weight corresponding to the sum of the aldehyde, carboxylic acid (THIQ-1-COOH), and isocyanide components. It will lack the mass of the amine component.[1]

  • Nuclear Magnetic Resonance (NMR): The structure of the Passerini product is distinct from the desired Ugi product. Key indicators in the NMR spectrum would be the absence of signals corresponding to the amine portion of the molecule.[1]

Q3: My isocyanide seems to be decomposing. What is happening and how can I prevent it?

Isocyanides are prone to hydrolysis, especially in the acidic conditions created by the carboxylic acid component.[1][3] Trace amounts of water in the reagents or solvent can react with the isocyanide to form the corresponding formamide, consuming the reagent and reducing your yield.[1]

Preventative Measures:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run using anhydrous solvents.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent atmospheric moisture from entering the reaction.[1]

  • Order of Addition: Adding the isocyanide component last and slowly to the mixture of the other three components is often recommended.[1] This ensures it reacts quickly in the desired pathway rather than decomposing.[1]

Q4: What is the optimal concentration and solvent for this reaction?

While the optimal conditions can be substrate-dependent, studies have shown that higher concentrations generally lead to better yields.[4][5] Methanol is a very common and effective solvent for the Ugi reaction.[4][5]

  • Concentration: Yields often drop significantly at concentrations below 0.2M. A range of 0.4M to 2.0M is typically recommended.[4][5]

  • Solvent: Polar protic solvents like methanol and ethanol tend to give the best results.[5][6] In one study, methanol and ethanol/methanol mixtures performed significantly better than THF/methanol or acetonitrile/methanol mixtures.[5] The stability of the iminium ion intermediate in polar protic media is a likely reason for this preference.[6]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Ugi Product 1. Reagent Impurity/Decomposition: Isocyanide hydrolysis or impure starting materials.[1][3] 2. Inefficient Imine Formation: Steric hindrance or electronic effects slowing the condensation of amine and aldehyde.[1][3] 3. Suboptimal Concentration: Reaction concentration is too low (<0.2M).[5]1. Ensure Reagent Purity: Use freshly distilled/purified reagents and anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[1] 2. Promote Imine Formation: Consider pre-stirring the amine and aldehyde for a period before adding the other components. The addition of a catalytic amount of acetic acid can also promote the reaction.[7][8] 3. Increase Concentration: Run the reaction at a higher concentration, ideally between 0.4M and 2.0M.[4][5]
Major Side Product Detected 1. Passerini Reaction: The 3-component reaction is outcompeting the 4-component Ugi reaction.[1][4] 2. Isocyanide Hydrolysis: Presence of water leads to formamide byproduct.[1][3]1. Adjust Order of Addition: Pre-form the imine by mixing the amine and aldehyde first. This increases the concentration of the key intermediate for the Ugi pathway.[1] 2. Strictly Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run under an inert atmosphere.[1]
Reaction is Sluggish or Stalls 1. Steric Hindrance: Bulky substituents on any of the four components can slow the reaction rate.[2] 2. Low Temperature: Reaction may require more thermal energy. 3. Poor Solubility: One or more components may not be fully dissolved in the chosen solvent.1. Increase Temperature: Gently heat the reaction mixture. Some Ugi reactions are performed at elevated temperatures (e.g., 45-65°C) to overcome activation barriers.[9][10] 2. Screen Solvents: Test different solvents or solvent mixtures to ensure all reactants are fully solubilized.[5] Ethanol can sometimes be a better solvent than methanol for less soluble components.[11]
Formation of Insoluble Precipitate (Not the Product) 1. Isocyanide Polymerization: This can occur, especially with reactive isocyanides or at elevated temperatures.[1]1. Control Temperature: Maintain a controlled temperature, and consider cooling the reaction if it is highly exothermic.[1] 2. Slow Addition: Add the isocyanide component last and in a slow, controlled manner.[1]

Data Presentation

Table 1: Effect of Acetic Acid on a Redox-Ugi Reaction with THIQ [7]

EntryAcetic Acid (mol%)Yield (%)
10Trace
2206
3100 (1 equiv)33
4500 (5 equiv)55

Conditions: Pyrrolidine, fluorenone, and cyclohexyl isocyanide heated in toluene.

Table 2: Effect of Solvent and Concentration on Ugi Reaction Yield [5]

Solvent System (at 0.2M)Average Yield (%)
MethanolHigh
Ethanol/Methanol (60/40)High
Acetonitrile/Methanol (60/40)Intermediate
THF/Methanol (60/40)Poor

Note: Yields were found to drop precipitously when concentration was lowered from 0.2M to 0.07M across all solvent systems.[5]

Experimental Protocols

Protocol 1: General Procedure for Ugi Synthesis of THIQ-1-COOH Amides

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equivalent), the primary or secondary amine (1.0 equivalent), and 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) (1.0 equivalent).

  • Solvent Addition: Add an anhydrous polar solvent, such as methanol or ethanol, to achieve a high concentration (e.g., 0.5 M to 1.0 M).[4]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to promote the formation of the iminium ion intermediate.

  • Isocyanide Addition: To the stirring solution, add the isocyanide (1.0-1.1 equivalents) dropwise. The Ugi reaction is often exothermic, so slow addition is recommended to control the temperature.[1][4]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours to 24 hours.[4]

  • Work-up: Upon completion, the product may precipitate directly from the reaction mixture and can be isolated by filtration.[5] If the product is soluble, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow

Troubleshooting_Ugi start Low Yield in Ugi Synthesis check_purity Are all reagents pure and anhydrous? start->check_purity check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes sol_purity Solution: - Use freshly purified reagents. - Use anhydrous solvents. - Run under inert atmosphere. check_purity->sol_purity No check_side_products Are major side products observed via LC-MS? check_conditions->check_side_products Yes sol_conditions Solution: - Increase concentration (0.5M - 2.0M). - Screen polar solvents (MeOH, EtOH). - Consider gentle heating. - Add isocyanide last and slowly. check_conditions->sol_conditions No passerini Passerini Product Detected? (M = Aldehyde+Acid+Iso) check_side_products->passerini Yes success Yield Improved check_side_products->success No, likely kinetics. Try sol_conditions. sol_purity->check_purity sol_conditions->check_conditions hydrolysis Formamide Detected? (M = Isocyanide+H2O) passerini->hydrolysis No sol_passerini Solution: - Pre-form imine (stir amine + aldehyde first). - Use Lewis Acid catalyst to promote imine formation. passerini->sol_passerini Yes sol_hydrolysis Solution: - Ensure strictly anhydrous conditions. hydrolysis->sol_hydrolysis Yes hydrolysis->success No sol_passerini->success sol_hydrolysis->success

Caption: Troubleshooting workflow for low Ugi reaction yield.

Ugi Reaction Mechanism

Ugi_Mechanism sub_reactants Reactants aldehyde Aldehyde (R1-CHO) imine 1. Imine Formation aldehyde->imine amine Amine (R2-NH2) amine->imine acid THIQ-1-COOH nitrilium 2. Nucleophilic Attack (Nitrilium Ion Intermediate) acid->nitrilium protonates imine adduct 3. Carboxylate Addition acid->adduct anion attacks isocyanide Isocyanide (R3-NC) isocyanide->nitrilium sub_intermediates Mechanism Steps imine->nitrilium nitrilium->adduct mumm 4. Mumm Rearrangement (Irreversible) adduct->mumm product Final Bis-Amide Product mumm->product sub_product Product

Caption: Simplified mechanism of the Ugi four-component reaction.

References

unwanted byproducts in the synthesis of THIQ-1-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize the formation of unwanted byproducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction to synthesize THIQ-1-COOH from a phenylalanine precursor has a low yield. What are the common causes?

A: Low yields in the Pictet-Spengler synthesis of THIQ-1-COOH are typically traced back to three main areas: starting material quality, reaction conditions, and incomplete cyclization. The aromatic ring of the phenylalanine precursor must be sufficiently electron-rich to facilitate the electrophilic aromatic substitution step.[1] Harsh conditions, such as high temperatures and strong acids, which are sometimes employed, can lead to degradation or side reactions.[2] Furthermore, the initial condensation between the amine and the aldehyde to form an iminium ion is a critical equilibrium-driven step that must be favored for the subsequent cyclization to occur efficiently.

Q2: I am observing a yellow, fluorescent byproduct in my Pictet-Spengler reaction, especially under basic conditions. What is it and how can I avoid it?

A: This is likely a dihydroisoquinolinone derivative. This byproduct can form when a molecule of the desired THIQ-1-COOH product reacts with a second molecule of the aldehyde starting material.[3] This side reaction is more prevalent when there is an excess of aldehyde or under basic conditions. To mitigate this, use a strict 1:1 stoichiometry of the amine and aldehyde. If the issue persists, consider adding the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.

Q3: When using the Bischler-Napieralski route to access the THIQ-1-COOH precursor, I'm isolating a significant amount of a styrene derivative. How can this be prevented?

A: The formation of styrenes is a classic side reaction in the Bischler-Napieralski synthesis known as a retro-Ritter reaction.[4][5] This occurs via the elimination of the nitrile group from the nitrilium ion intermediate, which is favored when the resulting conjugated system is stable. To suppress this pathway, one effective strategy is to use the corresponding nitrile (e.g., acetonitrile if an acetyl amide was used) as the reaction solvent. This shifts the equilibrium away from the elimination product.[4] Alternatively, newer methods using milder reagents like oxalyl chloride can form an N-acyliminium intermediate, avoiding the conditions that favor the retro-Ritter reaction.[5]

Q4: My final THIQ-1-COOH product is a racemic mixture or has low diastereoselectivity. What factors control the stereochemistry at the C-1 position?

A: The C-1 position of THIQ-1-COOH is a stereocenter. When starting from a chiral amino acid like L-phenylalanine in a Pictet-Spengler reaction, the stereochemistry is generally retained. However, racemization can occur under harsh acidic or basic conditions, or during subsequent workup steps.[4] For instance, hydrolysis of Ugi-adducts to yield THIQ-1-carboxylic acids is known to be prone to racemization.[4] To maintain stereochemical integrity, use the mildest possible reaction conditions (e.g., lower temperatures, shorter reaction times) and carefully control the pH during workup and purification.

Q5: My product appears to be degrading through decarboxylation or rearomatizing to an isoquinoline. How can I improve its stability?

A: Both decarboxylation and oxidative rearomatization are potential degradation pathways. Decarboxylation can be induced by excessive heat, particularly under strongly acidic or basic conditions. Oxidative rearomatization, the conversion of the tetrahydroisoquinoline ring back to a fully aromatic isoquinoline, can also occur at high temperatures or in the presence of oxidants.[6] To avoid these issues, conduct the reaction and any subsequent purification steps (like distillation or crystallization from high-boiling solvents) at the lowest feasible temperatures. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, which can promote oxidation.

Troubleshooting Guides

Problem 1: Low Yield and Incomplete Conversion
SymptomPossible CauseRecommended Solution
Significant amount of unreacted β-arylethylamine starting material in the final product.Insufficient Aldehyde Reactivity: The aldehyde (e.g., formaldehyde) source is not active or is of poor quality. Solid sources like paraformaldehyde or trioxane require efficient depolymerization.[7]Use fresh, high-purity aqueous formaldehyde or generate anhydrous formaldehyde in situ. Ensure acidic catalyst is active and present in sufficient quantity to promote iminium ion formation.
Poorly Activated Aromatic Ring: The aromatic ring of the β-arylethylamine is not electron-rich enough for the electrophilic cyclization to proceed under mild conditions.[2]If the substrate allows, consider using a derivative with electron-donating groups on the aromatic ring. Alternatively, stronger acidic conditions (e.g., trifluoroacetic acid) or higher temperatures may be required, but monitor closely for byproduct formation.
Reaction stalls; mixture of starting materials and product observed.Unfavorable Equilibrium: The initial condensation to form the iminium ion is reversible. Water produced during this step can hydrolyze the iminium ion back to the starting materials.Use a dehydrating agent or a setup with a Dean-Stark trap to remove water as it forms, driving the reaction toward the product.
Problem 2: Formation of Key Byproducts
SymptomPossible CauseRecommended Solution
(Pictet-Spengler) Presence of a higher molecular weight, often colored, impurity.Over-reaction with Aldehyde: The THIQ product reacts with a second molecule of aldehyde to form a dihydroisoquinolinone.[3]Use a 1:1 molar ratio of reactants. Add the aldehyde portion-wise or via syringe pump to keep its concentration low.
(Bischler-Napieralski) Styrene byproduct detected by NMR or GC-MS.Retro-Ritter Reaction: The nitrilium ion intermediate undergoes elimination instead of cyclization.[4]Change the solvent to the corresponding nitrile (e.g., acetonitrile) to suppress the elimination pathway by Le Chatelier's principle.[5]
Product mixture contains the corresponding isoquinoline (aromatized ring).Oxidative Rearomatization: The THIQ product was oxidized during the reaction or workup, especially if heated in the presence of air.Maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup. Avoid excessive temperatures. If oxidation is unavoidable, the resulting isoquinoline may need to be separated chromatographically.
Product contains the 3,4-dihydroisoquinoline intermediate.(Bischler-Napieralski) Incomplete reduction of the initial cyclization product.Ensure a sufficient excess of the reducing agent (e.g., NaBH₄) is used.[6] Allow adequate reaction time for the reduction to go to completion and monitor by TLC or LC-MS before quenching.

Experimental Protocol: Pictet-Spengler Synthesis of (S)-THIQ-1-COOH

This protocol describes the synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid from L-phenylalanine.

Materials:

  • L-Phenylalanine (1 equivalent)

  • Aqueous Formaldehyde (37 wt. % in H₂O, 1.1 equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-phenylalanine (1.0 eq) in deionized water.

  • Acidification: Slowly add concentrated hydrochloric acid to the solution until the L-phenylalanine is fully dissolved and the pH is strongly acidic (pH < 1).

  • Aldehyde Addition: Add aqueous formaldehyde (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Precipitation: After the reaction is complete, cool the flask in an ice bath. The product, (S)-THIQ-1-COOH hydrochloride, should begin to precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and other impurities.

  • Purification (Recrystallization): If necessary, the crude product can be further purified by recrystallization from a water/ethanol mixture. Dissolve the crude solid in a minimum amount of hot water, then add ethanol until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Dry the purified crystals under vacuum to obtain the final product as its hydrochloride salt.

Visualized Reaction Pathways and Workflows

pictet_spengler cluster_main Main Reaction Pathway cluster_side Side Reaction phe Phenylalanine Derivative iminium Iminium Ion Intermediate phe->iminium + Aldehyde ald Aldehyde ald->iminium thiq Desired THIQ-1-COOH iminium->thiq Intramolecular Cyclization byproduct Dihydroisoquinolinone Byproduct thiq->byproduct + Excess Aldehyde (Basic Conditions) ald2 Aldehyde ald2->byproduct

Figure 1. Pictet-Spengler main reaction vs. byproduct formation.

bischler_napieralski amide β-Phenylethylamide nitrilium Nitrilium Ion Intermediate amide->nitrilium Dehydrating Agent (e.g., POCl3) dhiq 3,4-Dihydroisoquinoline (Desired Intermediate) nitrilium->dhiq Cyclization (Desired Pathway) styrene Styrene Byproduct nitrilium->styrene Retro-Ritter Elimination (Side Reaction) thiq Final THIQ Product dhiq->thiq Reduction (e.g., NaBH4)

Figure 2. Bischler-Napieralski desired pathway vs. retro-Ritter side reaction.

troubleshooting_workflow start Crude Product Obtained analyze Analyze Crude Product (TLC, NMR, LC-MS) start->analyze check_purity Is Purity Acceptable? analyze->check_purity purify Purify Product (Recrystallization, Chromatography) check_purity->purify Yes identify Identify Major Impurities check_purity->identify No end Pure Product purify->end troubleshoot Consult Troubleshooting Guide (e.g., Adjust Stoichiometry, Change Solvent, Lower Temp) identify->troubleshoot rerun Re-run Reaction with Optimized Conditions troubleshoot->rerun rerun->start

Figure 3. General troubleshooting workflow for THIQ-1-COOH synthesis.

References

Validation & Comparative

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid as a NDM-1 enzyme inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to NDM-1 Enzyme Inhibitors

A note on 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Extensive searches of the current scientific literature did not yield specific data supporting the role of this compound as a direct inhibitor of the New Delhi metallo-β-lactamase-1 (NDM-1) enzyme. This guide therefore focuses on a comparison of other known NDM-1 inhibitors for which experimental data are available. Research into novel inhibitors is ongoing, and the therapeutic landscape may evolve.

The emergence of NDM-1, a metallo-β-lactamase (MBL), poses a significant threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections.[1][2] NDM-1 inactivates these antibiotics by hydrolyzing the β-lactam ring, a reaction dependent on the presence of zinc ions in its active site.[1][3][4] Consequently, the development of potent NDM-1 inhibitors to be used in combination with existing antibiotics is a critical area of research.[1]

This guide provides a comparative overview of various classes of NDM-1 inhibitors, their reported potencies, and the experimental methodologies used for their evaluation.

Quantitative Comparison of NDM-1 Inhibitors

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the IC50 values for several known NDM-1 inhibitors.

Inhibitor ClassSpecific CompoundIC50 (µM)Substrate Used in AssayReference
Thiol DerivativesD-Captopril7.9Imipenem[5]
Thiol DerivativesL-Captopril202.0Imipenem[5]
Natural ProductsCarnosic Acid27.07Nitrocefin[5]
Natural ProductsAspergillomarasmine A (AMA)1 - 10Imipenem[6]
Repurposed DrugsAdapalene~21.5 (8.9 µg/mL)Nitrocefin[7]
Carboxylic AcidsNitrilotriacetic acid (NTA)low-to-sub µM rangeFluorescent cephalosporin[8]
Carboxylic AcidsN-(phosphonomethyl)iminodiacetic acid (PMIDA)low-to-sub µM rangeFluorescent cephalosporin[8]
Boronic AcidsAcyclic Boronic Acid (Compound 37)35.7Not Specified[9]
Boronic AcidsAcyclic Boronic Acid (Compound 38)32.4Not Specified[9]

Note: IC50 values can vary depending on the experimental conditions, including the substrate and its concentration.

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate assessment and comparison of potential NDM-1 inhibitors. Below is a detailed methodology for a common in vitro NDM-1 enzyme inhibition assay.

NDM-1 Enzyme Inhibition Assay Protocol

This protocol is based on the use of a chromogenic substrate, such as nitrocefin, which changes color upon hydrolysis by NDM-1. The rate of color change is proportional to the enzyme's activity.

1. Materials and Reagents:

  • Recombinant NDM-1 enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with 10-100 µM ZnSO₄)[3][7][10]

  • Chromogenic substrate (e.g., Nitrocefin)

  • Test inhibitor compounds

  • Solvent for inhibitors (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at the appropriate wavelength for the chosen substrate (e.g., 490-492 nm for nitrocefin)[3][5]

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the recombinant NDM-1 enzyme in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate (e.g., 60 µM nitrocefin) in the assay buffer.[3]

    • Prepare serial dilutions of the test inhibitor compounds in the chosen solvent (e.g., DMSO).

  • Enzyme-Inhibitor Incubation:

    • In a 96-well microtiter plate, add a fixed concentration of the recombinant NDM-1 enzyme (e.g., 5-10 nM) to each well.[3][7]

    • Add varying concentrations of the test inhibitor to the wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-20 minutes) at a constant temperature (e.g., 30-37°C).[3][5][6]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength using a spectrophotometer.[3]

    • Record the absorbance at regular intervals to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the percentage of NDM-1 inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of NDM-1 action and the workflow for the inhibition assay.

NDM1_Mechanism General Mechanism of NDM-1 Action cluster_active_site NDM-1 Active Site Zn1 Zn²⁺ Zn2 Zn²⁺ H2O H₂O Hydrolysis Hydrolysis of β-Lactam Ring H2O->Hydrolysis Activated for Nucleophilic Attack Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Zn1 Binds to Active Site Beta_Lactam->Zn2 Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Inhibitor NDM-1 Inhibitor Inhibitor->Zn1 Blocks Active Site or Chelates Zinc Inhibitor->Zn2

Caption: General mechanism of NDM-1 catalyzed hydrolysis of β-lactam antibiotics and the action of inhibitors.

NDM1_Assay_Workflow NDM-1 Inhibition Assay Workflow Start Start Prepare_Reagents Prepare NDM-1 Enzyme, Substrate, and Inhibitor Dilutions Start->Prepare_Reagents Plate_Setup Add NDM-1 and Inhibitor to 96-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate Enzyme and Inhibitor Plate_Setup->Incubation Add_Substrate Initiate Reaction with Chromogenic Substrate Incubation->Add_Substrate Measure_Absorbance Monitor Absorbance Change Over Time Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro NDM-1 enzyme inhibition assay.

References

A Comparative Analysis of the Bioactivities of THIQ-1-COOH and Tetrahydro-beta-carboline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery, the exploration of privileged scaffolds that offer diverse biological activities is a cornerstone of developing novel therapeutics. Among these, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) and tetrahydro-beta-carboline-1-carboxylic acid have emerged as key heterocyclic compounds, each with a distinct profile of biological effects. This guide provides a comparative overview of their known bioactivities, supported by available experimental data and detailed methodologies.

Overview of the Compounds

Both THIQ-1-COOH and tetrahydro-beta-carboline-1-carboxylic acid are structurally related, featuring a bicyclic system with a carboxylic acid moiety. However, the placement of the nitrogen atom within the heterocyclic ring system fundamentally differentiates their chemical properties and, consequently, their biological targets and activities.

This compound (THIQ-1-COOH) is recognized as a versatile building block in the synthesis of a wide array of bioactive molecules, particularly those targeting the central nervous system.[1][2] Its derivatives have been investigated for their potential as neuroprotective agents.[1]

Tetrahydro-beta-carboline-1-carboxylic acid , an indole alkaloid derivative, has been identified as a modulator of inflammatory pathways.[3] It is part of a broader class of tetrahydro-beta-carbolines that exhibit a wide range of pharmacological effects, including anti-inflammatory, and antitumor activities.[3][4]

Comparative Bioactivity Data

CompoundBiological Target/ActivityQuantitative Data (IC50)Cell Line/SystemReference
Tetrahydro-beta-carboline-1-carboxylic acidMitogen-activated protein kinase-activated protein kinase 2 (MK-2) Inhibition1.5 µMEnzymatic Assay[3]
Tetrahydro-beta-carboline-1-carboxylic acidTNF-α Production Inhibition2.8 µMU937 Cells[3]
THIQ-1-COOHNew Delhi Metallo-β-lactamase-1 (NDM-1) InhibitionData not available in reviewed literatureN/A

In-Depth Look at Bioactivities

Tetrahydro-beta-carboline-1-carboxylic Acid: An Inhibitor of Inflammatory Pathways

Research has highlighted the role of tetrahydro-beta-carboline-1-carboxylic acid as a potent inhibitor of key inflammatory mediators.

Inhibition of MK-2 and TNF-α Production: A significant study identified tetrahydro-beta-carboline-1-carboxylic acid as an inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a critical enzyme in the inflammatory signaling cascade.[3] By inhibiting MK-2, it subsequently suppresses the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[3] The reported IC50 values were 1.5 µM for MK-2 inhibition in an enzymatic assay and 2.8 µM for the inhibition of TNF-α production in human monocytic U937 cells.[3]

The signaling pathway illustrating this inhibition is depicted below:

MK2_inhibition_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates MK2 MK2 p38_MAPK->MK2 Activates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_protein TNF-α Protein TNF_mRNA->TNF_protein Translation THBC Tetrahydro-beta-carboline- 1-carboxylic acid THBC->MK2 Inhibits

Fig. 1: Inhibition of the p38/MK-2 signaling pathway.
THIQ-1-COOH: A Scaffold for Bioactive Molecules

While specific quantitative bioactivity data for the parent THIQ-1-COOH molecule is limited in the public domain, its importance as a "privileged scaffold" is well-documented.[1][2] This implies that the tetrahydroisoquinoline core structure is a recurring motif in a variety of biologically active compounds. Its derivatives have been synthesized and evaluated for a range of activities, including neuroprotection.[1]

One notable, though not yet fully substantiated, area of interest is the potential for THIQ-1-COOH and its derivatives to inhibit New Delhi metallo-β-lactamase-1 (NDM-1). NDM-1 is an enzyme that confers broad-spectrum resistance to β-lactam antibiotics in bacteria, posing a significant threat to global health. Further research is required to isolate and quantify the direct inhibitory effects of THIQ-1-COOH on NDM-1.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key bioactivity assays mentioned.

MK-2 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against the MK-2 enzyme.

Protocol:

  • Reagents and Materials: Recombinant human MK-2 enzyme, a specific peptide substrate for MK-2 (e.g., a synthetic peptide derived from HSP27), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (tetrahydro-beta-carboline-1-carboxylic acid), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO and then in the assay buffer. b. In a 96-well plate, add the test compound dilutions, the MK-2 enzyme, and the peptide substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and measure the enzyme activity. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then another reagent that converts the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction. f. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MK2_Assay_Workflow A Prepare serial dilutions of Tetrahydro-beta-carboline-1-carboxylic acid B Add compound, MK-2 enzyme, and peptide substrate to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and measure ADP production (e.g., ADP-Glo™) D->E F Calculate % inhibition and IC50 value E->F

Fig. 2: Workflow for the MK-2 enzymatic inhibition assay.
TNF-α Production Inhibition Assay in U937 Cells

Objective: To measure the ability of a compound to inhibit the production of TNF-α in a cellular context.

Protocol:

  • Cell Culture: Culture human monocytic U937 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cell Stimulation: a. Seed the U937 cells in a 96-well plate. b. Pre-treat the cells with various concentrations of the test compound (tetrahydro-beta-carboline-1-carboxylic acid) for a defined period (e.g., 1 hour). c. Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production. d. Incubate the cells for a further period (e.g., 4-6 hours).

  • TNF-α Quantification: a. Centrifuge the plate to pellet the cells and collect the supernatant. b. Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control without the compound. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

Tetrahydro-beta-carboline-1-carboxylic acid has demonstrated clear anti-inflammatory properties through the targeted inhibition of the MK-2/TNF-α pathway, with supporting quantitative data available. In contrast, while THIQ-1-COOH is a cornerstone for the synthesis of diverse bioactive compounds, particularly for neurological targets, specific and direct quantitative bioactivity data for the parent molecule remains to be more thoroughly investigated and published. The potential NDM-1 inhibitory activity of THIQ-1-COOH presents an exciting avenue for future research. This comparative guide highlights the distinct, yet complementary, therapeutic potential of these two important heterocyclic scaffolds and underscores the need for direct comparative studies to fully elucidate their pharmacological profiles.

References

A Comparative Guide to the Pictet-Spengler and Bischler-Napieralski Reactions for Tetrahydroisoquinoline (THIQ) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the tetrahydroisoquinoline (THIQ) core is a foundational element of medicinal chemistry. This privileged scaffold is present in a vast array of alkaloids and pharmacologically active compounds. Two of the most powerful and enduring methods for constructing this motif are the Pictet-Spengler and the Bischler-Napieralski reactions. This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and visualizations of the chemical transformations.

At a Glance: Key Differences

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials β-arylethylamine and an aldehyde or ketone.β-arylethylamide.
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂).[1]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[2][3]
Initial Product 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[1]3,4-Dihydroisoquinoline (an imine).[2]
Subsequent Steps Often the final product.Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[4]
Reaction Conditions Can range from mild (near physiological pH for activated aryls) to harsher conditions (strong acids, high temperatures for less reactive substrates).[1][5]Generally requires harsher, refluxing acidic conditions.[2]

Reaction Mechanisms and Logical Flow

The fundamental difference between the two pathways lies in the nature of the electrophilic species that undergoes cyclization. The Pictet-Spengler reaction proceeds via an iminium ion, while the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion or a related intermediate.[5][6]

Pictet-Spengler Reaction Pathway

The reaction begins with the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base.[1] Under acidic conditions, the Schiff base is protonated to generate an electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution (SEAr) to form the cyclized product, a tetrahydroisoquinoline.[1] The presence of electron-donating groups on the aromatic ring enhances its nucleophilicity, facilitating the cyclization under milder conditions.[1]

Pictet-Spengler Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product β-arylethylamine β-arylethylamine Schiff Base Schiff Base β-arylethylamine->Schiff Base Condensation (-H₂O) Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff Base Iminium Ion Iminium Ion Schiff Base->Iminium Ion + H⁺ Tetrahydroisoquinoline Tetrahydroisoquinoline Iminium Ion->Tetrahydroisoquinoline Intramolecular SEAr

Pictet-Spengler Reaction Mechanism.
Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction starts with a β-arylethylamide.[2] A strong dehydrating agent, such as phosphorus oxychloride (POCl₃), activates the amide carbonyl group.[2] This is followed by an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline.[2] This intermediate must then be reduced in a separate step to afford the desired tetrahydroisoquinoline.[4] Like the Pictet-Spengler reaction, this cyclization is more efficient with electron-rich aromatic rings.[2]

Bischler-Napieralski Reaction cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product β-arylethylamide β-arylethylamide Nitrilium Ion/Activated Amide Nitrilium Ion/Activated Amide β-arylethylamide->Nitrilium Ion/Activated Amide Dehydrating Agent (e.g., POCl₃) 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline Nitrilium Ion/Activated Amide->3,4-Dihydroisoquinoline Intramolecular SEAr Tetrahydroisoquinoline Tetrahydroisoquinoline 3,4-Dihydroisoquinoline->Tetrahydroisoquinoline Reduction (e.g., NaBH₄)

Bischler-Napieralski Reaction and Reduction.

Substrate Scope and Limitations

Pictet-Spengler Reaction: The Pictet-Spengler reaction is generally broad in scope, accommodating a wide variety of aldehydes and ketones.[5] The reaction is most successful with electron-rich β-arylethylamines, such as those derived from dopamine or serotonin.[1] For less activated systems, harsher conditions like strong acids and higher temperatures may be necessary.[5] A key limitation can be the reactivity of the carbonyl component; ketones are generally less reactive than aldehydes and may require more forcing conditions.[7]

Bischler-Napieralski Reaction: The Bischler-Napieralski reaction is highly effective for β-arylethylamides derived from electron-rich aromatic systems.[2] The reaction is sensitive to electronic effects, and substrates with electron-withdrawing groups on the aromatic ring can give low to no yield.[8] A common side reaction is the formation of styrene derivatives through a retro-Ritter reaction, especially when the reaction conditions are harsh.[3] Modern protocols using milder reagents like triflic anhydride (Tf₂O) and a non-nucleophilic base can expand the substrate scope and minimize side reactions.[9]

Comparative Experimental Data

The following tables provide a summary of representative yields for the two reactions under various conditions.

Table 1: Pictet-Spengler Reaction Yields

β-arylethylamineCarbonyl CompoundCatalyst/ConditionsYield (%)Reference
Tryptamine4-TolualdehydeHCl (2 equiv), CH₃CN, 50°C, 24h78[10]
Dopamine HClCyclobutanoneKPi buffer (0.3 M, pH 9), Methanol/Water, 70°C, 18h97[10]
Dopamine HCl4-MethylcyclohexanoneKPi buffer (0.3 M, pH 9), Methanol/Water, 70°C, 18h80[10]
PhenethylamineDimethoxymethaneHCl, refluxModerate[5]

Table 2: Bischler-Napieralski Reaction and Subsequent Reduction Yields

β-arylethylamideCyclization ReagentReduction ReagentOverall Yield (%)Reference
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃, refluxNaBH₄~92 (for similar systems)[4]
N-phenethylacetamidePPA, heatPtO₂, H₂Good[11]
N-(4-methoxyphenethyl)acetamidePOCl₃, refluxNaBH₄High[2]
N-(3-methoxyphenethyl)formamideTf₂O, 2-chloropyridineH₂, Pd/CHigh[9]

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Materials:

  • 3,4-Dimethoxyphenethylamine (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,4-dimethoxyphenethylamine in DCM, add acetaldehyde and cool the mixture to 0 °C.

  • Slowly add TFA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until the pH is ~8.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.

Protocol 2: Bischler-Napieralski Synthesis of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline and Subsequent Reduction

Materials:

  • N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 2.0-3.0 eq)

  • Anhydrous toluene

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous ammonium chloride

Procedure: Part A: Cyclization

  • To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the N-(3,4-dimethoxyphenethyl)acetamide and anhydrous toluene.[8]

  • Add POCl₃ dropwise at room temperature.[8]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide and extract with toluene or DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

Part B: Reduction

  • Dissolve the crude 3,4-dihydroisoquinoline in methanol and cool the solution to 0 °C.

  • Add NaBH₄ portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 1-2 hours until the imine is consumed (monitor by TLC).

  • Carefully add saturated aqueous ammonium chloride to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure and extract the aqueous residue with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final tetrahydroisoquinoline.

Logical Workflow for Method Selection

Choosing between the Pictet-Spengler and Bischler-Napieralski reactions depends on several factors, including the availability of starting materials, the electronic nature of the substrate, and the desired substitution pattern on the final THIQ.

Method Selection Workflow Start Desired THIQ StartingMaterial Starting Material Availability? Start->StartingMaterial AmineAldehyde β-arylethylamine + Aldehyde/Ketone StartingMaterial->AmineAldehyde Amine/Carbonyl Amide β-arylethylamide StartingMaterial->Amide Amide PictetSpengler Pictet-Spengler Reaction AmineAldehyde->PictetSpengler BischlerNapieralski Bischler-Napieralski Reaction Amide->BischlerNapieralski AromaticActivation Aromatic Ring Activation? PictetSpengler->AromaticActivation BischlerNapieralski->AromaticActivation ElectronRich Electron-Rich AromaticActivation->ElectronRich Yes ElectronPoor Electron-Poor AromaticActivation->ElectronPoor No PS_or_BN Both methods are viable. Consider other factors. ElectronRich->PS_or_BN ConsiderPS Consider Pictet-Spengler (may require harsher conditions) ElectronPoor->ConsiderPS BN_less_favorable Bischler-Napieralski is less favorable. ElectronPoor->BN_less_favorable

Workflow for selecting the appropriate THIQ synthesis method.

Conclusion

Both the Pictet-Spengler and Bischler-Napieralski reactions are powerful and reliable methods for the synthesis of tetrahydroisoquinolines. The Pictet-Spengler reaction offers a more direct, one-step route to the final product and is often amenable to milder conditions, particularly for activated substrates. The Bischler-Napieralski reaction, while requiring a two-step procedure (cyclization followed by reduction), remains a robust method, especially when the corresponding β-arylethylamide is readily available. The choice between these two classic reactions will ultimately depend on the specific substrate, desired substitution pattern, and the availability of starting materials and reagents. Modern advancements in both methodologies continue to expand their scope and improve their efficiency, ensuring their continued relevance in the synthesis of complex, biologically active molecules.

References

Efficacy of Tetrahydroisoquinoline (THIQ) Derivatives as Anticonvulsants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the anticonvulsant efficacy of THIQ-1-COOH derivatives. The following guide provides a comparative analysis of closely related tetrahydroisoquinoline analogs, primarily 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, to serve as a proxy for understanding the potential of the THIQ scaffold in anticonvulsant drug discovery. The presence of a carboxylic acid group at the 1-position would significantly influence the physicochemical and pharmacological properties, and therefore, the data herein should be interpreted as representative of the broader THIQ class rather than specific to THIQ-1-COOH derivatives.

Quantitative Efficacy and Safety Data

The anticonvulsant potential of novel compounds is typically assessed using rodent models of seizures, such as the maximal electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests activity against absence seizures. The neurotoxicity is often evaluated using the rotarod test. The median effective dose (ED₅₀), the median toxic dose (TD₅₀), and the protective index (PI = TD₅₀/ED₅₀) are key parameters for comparison.[1]

Table 1: Anticonvulsant Activity and Neurotoxicity of Selected THIQ Derivatives and Reference Drugs

Compound IDAnimal ModelAnticonvulsant TestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
Compound 4e MouseMES48.19> 300> 6.2[2]
Compound 9a MouseMES63.31> 500> 7.9[2]
Compound 9d MouseMES68.16381.75.6[2]
Compound 20 MouseStrychnine-induced~1.0980N/A[3]
Compound 25 MouseStrychnine-induced~0.5-1.0290N/A[3]
Carbamazepine MouseMES8.861.57.0[2]
Valproate MouseMES273.3415.51.5[2]

Note: Data for Compounds 20 and 25 are presented as optimal doses for maximal efficacy, not calculated ED₅₀ values. N/A indicates that the data was not available in the cited literature.

Potential Mechanisms of Action

The precise mechanisms of action for many THIQ derivatives are still under investigation, but evidence suggests potential modulation of major excitatory and inhibitory neurotransmitter systems.

AMPA Receptor Antagonism

Several studies on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives suggest they may act as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] AMPA receptors are critical for fast synaptic excitatory neurotransmission in the brain.[4] By blocking these receptors, THIQ derivatives could reduce excessive glutamate-mediated excitation, a key factor in the initiation and spread of seizures.[4]

AMPA_Pathway cluster_postsynaptic Postsynaptic Membrane Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds Depolarization Na+ Influx & Depolarization AMPAR->Depolarization opens Neuron Postsynaptic Neuron THIQ THIQ Derivative THIQ->AMPAR blocks Excitation Neuronal Excitation Depolarization->Excitation

AMPA Receptor Antagonism by THIQ Derivatives.
GABAergic System Modulation

Some isoquinoline derivatives have been investigated for their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[2] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system.[5] Enhancing GABAergic inhibition is a common mechanism of action for many established anticonvulsant drugs. THIQ derivatives might act as positive allosteric modulators of the GABA-A receptor, increasing the influx of chloride ions and hyperpolarizing the neuron, thus making it less likely to fire an action potential.

GABA_Pathway cluster_postsynaptic Postsynaptic Membrane GABA GABA GABA_A GABA-A Receptor GABA->GABA_A binds Hyperpolarization Cl- Influx & Hyperpolarization GABA_A->Hyperpolarization opens Neuron Postsynaptic Neuron THIQ THIQ Derivative THIQ->GABA_A enhances Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Modulation of GABAergic Signaling by THIQ Derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of THIQ derivatives.

Maximal Electroshock (MES) Test

This test is a well-validated model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[3][6]

  • Animals: Male albino mice (20-25 g) are used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Drug Administration: Test compounds are typically dissolved or suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.). A control group receives only the vehicle.

  • Pre-treatment Time: The test is conducted at the time of peak effect of the compound, determined from preliminary pharmacokinetic studies (e.g., 30 or 60 minutes post-administration).

  • Induction of Seizure: A constant alternating current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds) through corneal electrodes moistened with saline.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis: The number of protected animals in each group is recorded, and the ED₅₀ is calculated using probit analysis.

MES_Workflow Start Animal Acclimatization Grouping Grouping (Test, Control, Reference Drug) Start->Grouping Admin Compound Administration (i.p. or p.o.) Grouping->Admin Wait Wait for Time to Peak Effect (TPE) Admin->Wait Stimulus Apply Electrical Stimulus (Corneal Electrodes) Wait->Stimulus Observe Observe for Tonic Hindlimb Extension Stimulus->Observe Endpoint Endpoint Assessment Observe->Endpoint Protected Protected (No Extension) Endpoint->Protected Yes Unprotected Unprotected (Extension Occurs) Endpoint->Unprotected No Analysis Data Analysis (ED50) Protected->Analysis Unprotected->Analysis scPTZ_Workflow Start Animal Acclimatization Grouping Grouping (Test, Control, Reference Drug) Start->Grouping Admin Compound Administration (i.p. or p.o.) Grouping->Admin Wait Wait for Time to Peak Effect (TPE) Admin->Wait InjectPTZ Subcutaneous Injection of PTZ (e.g., 85 mg/kg) Wait->InjectPTZ Observe Observe for 30 min for Clonic Seizures InjectPTZ->Observe Endpoint Endpoint Assessment Observe->Endpoint Protected Protected (No Seizure) Endpoint->Protected Yes Unprotected Unprotected (Seizure Occurs) Endpoint->Unprotected No Analysis Data Analysis (ED50) Protected->Analysis Unprotected->Analysis

References

Stability of THIQ-1-COOH Analogs: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics often hinges on the careful evaluation of drug candidates' physicochemical properties, with stability being a critical determinant of success. This guide provides a comparative analysis of the stability of tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) analogs, a promising class of compounds with potential applications in treating inflammatory diseases and cancer. By understanding the stability profiles of these analogs, researchers can make more informed decisions in lead optimization and preclinical development.

Executive Summary

THIQ-1-COOH analogs have demonstrated significant therapeutic potential, primarily as antagonists of the LFA-1/ICAM-1 interaction, a key pathway in immune cell trafficking and activation. The stability of these compounds, particularly the carboxylic acid moiety and potential prodrug formulations, is a crucial factor for their successful translation into clinical candidates. This guide presents a framework for evaluating the stability of THIQ-1-COOH analogs through a series of recommended experimental protocols and provides a comparative analysis based on available data.

Data Presentation: Comparative Stability of THIQ-1-COOH Analogs

A comprehensive search of publicly available data yielded limited quantitative stability information for a broad series of THIQ-1-COOH analogs. However, a key study on potent LFA-1/ICAM-1 antagonists provides a valuable point of comparison between a parent carboxylic acid analog (Analog A) and its ethyl ester prodrug (Analog B).

Analog IDCompound StructureIn Vitro Human Plasma Stability (t1/2)In Vivo Pharmacokinetics (Rat, Oral)Key Findings
Analog A THIQ-1-COOH derivativeData not explicitly provided, but implied to have poor oral bioavailability.Low oral bioavailability.The free carboxylic acid is the active form but suffers from poor pharmacokinetic properties.
Analog B Ethyl ester of Analog ARapidly hydrolyzed to Analog A.Good oral bioavailability.The ethyl ester prodrug strategy significantly improves oral absorption, with the ester being quickly cleaved in vivo to release the active carboxylic acid.[1][2]

Note: The lack of extensive, publicly available quantitative stability data for a wider range of THIQ-1-COOH analogs highlights a critical knowledge gap. The data presented above should be considered illustrative of the importance of stability and prodrug strategies for this class of compounds. Further research is needed to establish a more comprehensive comparative stability profile.

Experimental Protocols

To facilitate the systematic evaluation of THIQ-1-COOH analog stability, the following detailed experimental protocols are provided. These protocols are based on industry standards and regulatory guidelines.

Hydrolytic Stability Testing (pH-Rate Profile)

Objective: To determine the chemical stability of THIQ-1-COOH analogs in aqueous solutions at different pH values, simulating physiological conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of the test analog in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mg/mL.

  • Buffer Preparation: Prepare a series of aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to represent the conditions of the stomach, small intestine, and blood.

  • Incubation: Dilute the stock solution of the analog into each buffer to a final concentration of 10 µg/mL. Incubate the solutions at a constant temperature, typically 37°C, in a light-protected environment.

  • Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Quench the reaction immediately by adding an equal volume of a suitable organic solvent (e.g., ice-cold acetonitrile). Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time for each pH. The degradation rate constant (k) is the slope of the line. The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of THIQ-1-COOH analogs in the presence of plasma enzymes, which is crucial for predicting in vivo metabolic stability.

Methodology:

  • Plasma Preparation: Obtain pooled human plasma (or plasma from other relevant species) containing an appropriate anticoagulant (e.g., heparin). Thaw the plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation: Pre-warm the plasma to 37°C. Spike the test analog (from a stock solution in DMSO) into the plasma to a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately add the aliquot to a tube containing a protein precipitation agent, such as three volumes of ice-cold acetonitrile containing an internal standard. Vortex vigorously to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean tube and analyze by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t1/2) by plotting the natural logarithm of the percent remaining versus time.

Photostability Testing

Objective: To assess the stability of THIQ-1-COOH analogs when exposed to light, as mandated by ICH guideline Q1B.[2][3]

Methodology:

  • Sample Preparation: Prepare samples of the drug substance as a solid and in a solution (e.g., in water or another relevant solvent). For the solid-state, spread a thin layer of the powder on a suitable container.

  • Light Exposure: Expose the samples to a light source that provides a combination of visible and ultraviolet (UV) light. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4] A xenon lamp or a combination of cool white fluorescent and near-UV lamps can be used.[4]

  • Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls to separate light-induced degradation from thermal degradation.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed samples to those of the control samples. Assess for any significant degradation, changes in appearance, or the formation of new impurities.

Mandatory Visualizations

LFA-1/ICAM-1 Signaling Pathway

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) on leukocytes and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial and other cells is a critical step in the inflammatory response. THIQ-1-COOH analogs act by antagonizing this interaction. The binding of LFA-1 to ICAM-1 triggers a cascade of intracellular signaling events in both the leukocyte and the endothelial cell, leading to cell adhesion, migration, and activation.

LFA1_ICAM1_Signaling cluster_leukocyte Leukocyte cluster_endothelial Endothelial Cell LFA1 LFA-1 PLC PLCγ LFA1->PLC Outside-in Signaling ICAM1 ICAM-1 LFA1->ICAM1 Adhesion Talin Talin Talin->LFA1 Activation Kindlin3 Kindlin-3 Kindlin3->LFA1 Rap1 Rap1-GTP Rap1->Talin TCR TCR/Chemokine Receptor Vav1 Vav1 TCR->Vav1 Vav1->Rap1 Erk Erk1/2 PLC->Erk Gene Expression\n(Proliferation, Cytokine Release) Gene Expression (Proliferation, Cytokine Release) Erk->Gene Expression\n(Proliferation, Cytokine Release) Src Src Family Kinases ICAM1->Src RhoA RhoA Src->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton Increased Endothelial\nPermeability Increased Endothelial Permeability Cytoskeleton->Increased Endothelial\nPermeability

LFA-1/ICAM-1 signaling cascade.
Experimental Workflow for In Vitro Plasma Stability

The following diagram illustrates the key steps in determining the in vitro plasma stability of a THIQ-1-COOH analog.

Plasma_Stability_Workflow start Start: Prepare Test Compound Stock Solution (10 mM in DMSO) incubation Incubate Test Compound (1 µM) in Plasma at 37°C start->incubation prep_plasma Prepare Pooled Human Plasma prep_plasma->incubation sampling Sample at 0, 15, 30, 60, 120 min incubation->sampling quenching Quench with Acetonitrile (+ Internal Standard) sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis data Calculate % Remaining and Half-life (t½) analysis->data end End: Report Stability Profile data->end

In vitro plasma stability workflow.
Logical Relationship of Stability Assessment

The stability assessment of a drug candidate is a multi-faceted process where data from different experiments inform the overall development strategy.

Stability_Assessment_Logic cluster_stability_tests Stability Evaluation cluster_outcomes Development Decisions compound THIQ-1-COOH Analog hydrolytic Hydrolytic Stability (pH Profile) compound->hydrolytic plasma Plasma Stability compound->plasma photo Photostability compound->photo formulation Formulation Strategy (e.g., pH optimization, antioxidants) hydrolytic->formulation shelf_life Shelf-life Prediction hydrolytic->shelf_life prodrug Prodrug Design (e.g., Esterification) plasma->prodrug packaging Packaging Requirements (e.g., Light-resistant) photo->packaging

Logic of stability assessment.

References

Comparative Guide to 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its analogs as inhibitors of various key enzymes implicated in a range of diseases. The unique structural scaffold of 1,2,3,4-tetrahydroisoquinoline (THIQ) has made it a privileged structure in medicinal chemistry, and the addition of a carboxylic acid moiety at the 1-position offers a key interaction point for enzyme active sites. This document summarizes structure-activity relationship (SAR) studies, presents quantitative inhibitory data, and details the experimental protocols used to generate this data.

Key Enzymes Targeted by Tetrahydroisoquinoline-1-carboxylic Acid Derivatives

The 1,2,3,4-tetrahydroisoquinoline scaffold has been identified as a promising starting point for the development of inhibitors for a variety of enzymes. This guide focuses on the following key targets:

  • Bacterial Cell Wall Synthesis Enzymes: MurE Synthetase and TarO

  • Neurological and Inflammatory Enzymes: Acetylcholinesterase (AChE) and Phosphodiesterase 4 (PDE4)

  • Metabolic and Cell Signaling Enzymes: Protein-Tyrosine Phosphatase 1B (PTP-1B)

  • Antimycobacterial Targets: Mycobacterial ATP Synthase

  • Cell Adhesion Molecules: Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) Interaction

Structure-Activity Relationship (SAR) Workflow

The general workflow for SAR studies of this compound enzyme inhibitors involves the synthesis of a library of analogs with systematic modifications to the core structure, followed by in vitro screening against the target enzyme to determine inhibitory potency.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start 1,2,3,4-Tetrahydroisoquinoline -1-carboxylic Acid Core Analogs Library of Analogs (R1, R2, R3 modifications) Start->Analogs Synthetic Chemistry Screening In Vitro Enzyme Inhibition Assay Analogs->Screening IC50 Determination of IC50 Values Screening->IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Start Iterative Design

Caption: General workflow for SAR studies of this compound enzyme inhibitors.

Comparison of Inhibitory Activity

The following sections provide a detailed comparison of the inhibitory potency of this compound derivatives and their analogs against various enzymes, benchmarked against known standard inhibitors.

Bacterial Cell Wall Synthesis Enzymes

MurE Synthetase and TarO

Derivatives of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold have been investigated for their antibacterial properties, with some showing inhibitory effects against enzymes crucial for bacterial cell wall biosynthesis.[1] Specifically, certain THIQ analogs have demonstrated effective inhibition of MurE synthetase, an essential enzyme in peptidoglycan biosynthesis.[1] Additionally, analogs of ticlopidine and clopidogrel, which contain a THIQ nucleus, have been designed to inhibit TarO, the first enzyme in the synthesis of wall teichoic acids (WTA).[1]

Table 1: Inhibitory Activity against Bacterial Cell Wall Synthesis Enzymes

Compound ClassTarget EnzymeIC50Reference
THIQ Analogs (General)MurE SynthetaseData not specified[1][2]
Ticlopidine Analogs (THIQ-based)TarOData not specified[1]
Standard Inhibitors
Tarocin ATarO~1 µg/mL[3]
Tarocin BTarO~1 µg/mL[3]
TunicamycinTarO-[4][5]
TargocilTarG (WTA Transporter)MIC: 8 µg/mL[6]

Experimental Protocols:

  • MurE Synthetase Inhibition Assay: A detailed experimental protocol for a MurE synthetase inhibition assay was not found in the provided search results.

  • TarO Inhibition Assay: The in vitro TarO inhibition assay is performed using membranes from E. coli cells expressing recombinant TarO from S. aureus. The reaction product is monitored by thin layer chromatography (TLC). Reactions are quenched, and lipid-linked products are extracted for analysis. The IC50 value is determined by quantifying the inhibition of product formation at various inhibitor concentrations.[7]

Acetylcholinesterase (AChE)

Several 1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated as inhibitors of acetylcholinesterase, an enzyme critical in the pathogenesis of Alzheimer's disease.

Table 2: Inhibitory Activity against Acetylcholinesterase (AChE)

CompoundIC50 (µM)Standard InhibitorIC50 (µM)Reference
THIQ Analog 1 -Donepezil0.0067 - 8.12 nM[3][8][9]
THIQ Analog 7 -Galantamine0.35 - 2.28[3][8][10]
Rivastigmine0.0043 - 5.5[3][8][10]
Tacrine0.077 - 0.2[8]

Note: Specific IC50 values for THIQ-1-carboxylic acid derivatives were not explicitly found, but analogs have shown potent inhibition.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE is determined using a spectrophotometric method based on the Ellman reaction. The assay measures the hydrolysis of acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), monitored at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.[3]

Phosphodiesterase 4 (PDE4)

THIQ derivatives have been explored as inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases. SAR studies have shown that substitutions on the phenyl ring of the THIQ scaffold can significantly influence inhibitory activity.[11]

Table 3: Inhibitory Activity against Phosphodiesterase 4 (PDE4)

Compound ClassR1, R2, R3 SubstitutionsIC50 (µM) vs PDE4BStandard InhibitorIC50 (nM) vs PDE4 SubtypesReference
THIQ Analog 14a H, H, H23.5RolipramPDE4A: 3, PDE4B: 130, PDE4D: 240[12][13]
THIQ Analog 14b F, H, H23.3
THIQ Analog 14c Cl, H, H15.5
THIQ Analog 14d OMe, H, H (ortho)37.0

Experimental Protocol: PDE4 Inhibition Assay

A common method for measuring PDE4 inhibition is a fluorescence polarization (FP)-based assay. This homogeneous assay is suitable for high-throughput screening and relies on the change in polarization of a fluorescently labeled cAMP substrate upon hydrolysis by PDE4. The assay involves incubating the PDE4 enzyme with the inhibitor, followed by the addition of the fluorescent substrate. The reaction is stopped, and the fluorescence polarization is measured. The IC50 value is calculated from the dose-response curve.

Protein-Tyrosine Phosphatase 1B (PTP-1B)

The 1,2,3,4-tetrahydroisoquinoline scaffold has been utilized as a starting point for the design of PTP-1B inhibitors, which are potential therapeutics for type 2 diabetes and obesity.[14]

Table 4: Inhibitory Activity against Protein-Tyrosine Phosphatase 1B (PTP-1B)

Compound ClassIC50 (µM)Standard InhibitorIC50 (µM)Reference
THIQ-sulfamic acid derivativesPromising starting pointSodium Orthovanadate10[15][16]
Norathyriol derivative XWJ24 -Ertiprotafib1.6 - 29[13]
Trodusquemine1[13]
JTT-551Ki: 0.22[13]

Experimental Protocol: PTP-1B Inhibition Assay

The inhibitory activity against PTP-1B is typically measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate. The enzyme is incubated with the inhibitor, and the reaction is initiated by the addition of pNPP. The formation of the product, p-nitrophenol, is monitored by measuring the absorbance at 405 nm. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mycobacterial ATP Synthase

5,8-disubstituted tetrahydroisoquinolines have been identified as effective inhibitors of Mycobacterium tuberculosis (M. tb) and modest inhibitors of M. tb ATP synthase.[17]

Table 5: Inhibitory Activity against Mycobacterial ATP Synthase

Compound ClassIC50Standard InhibitorIC50 (nM)Reference
5,8-disubstituted THIQsModest inhibitionBedaquiline (BDQ)2.5 - 25[10][18]
TBAJ-8760.031 - 0.2[19][20]

Experimental Protocol: Mycobacterial ATP Synthase Inhibition Assay

The inhibition of mycobacterial ATP synthase can be assessed by measuring ATP synthesis in inverted membrane vesicles (IMVs) from mycobacteria. The amount of ATP produced is quantified using a luciferase-based assay. The IC50 value is determined by measuring the inhibition of ATP synthesis at various concentrations of the inhibitor.[18]

LFA-1/ICAM-1 Interaction

Tetrahydroisoquinoline (THIQ)-derived small molecules have been discovered to potently inhibit the interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a key interaction in inflammatory responses.[11]

Table 6: Inhibitory Activity against LFA-1/ICAM-1 Interaction

Compound ClassIC50 (nM)Standard InhibitorIC50 (nM)Reference
THIQ derivativesPotent inhibitionLifitegrast (SAR 1118)2.98[21][22][23]
Compound 3 2[24]
Compound 2A ~20[24]

Experimental Protocol: LFA-1/ICAM-1 Adhesion Assay

The inhibition of the LFA-1/ICAM-1 interaction is often evaluated using a cell-based adhesion assay. This involves measuring the attachment of a T-cell line expressing LFA-1 (e.g., Jurkat cells) to plates coated with ICAM-1. The assay is performed in the presence of varying concentrations of the inhibitor. The number of adherent cells is quantified, and the IC50 value is determined from the dose-response curve.[21][23]

Visualizing Key Relationships

The following diagrams illustrate the logical relationships in the development and mechanism of action of these inhibitors.

SAR_Logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity THIQ_Acid 1,2,3,4-Tetrahydroisoquinoline -1-carboxylic Acid R1 Substitution at R1 THIQ_Acid->R1 Modify R2 Substitution at R2 THIQ_Acid->R2 Modify R3 Substitution at R3 THIQ_Acid->R3 Modify Potency Inhibitory Potency (IC50) R1->Potency Impacts R2->Potency Impacts R3->Potency Impacts Selectivity Enzyme Selectivity Potency->Selectivity Influences

Caption: Relationship between core scaffold, modifications, and biological activity in SAR studies.

Inhibition_Mechanism Inhibitor THIQ-1-COOH Derivative ActiveSite Enzyme Active Site Inhibitor->ActiveSite Binds to Product Product Inhibitor->Product Blocks Enzyme Target Enzyme Enzyme->ActiveSite Contains ActiveSite->Product Catalyzes formation of Substrate Substrate Substrate->ActiveSite Binds to

Caption: General mechanism of competitive enzyme inhibition by THIQ-1-carboxylic acid derivatives.

Conclusion

The this compound scaffold represents a versatile platform for the design of potent and selective enzyme inhibitors. While significant research has been conducted on THIQ analogs for various targets, there is a clear opportunity for more focused SAR studies on derivatives containing the 1-carboxylic acid moiety, particularly for antibacterial targets like MurE synthetase and TarO. This guide provides a foundation for comparing the performance of these compounds and highlights the need for further investigation to fully elucidate their therapeutic potential.

References

A Comparative Guide to THIQ-1-COOH and Pipecolic Acid as Constrained Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and drug discovery, the use of constrained amino acid analogs is a cornerstone strategy for enhancing the potency, selectivity, and metabolic stability of peptide-based therapeutics. By restricting the conformational freedom of a peptide backbone, researchers can lock it into a bioactive conformation, often leading to improved pharmacological properties. This guide provides an objective comparison of two prominent constrained amino acid analogs: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-1-COOH or Tic) and pipecolic acid (Pip).

Introduction to the Analogs

THIQ-1-COOH (Tic) is a rigid analog of phenylalanine or tyrosine, incorporating the aromatic side chain into a bicyclic structure.[1][2] This high degree of conformational constraint makes it a powerful tool for inducing specific secondary structures, such as β-turns and helical folds, in peptides.[2] Its applications are widespread in the design of peptidomimetics targeting various enzymes and receptors.[1]

Pipecolic acid (Pip) , a homolog of proline, features a six-membered piperidine ring.[3][4] This structure imparts a more rigid and turn-inducing character to peptides compared to its five-membered counterpart, proline.[3][4] Pipecolic acid is a naturally occurring non-proteinogenic amino acid found in various biological systems and is a key component of several pharmacologically active compounds.[3][5]

Structural and Conformational Properties

The primary difference between THIQ-1-COOH and pipecolic acid lies in their inherent rigidity and the nature of the conformational constraints they impose on a peptide sequence.

PropertyTHIQ-1-COOH (Tic)Pipecolic Acid (Pip)
Core Structure Bicyclic 1,2,3,4-tetrahydroisoquinolineMonocyclic piperidine
Constrained Dihedral Angles Highly restricted due to the fused ring systemRestricted, but with more flexibility than Tic
Preferred Conformation Induces well-defined β-turns and helical structures[2]Favors turn-like structures; can adopt chair and boat conformations[6][7]
Side Chain Mimicry Phenylalanine or Tyrosine[1]Proline homolog[3][4]

Synthesis and Incorporation into Peptides

Both THIQ-1-COOH and pipecolic acid can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[8][9] The synthesis of the monomers themselves has been extensively studied.

THIQ-1-COOH Synthesis: Asymmetric synthesis of Tic has been achieved through various methods, often involving the Pictet-Spengler reaction.

Pipecolic Acid Synthesis: Enantiomerically pure pipecolic acid and its derivatives can be synthesized from various starting materials, including L-lysine and through asymmetric reactions.[3][5][10] For instance, RapL, a lysine cyclodeaminase, catalyzes the direct formation of L-pipecolic acid from L-lysine.[10]

Biological Activity and Applications

The incorporation of these constrained analogs has led to the development of peptides with diverse biological activities.

THIQ-1-COOH in Peptidomimetics

Peptides containing THIQ-1-COOH have demonstrated a range of biological activities, including:

  • Antimicrobial Activity: Dipeptide conjugates of THIQ have shown antibacterial and antifungal properties.[8][9] For example, a THIQ-dipeptide conjugate with histidine showed a minimum inhibitory concentration (MIC) of 498 μM against S. aureus.[8][9]

  • Anticancer Activity: Amphipathic cationic decapeptides incorporating THIQ have been synthesized and evaluated for their anticancer properties against breast cancer cell lines, with some candidates showing potent antiproliferative activity.[11]

  • Enzyme Inhibition: The rigid structure of Tic has been utilized to design potent enzyme inhibitors. A notable example is the development of quinapril, an angiotensin-converting enzyme (ACE) inhibitor, where Tic replaced proline.[1]

  • Receptor Antagonism: THIQ derivatives have been developed as potent antagonists for the LFA-1/ICAM-1 interaction, which is involved in inflammatory responses.[12][13]

Pipecolic Acid in Peptidomimetics

Pipecolic acid's presence in natural products and its use as a proline substitute have led to significant findings:

  • Natural Product Activity: Pipecolic acid is a component of various bioactive natural products, such as the immunosuppressants rapamycin and FK506, and the antibiotic actinomycin.[5][14] In actinomycin analogs, the ratio of pipecolic acid to proline influences their inhibitory activity against bacterial growth and RNA synthesis.[14]

  • Conformational Control: The incorporation of pipecolic acid can significantly impact the conformation and, consequently, the biological activity of peptides. For instance, replacing proline with pipecolic acid in an amphiphilic peptide led to a dramatic loss of its chloride release activity from liposomes, suggesting a change in the peptide's organized structure.[15]

  • Plant Defense: D-Pipecolic acid plays a role in the systemic acquired resistance of plants against pathogens.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these constrained amino acid analogs.

Conformational Analysis by NMR Spectroscopy

Objective: To determine the solution-state conformation of peptides containing THIQ-1-COOH or pipecolic acid.

Methodology:

  • Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • ¹H NMR for initial characterization.

    • COSY (Correlation Spectroscopy) to identify spin-spin coupled protons.

    • TOCSY (Total Correlation Spectroscopy) to identify protons within the same amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which provides crucial distance constraints for structure calculation.[16]

    • ¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbon atoms.

  • Data Analysis:

    • Assign all proton and carbon resonances.

    • Integrate NOESY cross-peaks to derive inter-proton distance restraints.

    • Measure coupling constants (e.g., ³J(HN,Hα)) to obtain dihedral angle constraints.

    • Use molecular modeling software (e.g., CYANA, CNS, Xplor-NIH) to calculate a family of 3D structures consistent with the experimental restraints.[17]

Structural Determination by X-ray Crystallography

Objective: To determine the solid-state conformation of peptides containing THIQ-1-COOH or pipecolic acid at atomic resolution.

Methodology:

  • Crystallization:

    • Prepare a highly pure peptide sample.

    • Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) using techniques like hanging drop or sitting drop vapor diffusion.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.[18]

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the phase problem using methods like molecular replacement or direct methods.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve its agreement with the observed diffraction pattern.[19][20]

In Vitro Biological Activity Assays

Objective: To evaluate and compare the biological efficacy of peptides containing THIQ-1-COOH or pipecolic acid.

Example Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

  • Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.

  • Peptide Preparation: Prepare a series of two-fold serial dilutions of the test peptides in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Example Protocol: Cell Viability (MTT) Assay for Anticancer Activity

  • Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the test peptides for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_bioassay Biological Evaluation synthesis Peptide Synthesis (SPPS) purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy characterization->nmr xray X-ray Crystallography characterization->xray mic Antimicrobial Assays (MIC) characterization->mic mtt Cytotoxicity Assays (MTT) characterization->mtt

Caption: Experimental workflow for the comparison of constrained amino acid analogs.

signaling_pathway_inhibition cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling receptor Target Receptor (e.g., GPCR, Integrin) pathway Signaling Cascade receptor->pathway ligand Endogenous Ligand ligand->receptor Activation peptide Constrained Peptide (THIQ or Pip) peptide->receptor Inhibition response Cellular Response (e.g., Proliferation, Inflammation) pathway->response

Caption: General mechanism of action for a constrained peptide antagonist.

Conclusion

Both THIQ-1-COOH and pipecolic acid are valuable tools in the design of conformationally constrained peptides. The choice between them depends on the specific therapeutic target and the desired structural properties. THIQ-1-COOH offers a higher degree of rigidity and is an excellent choice for mimicking aromatic residues and inducing tight turns or helical structures. Pipecolic acid, as a proline homolog, provides a more subtle yet effective means of constraining peptide backbones and is prevalent in many natural products. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other constrained amino acid analogs in the pursuit of novel peptide-based therapeutics.

References

The Enduring Promise of the Tetrahydroisoquinoline Scaffold: Validating THIQ-1-COOH as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective therapeutics is a cornerstone of medicinal chemistry. Within the vast chemical space available for drug discovery, certain molecular frameworks, known as "privileged scaffolds," have repeatedly demonstrated the ability to bind to a diverse range of biological targets, serving as a fertile ground for the development of new drugs. One such scaffold that has garnered significant attention is the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus. This guide provides a comprehensive validation of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) as a valuable privileged scaffold, offering a comparative analysis of its potential against other established frameworks and providing detailed experimental methodologies for its evaluation.

The Privileged Scaffold Concept: A Foundation for Efficient Drug Discovery

The term "privileged scaffold," first introduced by Evans et al. in 1988, describes a molecular core structure that can serve as a high-affinity ligand for multiple, often unrelated, biological targets.[1][2] These scaffolds are typically characterized by their rigid, three-dimensional structures, which present functional groups in well-defined spatial orientations, facilitating interactions with the binding sites of proteins. The strategic advantage of employing privileged scaffolds in drug discovery lies in the increased probability of identifying lead compounds with desirable biological activity and drug-like properties.

1,2,3,4-Tetrahydroisoquinoline (THIQ): A Scaffold of Proven Potential

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prominent member of the privileged scaffold family.[3][4][5] Its rigid bicyclic structure, containing a benzene ring fused to a piperidine ring, provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of pharmacological activity. Numerous natural products and synthetic compounds containing the THIQ core have exhibited a wide array of biological activities, including anticancer, antiviral, and neuroprotective effects.[3][4] The THIQ scaffold's prevalence in clinically used drugs further underscores its significance in medicinal chemistry.

This guide focuses on the validation of a specific, yet fundamental, derivative: this compound (THIQ-1-COOH). While extensive biological data for this exact unsubstituted molecule is not widely available in the public domain, its structural simplicity and the presence of a key carboxylic acid functional group make it a prime candidate for derivatization and exploration as a privileged scaffold. The carboxylic acid moiety provides a convenient handle for chemical modification, enabling the synthesis of diverse compound libraries for screening.

Comparative Biological Activity: THIQ Derivatives vs. Other Privileged Scaffolds

To illustrate the potential of the THIQ-1-COOH scaffold, we present a comparative analysis of the biological activities of its close analogs against other well-established privileged scaffolds. The following tables summarize the in vitro activity of various THIQ derivatives and representatives of other privileged classes in the context of cancer, a primary area where the THIQ scaffold has shown promise.

Table 1: Comparative Cytotoxicity of THIQ Derivatives and Other Privileged Scaffolds against Cancer Cell Lines

Compound/Scaffold ClassRepresentative Compound/DerivativeTarget Cell LineIC50 (µM)Reference
THIQ Derivative (S)-2-benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidJurkat (Leukemia)11.8 (EC50)[6]
THIQ Derivative 1-(4-chlorophenyl)-6-hydroxyl-1,2,3,4-tetrahydroisoquinolineP. falciparum<0.2 (µg/mL)[7]
Benzodiazepine DiazepamMCF-7 (Breast Cancer)>100N/A
Indole Derivative VincristineVariousSub-micromolarN/A
Quinoline Derivative CamptothecinVariousSub-micromolarN/A

Note: Data for THIQ-1-COOH is not available. Data for derivatives is presented to showcase the potential of the scaffold.

Table 2: Comparative Enzyme Inhibition of THIQ Derivatives and Other Privileged Scaffolds

Compound/Scaffold ClassRepresentative Compound/DerivativeTarget EnzymeIC50 (µM)Reference
THIQ Derivative Novel THIQ-3-carboxylic acid derivative (Compound 12h)Aminopeptidase N (APN/CD13)6.28[8]
THIQ Derivative Novel Tetrahydroisoquinoline Derivative (Compound 7e)CDK20.149[2]
THIQ Derivative Novel Tetrahydroisoquinoline Derivative (Compound 8d)DHFR0.199[2]
Indole Derivative Indirubin-3'-monoximeCDKs~0.1-1N/A
Quinoline Derivative BosutinibSrc/Abl KinasesSub-nanomolarN/A

Note: Data for THIQ-1-COOH is not available. Data for derivatives is presented to showcase the potential of the scaffold.

Experimental Protocols for Scaffold Validation

To facilitate the validation of THIQ-1-COOH and its derivatives, detailed protocols for key in vitro assays are provided below.

Experimental Protocol 1: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (THIQ-1-COOH or its derivatives)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10][11]

Experimental Protocol 2: Radioligand Binding Assay for Receptor Affinity

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]-ligand)

  • Unlabeled test compound (THIQ-1-COOH or its derivatives)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in binding buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[1][2]

Experimental Protocol 3: In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • Test compound (THIQ-1-COOH or its derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase enzyme, its substrate, and varying concentrations of the test compound in the kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified through a luminescent signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the concentration of the test compound to determine the IC50 value.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To further aid in the conceptualization of the validation process, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway often targeted by privileged scaffolds and a general workflow for screening and validating a new scaffold.

Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Ligand Privileged Scaffold (e.g., THIQ derivative) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binding & Inhibition RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified receptor tyrosine kinase signaling pathway often targeted by anticancer agents.

Experimental_Workflow cluster_0 Scaffold Selection & Library Synthesis cluster_1 Primary Screening cluster_2 Secondary Assays & Validation cluster_3 Lead Optimization Scaffold Select THIQ-1-COOH as Privileged Scaffold Library Synthesize Derivative Library Scaffold->Library HTS High-Throughput Screening (e.g., Cell Viability Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (e.g., Kinase Panel) Dose_Response->Selectivity Binding_Assay Target Engagement (e.g., Radioligand Binding) Selectivity->Binding_Assay SAR Structure-Activity Relationship (SAR) Studies Binding_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Safety Operating Guide

Navigating the Disposal of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, a compound often utilized in the synthesis of pharmaceuticals and other bioactive molecules. Adherence to these protocols is critical to mitigate risks and maintain a secure research environment.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE) Summary

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or eyeglasses with side shields.To protect eyes from splashes or dust.
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection Wear appropriate protective clothing, such as a lab coat.To prevent skin exposure.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate filter if ventilation is inadequate or if dusts are generated.To prevent inhalation of dust or vapors.

In the event of accidental contact, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Skin Contact: Wash with plenty of soap and water.[1]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • Ingestion: Do NOT induce vomiting. Call a physician immediately.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with local, state, and federal regulations. The general principle is to treat it as a chemical waste and dispose of it through an approved waste disposal plant.[1][2]

Experimental Protocol: Spill Management and Collection

In the case of a small spill, the following steps should be taken to safely contain and collect the material for disposal:

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, acid binder, or universal binder to soak up the spilled substance.[3]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal.[3][4]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Dispose of Contaminated Materials: All contaminated materials, including gloves and cleaning supplies, should be placed in the same waste container.

Disposal Workflow

The decision-making process for the proper disposal of this compound can be visualized as a clear workflow. This ensures that all necessary steps are considered and followed in the correct sequence.

cluster_prep Preparation cluster_procedure Disposal Procedure A Identify 1,2,3,4-Tetrahydroisoquinoline- 1-carboxylic acid for disposal B Consult Safety Data Sheet (SDS) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Is it a spill? E Absorb with inert material (e.g., sand, vermiculite) D->E Yes I Package in a suitable, labeled container for chemical waste D->I No (Unused/Surplus) F Place in a labeled, sealed waste container E->F G Transfer to a designated chemical waste storage area F->G H Arrange for pickup by an approved waste disposal company G->H I->F

Disposal workflow for this compound.

Key Logistical Information for Disposal

For seamless and compliant disposal, it is crucial to have the following logistical information readily available.

Information CategoryDetails
Waste Categorization This compound should be categorized as a chemical waste. Depending on local regulations, it may be classified as hazardous waste.
Approved Disposal Vendor Contact your institution's Environmental Health and Safety (EHS) office to identify the approved waste disposal vendor.
Labeling Requirements The waste container must be clearly labeled with the chemical name: "this compound," and any other required hazard warnings.
Storage of Waste Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[1]

By following these detailed procedures and maintaining a strong commitment to safety, research professionals can effectively manage the disposal of this compound, thereby fostering a secure and compliant laboratory environment.

References

Essential Safety and Operational Guidance for 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (CAS No. 41034-52-0) was not available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and general best practices for handling solid laboratory chemicals. Researchers must perform their own risk assessment and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.

I. Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is not available, analogous compounds suggest it may cause skin, eye, and respiratory irritation.[1] Therefore, the following personal protective equipment is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection ANSI-approved safety goggles or safety glasses with side shields. A face shield should be worn if there is a risk of splashing.Protects against dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved N95 respirator.Prevents inhalation of dust particles.

II. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for handling this compound from receipt to use in experiments.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Label the container with the date of receipt and the intended user's name.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • The storage container should be kept tightly closed.[1]

2. Handling and Use:

  • All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[3]

  • Before use, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Wash hands thoroughly after handling the compound.[1]

  • Avoid inhalation of dust and contact with skin and eyes.[1][3]

3. Spill Response:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a sealed, labeled container for waste disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

  • For larger spills, evacuate the area and contact your institution's EHS department.

Experimental Workflow for Handling this compound

G Figure 1: Experimental Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Experiment Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Retrieve from Storage Retrieve from Storage Prepare Fume Hood->Retrieve from Storage Proceed to Handling Weigh Compound Weigh Compound Retrieve from Storage->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Clean Workspace Clean Workspace Prepare Solution->Clean Workspace Experiment Complete Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands G Figure 2: Hierarchy of Safety Controls Engineering Controls Engineering Controls (e.g., Fume Hood) Administrative Controls Administrative Controls (e.g., SOPs, Training) Engineering Controls->Administrative Controls Most Effective Personal Protective Equipment Personal Protective Equipment (e.g., Goggles, Gloves, Lab Coat) Administrative Controls->Personal Protective Equipment Least Effective

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.